Selonsertib

Catalog No.
S003008
CAS No.
1448428-04-3
M.F
C24H24FN7O
M. Wt
445.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Selonsertib

CAS Number

1448428-04-3

Product Name

Selonsertib

IUPAC Name

5-(4-cyclopropylimidazol-1-yl)-2-fluoro-4-methyl-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)-2-pyridinyl]benzamide

Molecular Formula

C24H24FN7O

Molecular Weight

445.5 g/mol

InChI

InChI=1S/C24H24FN7O/c1-14(2)32-13-27-30-23(32)19-5-4-6-22(28-19)29-24(33)17-10-21(15(3)9-18(17)25)31-11-20(26-12-31)16-7-8-16/h4-6,9-14,16H,7-8H2,1-3H3,(H,28,29,33)

InChI Key

YIDDLAAKOYYGJG-UHFFFAOYSA-N

SMILES

Array

Synonyms

5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)-4-methylbenzamide

Canonical SMILES

CC1=CC(=C(C=C1N2C=C(N=C2)C3CC3)C(=O)NC4=CC=CC(=N4)C5=NN=CN5C(C)C)F

The exact mass of the compound Selonsertib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Selonsertib mechanism of action ASK1 inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism and Signaling Pathway

The mechanism of Selonsertib centers on inhibiting the ASK1 pathway, which is centrally involved in cellular stress responses. The diagram below illustrates this core signaling cascade and the point of this compound's intervention.

G OxidativeStress Oxidative Stress (e.g., ROS, High Glucose) Trx Thioredoxin (Trx) OxidativeStress->Trx Oxidizes ASK1 ASK1 (MAP3K5) (Inactive Complex) Trx->ASK1 Dissociates From pASK1 Activated ASK1 ASK1->pASK1 Autophosphorylation MKK MAP2Ks (MKK3/MKK6) pASK1->MKK Phosphorylates p38JNK p38 / JNK MAPKs MKK->p38JNK Phosphorylates Effects Cellular Responses: - Apoptosis - Inflammation - Fibrosis p38JNK->Effects This compound This compound (Inhibitor) This compound->pASK1 Inhibits

Visual summary of the ASK1 pathway and this compound's inhibition point.

  • Pathway Activation: Under oxidative stress, thioredoxin dissociates from ASK1, allowing its autophosphorylation and activation [1]. Activated ASK1 then phosphorylates downstream MAP2Ks (MKK3/MKK6), which in turn activate the effector kinases p38 and JNK [2] [3].
  • Point of Inhibition: this compound binds to the catalytic site of ASK1, preventing its autophosphorylation and subsequent activation of the entire downstream cascade [2]. In human trials, an 18 mg dose achieved over 92% reduction in ASK1 autophosphorylation [1].

Key Experimental Models and Protocols

Research on this compound spans in vitro and in vivo models. The table below outlines key experimental methodologies used to elucidate its mechanism and efficacy.

Model Type Cell Lines / Animal Models Key Treatments & Assays Measured Outcomes

| In Vitro | Hepatic stellate cells (HSC-T6, LX-2) [2] | • Treatment with this compound (0.5-100 µM) • MTT Assay: Cell viability • Annexin V/PI Staining & TUNEL Assay: Apoptosis • Western Blot: p-ASK1, p-p38, p-JNK, α-SMA, Collagen I | • Dose-dependent ↓ cell viability/proliferation • ↑ Apoptosis (Annexin V & TUNEL-positive cells) • ↓ p-p38, p-JNK, α-SMA, Collagen I | | _In Vivo (Liver) | • Rat: DMN-induced fibrosis model [2] • Mouse: LPS/GalN-induced ALF model [4] • Mouse: Diet-induced NASH model [5] | • this compound (15-60 mg/kg; i.p. or oral) • Histology (H&E, Sirius Red) • Serum ALT/AST measurement • Western Blot of liver tissue | • ↓ Fibrosis & collagen deposition • ↓ Necrosis & serum ALT/AST • ↓ Hepatic p-p38 & p-JNK | | _In Vivo (Kidney) | • db/db eNOS−/− mice (DKD model) [1] • Rat UUO model [1] | • Treatment with ASK1 inhibitor (GS-444217, predecessor to this compound) • Measurement of eGFR, albuminuria, BUN, creatinine • Kidney histology | • Improved eGFR & ↓ albuminuria • Reduced tubular apoptosis & interstitial fibrosis | | Clinical Biomarker | Human plasma samples (MOSAIC Trial) [1] | SomaScan Proteomic Platform: Analysis of ~7,000 plasma proteins pre- and post-treatment. | Identification of proteomic signatures associated with efficacy, particularly in patients with lower baseline eGFR. |

Clinical Trial Outcomes: A Mixed Picture

The clinical development of this compound highlights the importance of patient population and disease stage in determining therapeutic success.

  • Non-Alcoholic Steatohepatitis (NASH): While a Phase 2 trial showed that 18 mg this compound for 24 weeks improved fibrosis in 43% of patients with stage 2-3 fibrosis [5], subsequent Phase 3 trials (STELLAR-3 and STELLAR-4) failed to meet their primary endpoints. In these larger trials, 48 weeks of treatment did not lead to significant fibrosis regression or reduce liver-related clinical events in patients with bridging fibrosis or compensated cirrhosis [6] [7]. This suggests that ASK1 inhibition may not be sufficient to reverse later-stage, established fibrosis in NASH.

  • Diabetic Kidney Disease (DKD): The recent Phase 2b MOSAIC trial demonstrated a positive outcome. This compound met its primary endpoint by significantly reducing the slope of decline in the estimated glomerular filtration rate (eGFR) in patients with type 2 diabetes and moderate to advanced DKD [8] [1]. Proteomic data from this trial confirmed that this compound modulates pathways related to fibrosis, inflammation, and cell death in humans, with effects most pronounced in a subset of patients with poorer baseline kidney function [1].

Key Insights for Researchers

The journey of this compound provides critical insights for drug development:

  • Contextual Efficacy: The same target (ASK1) can have different therapeutic validity across diseases (DKD vs. NASH) and even across disease stages (early vs. advanced fibrosis in NASH).
  • Biomarker-Driven Understanding: The application of proteomic technologies in clinical trials, as seen in the MOSAIC study, is powerful for confirming target engagement, understanding mechanism of action in vivo, and identifying patient subgroups most likely to respond [1].
  • Beyond the Liver: Preclinical and clinical evidence validates ASK1 as a target in other oxidative stress-mediated conditions, including kidney disease [1] and potentially pancreatic beta-cell apoptosis in Type 2 Diabetes [9].

References

ASK1 Activation Mechanism in Oxidative Stress

Author: Smolecule Technical Support Team. Date: February 2026

The core mechanism involves ASK1 activation when reactive oxygen species (ROS) disrupt its binding with inhibitory partners.

  • The Molecular "Off-Switch": Thioredoxin (Trx) Under normal conditions, the reduced form of Trx binds to the N-terminal domain of ASK1, suppressing its kinase activity and maintaining it in an inactive state [1] [2].
  • The "On-Switch": ROS-Induced Activation Upon oxidative stress, Trx gets oxidized and dissociates from ASK1 [1]. This dissociation serves as a molecular switch, allowing pro-activating factors like TRAF2 and TRAF6 to be recruited to the ASK1 complex [1]. This recruitment facilitates the formation of a large, active multi-protein complex known as the ASK1 signalosome [1] [3].
  • Signal Amplification and Downstream Signaling Within the activated signalosome, ASK1 undergoes autophosphorylation at a critical threonine residue (Thr838 in human, Thr845 in mouse), fully activating its kinase domain [1] [2]. Active ASK1 then phosphorylates and activates its downstream MAP2Ks, MKK4/MKK7 and MKK3/MKK6, which in turn activate the JNK and p38 MAPK pathways, respectively [1] [4].

The diagram below illustrates this activation pathway and downstream signaling.

G OxidativeStress Oxidative Stress (ROS) Trx Reduced Thioredoxin (Trx) OxidativeStress->Trx Oxidizes TRAFs TRAF2/TRAF6 OxidativeStress->TRAFs Recruits OxidizedTrx Oxidized Trx Trx->OxidizedTrx Dissociates ASK1_Inactive Inactive ASK1 Signalosome Trx->ASK1_Inactive Binds & Inhibits ASK1_Active Active ASK1 Signalosome (Phosphorylated) TRAFs->ASK1_Active Promotes Activation ASK1_Inactive->ASK1_Active Activation & Autophosphorylation MKKs MKK3/6, MKK4/7 ASK1_Active->MKKs Phosphorylates MAPKs p38 / JNK MKKs->MAPKs Phosphorylates Outcomes Cellular Responses: Apoptosis, Inflammation, Differentiation MAPKs->Outcomes

ASK1 Activation by Oxidative Stress: ROS oxidizes Trx, causing its dissociation and enabling TRAF protein recruitment, leading to ASK1 signalosome activation and downstream signaling.

Core Experimental Workflow for Studying ASK1

A comprehensive approach to studying ASK1 in oxidative stress involves molecular, biochemical, and cellular techniques. The workflow below outlines key methodologies.

G Start Induce Oxidative Stress Step1 1. Genetic & Pharmacological Manipulation Start->Step1 Step2 2. Assess ASK1 Activation & Complex Step1->Step2 Sub1_1 • Gene Knockout/Knockdown • Dominant-Negative Mutants • Pharmacologic Inhibitors Step1->Sub1_1 Step3 3. Monitor Downstream Pathways Step2->Step3 Sub2_1 • Kinase Activity Assays • Phosphorylation (Western) • Co-Immunoprecipitation • Cryo-EM/Structural Analysis Step2->Sub2_1 Step4 4. Evaluate Functional Outcomes Step3->Step4 Sub3_1 • Western Blot (p-p38, p-JNK) • Phospho-MAPK Arrays Step3->Sub3_1 Sub4_1 • Caspase Activity Assays • Cytochrome c Release • Viability/Proliferation Assays • Cytokine/Inflammation Panels Step4->Sub4_1

Experimental Workflow: A multi-step approach to investigate ASK1, from system manipulation to functional outcome analysis.

Detailed Experimental Methodologies
  • Genetic & Pharmacological Manipulation

    • ASK1 Knockout/Knockdown Models: Using cells from ASK1-deficient mice or siRNA/shRNA to silence ASK1 expression demonstrates its necessity for stress-induced apoptosis and JNK/p38 activation [1] [4].
    • Dominant-Negative Mutants: Overexpressing a kinase-dead ASK1 mutant (e.g., ASK1 K709R) inhibits TNF-α- or H₂O₂-induced JNK activation and apoptosis [1].
    • Constitutively Active Mutants: Using truncated mutants like ASK1ΔN induces apoptosis even without stress, confirming ASK1's sufficiency for cell death [1] [5].
    • Pharmacologic Inhibitors: Compounds like selonsertib (GS-4997) are used in kinase activity assays to specifically inhibit ASK1 and study its function [3] [6].
  • Assessing ASK1 Activation & Complex Formation

    • Kinase Activity Assays: Commercial systems allow direct measurement of ASK1 kinase activity towards its substrates (MKK3/6) in vitro [7].
    • Phosphorylation Status: Western blotting with antibodies against phosphorylated Thr838/845 confirms ASK1 activation [1].
    • Protein-Protein Interactions: Co-immunoprecipitation (Co-IP) is used to monitor stress-induced dissociation of Trx and 14-3-3, and recruitment of TRAF2/6 to the ASK1 signalosome [1].
    • Structural Analysis: Advanced techniques like cryo-EM reveal the asymmetric architecture of the ASK1 dimer and allosteric modulation by Trx [2].
  • Monitoring Downstream Pathway Activation

    • Western Blotting: Standard method to detect phosphorylation of downstream targets p38 and JNK [1] [6].
  • Evaluating Functional Outcomes

    • Apoptosis Measurement: ASK1-induced apoptosis involves mitochondria; assays measure cytochrome c release, caspase-9/3 activation (suppressible by zVAD-fmk), and DNA fragmentation [1] [5].
    • Cell Viability/Proliferation Assays: MTT, WST-1, or colony formation assays determine overall impact on cell health [6].

Key Regulatory Proteins and Complexes

The ASK1 signalosome integrates signals from numerous regulators. The table below summarizes some of the most critical proteins.

Protein/Complex Interaction Type Effect on ASK1 Experimental Evidence
Thioredoxin (Trx) Non-covalent binding to N-terminus Inhibition (dissociates upon oxidation) Co-IP, Kinase Assays, Trx redox state mutants [1] [2]
TRAF2 / TRAF6 Recruitment to signalosome Activation Co-IP, studies in TRAF2/6-deficient MEFs [1]
14-3-3 Proteins Phospho-Ser966 binding Inhibition (dissociates upon dephosphorylation) Co-IP, ASK1 S966A mutant analysis [1]
Protein Phosphatase 5 (PP5) Dephosphorylates Thr845 Inhibition (negative feedback) In vitro phosphatase assays [1]
FBXO22 (SCF Complex) Degrades TRIM48 (ASK1 activator) Indirect Inhibition Ubiquitination assays, protein stability (CHX chase) [8]

Therapeutic Targeting of ASK1

Dysregulated ASK1 signaling is implicated in numerous diseases, making it a promising therapeutic target.

  • Neurodegenerative Diseases: In Alzheimer's disease, ASK1 contributes to tau hyperphosphorylation and amyloid-beta-induced neurotoxicity. In Parkinson's disease, ASK1-mediated apoptosis of dopaminergic neurons is linked to oxidative stress and α-synuclein aggregation [9].
  • Metabolic & Inflammatory Diseases: In NASH, hyperactive ASK1 promotes hepatic inflammation, apoptosis, and fibrosis via p38/JNK. Clinical trials with the ASK1 inhibitor this compound showed target engagement but insufficient efficacy in late-stage fibrosis, prompting research into alternative strategies [3].
  • Cancer: The role of ASK1 is context-dependent, influencing both pro-survival and pro-apoptotic signals. Targeting ASK1 is explored to sensitize cancer cells to therapy-induced oxidative stress [1] [8].

References

Comprehensive Technical Review: Selonsertib Pharmacokinetics and Pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Clinical Development Background

Selonsertib (development codes: GS-4997, SAR443122) is a first-in-class, highly selective oral inhibitor of apoptosis signal-regulating kinase 1 (ASK1), a key regulator of cellular stress and inflammatory pathways. This small molecule therapeutic agent has been investigated primarily for its anti-fibrotic, anti-inflammatory, and anti-apoptotic properties across multiple disease states, including non-alcoholic steatohepatitis (NASH), diabetic kidney disease (DKD), pulmonary conditions, and neuroinflammatory disorders. Despite promising preclinical data, clinical development has faced significant challenges, particularly in Phase III trials for NASH where this compound monotherapy failed to demonstrate sufficient efficacy for regulatory approval, leading to discontinuation of several development programs [1].

The drug candidate emerged from rational drug design targeting the ASK1 pathway, which represents a central signaling node in the cellular response to oxidative stress and inflammation. This compound's mechanism involves allosteric inhibition of ASK1, preventing its activation and subsequent downstream signaling through p38 and JNK pathways. This targeted approach aimed to address fundamental disease mechanisms in fibrotic and inflammatory conditions while potentially avoiding the limitations of broader anti-inflammatory therapies. The clinical development trajectory of this compound provides valuable insights into the challenges of translating promising preclinical findings into clinical success, particularly for complex multifactorial diseases [2] [3].

Comprehensive Pharmacokinetic Profile

Absorption and Distribution
  • Rapid Oral Absorption: this compound demonstrates favorable absorption characteristics with a time to maximum concentration (Tmax) of approximately 0.5 hours in mouse models and 1-2 hours in human studies, indicating rapid gastrointestinal absorption. This quick absorption profile supports once-daily dosing regimens in clinical applications [4] [5].

  • Dose-Proportional Exposure: Phase I clinical trials established that this compound exhibits linear pharmacokinetics across a dose range of 1-100 mg, with both peak concentration (Cmax) and area under the curve (AUC) increasing proportionally with dose. This predictable exposure relationship facilitates dose adjustment and titration in clinical practice [6] [5].

  • Minimal Food Effect: Administration with a high-fat meal demonstrated no significant impact on this compound bioavailability, providing dosing flexibility without regard to meal timing. This absence of food effect simplifies patient administration and may improve medication adherence in chronic conditions requiring long-term therapy [6] [5].

  • Limited Brain Penetration: this compound demonstrates restricted blood-brain barrier penetration with a brain-to-plasma partition coefficient (Kp) of 0.004 in mice, indicating predominantly peripheral distribution. This limited CNS penetration is attributed to this compound being a substrate for P-glycoprotein (P-gp) efflux transporters, as demonstrated in high efflux ratios across Caco-2 and MDR-MDCK cell models [4].

Metabolism and Elimination
  • Hepatic Metabolism: this compound undergoes predominant hepatic metabolism primarily via cytochrome P450 enzymes, with CYP3A4 identified as the major isoform responsible for its biotransformation. This metabolic profile suggests potential for drug-drug interactions with strong CYP3A4 inducers or inhibitors, necessitating appropriate clinical monitoring [2].

  • Inactive Metabolite Formation: The primary metabolite, GS-607509, is formed through oxidative metabolism and demonstrates significantly reduced pharmacological activity compared to the parent compound. The formation of this inactive metabolite reduces concerns about extended pharmacological effects or toxicity related to metabolic products [6] [5].

  • Renal Elimination Characteristics: Renal excretion represents a minor elimination pathway for unchanged this compound, with less than 10% of the administered dose recovered unchanged in urine. This limited renal clearance suggests that dose adjustment may not be necessary in patients with mild to moderate renal impairment, though specific studies in severe renal impairment are limited [6] [5].

  • Favorable Half-Life: this compound demonstrates an elimination half-life compatible with once-daily dosing, supported by its rapid absorption and prolonged target engagement despite relatively short plasma half-life, a characteristic potentially attributable to its binding kinetics and distribution characteristics [6].

Table 1: Key Pharmacokinetic Parameters of this compound in Healthy Human Subjects

Parameter Value Conditions Study Reference
Tmax 0.5 hours (mice), 1-2 hours (human) Fasted state [4] [5]
Dose Proportionality Linear 1-100 mg Single and multiple dosing [6] [5]
Food Effect No significant impact High-fat meal [6] [5]
Brain Penetration (Kp) 0.004 Mouse model [4]
Primary Metabolite GS-607509 (inactive) CYP3A4-mediated [6] [5]
Renal Excretion <10% unchanged Single dose [6] [5]
Oral Bioavailability 74% (mice) 10 mg/kg dose [4]

Pharmacodynamic Properties

Mechanism of Action

G OxidativeStress Oxidative Stress ROS ASK1Active ASK1 (Active) OxidativeStress->ASK1Active Activates ERStress ER Stress ERStress->ASK1Active Activates InflammatorySignals TNF-α, LPS InflammatorySignals->ASK1Active Activates ASK1Inactive ASK1 (Inactive) ASK1Inactive->ASK1Active Phosphorylation p38 p38 MAPK ASK1Active->p38 Activates JNK JNK ASK1Active->JNK Activates This compound This compound (ASK1 Inhibitor) This compound->ASK1Active Inhibits Apoptosis Apoptosis p38->Apoptosis Induces Inflammation Inflammation p38->Inflammation Promotes JNK->Inflammation Promotes Fibrosis Fibrosis JNK->Fibrosis Stimulates

This compound inhibits ASK1 activation, preventing downstream pro-apoptotic and inflammatory signaling.

The primary molecular target of this compound is apoptosis signal-regulating kinase 1 (ASK1, also known as MAP3K5), a serine/threonine kinase that serves as a critical mediator in cellular stress response pathways. ASK1 activation occurs through multiple mechanisms, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory stimuli such as TNF-α and lipopolysaccharides (LPS). Under basal conditions, ASK1 remains in an inactive state through association with inhibitory proteins including thioredoxin. Upon cellular stress, these inhibitory interactions are disrupted, leading to ASK1 autophosphorylation and activation [2]. This compound functions as a selective ATP-competitive inhibitor that binds to the kinase domain of ASK1, preventing its autophosphorylation and subsequent activation of downstream signaling cascades. By targeting this upstream regulator, this compound simultaneously modulates multiple pathogenic processes without direct inhibition of terminal kinases that would likely cause greater disruption to homeostatic cellular functions [2].

The downstream consequences of ASK1 inhibition include reduced activation of both p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways. These signaling cascades regulate fundamental cellular processes including apoptosis, inflammatory cytokine production, and fibrotic responses. The half-maximal effective concentration (EC50) of this compound for ASK1 inhibition in human whole blood was determined to be 56 ng/mL, indicating potent target engagement at achievable plasma concentrations [6] [5]. This targeted inhibition approach represents a therapeutic advantage over direct p38 or JNK inhibition, which has been associated with significant toxicity concerns in clinical development due to the broad physiological roles of these terminal kinases [2].

Therapeutic Effects Across Disease Models

Table 2: Pharmacodynamic Effects of this compound in Preclinical and Clinical Studies

Disease Model Key Findings Proposed Mechanism Reference
NASH/Hepatic Fibrosis 43% fibrosis improvement (≥1 stage) with 18 mg dose; Reduced hepatic collagen content Inhibition of hepatocyte apoptosis and stellate cell activation [1]
Diabetic Kidney Disease Attenuated kidney function decline; Reduced podocyte loss and glomerulosclerosis Suppression of oxidative stress-induced renal cell apoptosis [7]
Pulmonary Emphysema Attenuated elastase-induced emphysema; Reduced alveolar destruction Decreased lung inflammation and oxidative stress [2]
Neuroinflammation Reduced TNF-α in brain tissue; Inhibited microglial activation Suppression of ASK1-p38 pathway in CNS [4]
Cardiovascular Improved endothelial function; Reduced vascular inflammation Inhibition of oxidative stress in vascular tissues [2]

In hepatic disease models, this compound demonstrated significant anti-fibrotic activity in preclinical models of non-alcoholic steatohepatitis (NASH). In a phase II clinical trial involving patients with NASH and stage 2-3 fibrosis, treatment with this compound 18 mg daily for 24 weeks resulted in fibrosis improvement of at least one stage in 43% of patients compared to 30% with the 6 mg dose and 20% with simtuzumab alone [1]. The therapeutic effects correlated with reduced hepatic collagen content as measured by morphometric analysis and magnetic resonance elastography, supporting its disease-modifying potential in fibrotic liver conditions through direct targeting of the ASK1-mediated fibrotic cascade [1].

In renal applications, this compound exhibited renoprotective effects in models of diabetic kidney disease. When combined with the ACE inhibitor enalapril in the 5/6 nephrectomy rat model, this compound demonstrated additive benefits in reducing glomerulosclerosis and attenuating kidney function decline beyond monotherapy with either agent alone [7]. The combination therapy resulted in significant reduction of glomerulosclerosis with more regression than either monotherapy, suggesting that ASK1 inhibition targets a novel, non-hemodynamic pathway in chronic kidney disease that complements standard renin-aldosterone-angiotensin system blockade [7].

In pulmonary research, this compound demonstrated dose-dependent protection against elastase-induced emphysema in mouse models, representing the first demonstration of ASK1 involvement in this pathophysiology. Treatment with this compound significantly prevented alveolar enlargement and destruction of alveolar septa, with concomitant reductions in inflammatory cell infiltration and oxidative stress markers in lung tissue [2]. These findings suggest potential application in COPD and other inflammatory lung diseases where oxidative stress and apoptosis contribute to disease progression.

In neurological studies, this compound exhibited anti-neuroinflammatory properties in LPS-induced neuroinflammation models, reducing both plasma and brain TNF-α levels despite limited brain penetration [4]. In vitro studies using BV2 microglial cells demonstrated that this compound inhibited inflammatory cytokines and NO production by suppressing phosphorylated ASK1, suggesting potential indirect CNS effects through modulation of peripheral inflammation or activity at the blood-brain barrier interface [4].

Clinical Development and Safety Profile

Clinical Trial Outcomes

The clinical development program for this compound has yielded mixed results across different therapeutic areas. In Phase III trials for NASH with bridging fibrosis (STELLAR-3) and compensated cirrhosis (STELLAR-4), this compound monotherapy failed to meet primary endpoints of fibrosis improvement compared to placebo, leading to discontinuation of the monotherapy development for NASH [1]. Similarly, in a Phase II trial for pulmonary arterial hypertension (ARROW study), this compound did not demonstrate significant clinical benefits compared to placebo [2].

However, more promising results were observed in diabetic kidney disease. A Phase II trial demonstrated that this compound slowed renal function decline in patients with DKD, though it was associated with acute kidney injury as a notable adverse effect [2]. The acute decrease in eGFR observed with this compound initiation is hypothesized to be due to inhibition of tubular secretion of creatinine rather than true hemodynamic effects or kidney damage, a consideration important for clinical monitoring [7].

In combination therapy approaches, the Phase II ATLAS trial evaluated this compound in combination with cilofexor (FXR agonist) and firsocostat (ACC inhibitor) in patients with bridging fibrosis or compensated cirrhosis due to NASH. While this compound-containing regimens showed limited additional benefit, the combination of cilofexor and firsocostat demonstrated significant improvements in liver biochemistry, liver stiffness, and histologic measures [3].

Safety and Tolerability

The overall safety profile of this compound has been established through multiple clinical trials. In Phase I studies with healthy subjects, this compound was generally well tolerated with adverse events typically characterized as mild to moderate in severity [6] [5]. The most commonly reported adverse events included headache, nausea, and device-site reactions in clinical trial settings [6].

A notable safety consideration is the potential for renal effects, as this compound has been associated with acute changes in creatinine clearance without evidence of intrinsic renal damage. This appears to result from inhibition of tubular secretion of creatinine rather than true nephrotoxicity [7]. Additional safety considerations include the potential for drug-drug interactions via CYP3A4 metabolism, though formal interaction studies have not been comprehensively reported in the available literature.

The narrow therapeutic window observed in some clinical applications, coupled with the development of a long-half-life metabolite (GS-607509), has raised concerns about potential toxicity with chronic dosing despite generally acceptable short-term tolerability [2]. These factors have complicated the establishment of optimal dosing regimens for long-term therapy in chronic conditions.

Experimental Methods and Methodologies

Pharmacokinetic Assays

Bioanalytical methods for quantifying this compound and its metabolite GS-607509 employed liquid chromatography with tandem mass spectrometry (LC-MS/MS) with validated methods across multiple matrices including plasma, urine, and tissue homogenates. The assays demonstrated appropriate sensitivity, accuracy, and precision across the concentration ranges encountered in preclinical and clinical studies [6] [4] [5].

Clinical pharmacokinetic studies utilized standardized designs including single ascending dose (SAD) and multiple ascending dose (MAD) protocols in randomized, double-blind, placebo-controlled settings. Phase I trials enrolled healthy subjects who received this compound doses ranging from 1-100 mg as single doses or once daily for 14 days. Serial blood samples were collected at predetermined time points for determination of plasma concentrations, and urine collections were implemented in specific cohorts to characterize renal elimination [6] [5].

Tissue distribution studies in preclinical models employed standardized protocols for sample collection, processing, and analysis. For brain penetration assessment, mice were administered this compound (10 mg/kg orally) and euthanized at predetermined time points for collection of blood and brain tissue. Plasma and brain homogenates were analyzed using LC-MS/MS methods, with partition coefficients (Kp) calculated as the ratio of tissue to plasma concentration [4].

Pharmacodynamic Assessments

Target engagement biomarkers included measurement of phosphorylated ASK1 and downstream phospho-p38 and phospho-JNK in relevant tissues and cell systems. In clinical studies, ex vivo pharmacodynamic assessment was performed in blood from healthy donors using an auranofin-stimulated C-X-C motif chemokine ligand 1 (CXCL1) assay, establishing an EC50 of 56 ng/mL for ASK1 inhibition in human whole blood [6] [5].

Disease-specific functional assays included histopathological evaluation of tissue samples across different disease models. In the elastase-induced emphysema mouse model, lungs were collected for histology, inflammatory cell counts, and measurement of oxidative stress markers including malondialdehyde (MDA) and protein carbonylation [2]. In renal studies, kidney tissues were evaluated for glomerulosclerosis, interstitial fibrosis, and molecular analyses including RNA sequencing to identify differentially expressed pathways [7].

Translational biomarkers applied in clinical trials included magnetic resonance elastography (MRE) for liver stiffness, MRI-PDFF for hepatic fat fraction, and serum biomarkers of apoptosis (cleaved cytokeratin-18) and fibrosis (ELF score, PRO-C3). These non-invasive biomarkers complemented traditional histopathological endpoints in clinical trials [1].

Conclusion and Future Perspectives

This compound represents a pioneering therapeutic approach targeting ASK1-mediated signaling pathways in inflammatory and fibrotic diseases. Its favorable pharmacokinetic profile, including rapid absorption, dose-proportional exposure, minimal food effect, and once-daily dosing suitability, supported its advancement through clinical development. The pharmacodynamic evidence demonstrating potent ASK1 inhibition with downstream anti-inflammatory, anti-apoptotic, and anti-fibrotic effects across multiple disease models highlighted its potential therapeutic utility.

However, the clinical translation of these promising properties has faced significant challenges, particularly the failure of Phase III trials in NASH. These outcomes highlight the complexities of targeting fibrotic diseases and suggest that single-pathway inhibition may be insufficient in multifactorial chronic conditions. The mixed results across different disease areas indicate that patient selection, combination therapy approaches, and biomarker-driven strategies may be essential for future development of ASK1-targeted therapies.

References

How does Selonsertib inhibit JNK and p38 signaling

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: From ASK1 to JNK/p38

The core mechanism of Selonsertib revolves around its specific inhibition of ASK1 (also known as MAP3K5), a pivotal enzyme in cellular stress response pathways. The table below details the key components of this signaling cascade and the site of this compound's action.

Signaling Component Full Name & Role Effect of this compound Inhibition

| ASK1 (MAP3K5) | Apoptosis Signal-regulating Kinase 1 A MAP3K that is activated by cellular stressors (e.g., ROS, LPS). | Directly binds and inhibits ASK1 kinase activity, preventing its autophosphorylation and activation [1] [2]. | | MKK4/MKK7 | MAP Kinase Kinases Directly phosphorylated by ASK1; they activate JNK [2]. | Their activation is reduced due to upstream ASK1 inhibition. | | MKK3/MKK6 | MAP Kinase Kinases Directly phosphorylated by ASK1; they activate p38 [2]. | Their activation is reduced due to upstream ASK1 inhibition. | | JNK | c-Jun N-terminal Kinase A terminal MAPK; regulates apoptosis, inflammation [3] [4]. | Phosphorylation and activity are decreased [1] [3]. | | p38 | p38 Mitogen-Activated Protein Kinase A terminal MAPK; regulates inflammation, fibrosis [3] [5]. | Phosphorylation and activity are decreased [3] [5]. |

This mechanism can be visualized through the following signaling pathway:

G ROS ROS ASK1 ASK1 ROS->ASK1 LPS LPS LPS->ASK1 Stress Oxidative/Toxic Stress Stress->ASK1 pASK1 ASK1 (Active) ASK1->pASK1 MKK4_MKK7 MKK4/MKK7 pASK1->MKK4_MKK7 MKK3_MKK6 MKK3/MKK6 pASK1->MKK3_MKK6 pJNK JNK (Active) MKK4_MKK7->pJNK pp38 p38 (Active) MKK3_MKK6->pp38 JNK JNK Apoptosis Apoptosis pJNK->Apoptosis Inflammation Inflammation pJNK->Inflammation p38 p38 pp38->Inflammation Fibrosis Fibrosis pp38->Fibrosis This compound This compound This compound->pASK1

This compound inhibits activated ASK1, preventing downstream JNK/p38 signaling.

Key Experimental Evidence and Protocols

The inhibitory effects of this compound on the ASK1-JNK-p38 pathway have been validated through various in vitro and in vivo experiments. The table below summarizes quantitative findings from key studies.

Experimental Model Treatment Key Measured Outcome Observed Effect of this compound
LPS/GalN-induced ALF (Mouse) [1] 30-60 mg/kg, i.p. Hepatic p-JNK, mitochondrial p-DRP1 Significant reduction in protein levels vs. control.
DMN-induced Fibrosis (Rat) [3] In vivo dosage Hepatic p-p38, p-JNK, α-SMA, Collagen I Strong suppression of protein levels.
Hepatic Stellate Cells (HSC-T6, LX-2) [3] 10-50 µM p-ASK1, p-p38, p-JNK, Cell proliferation Dose-dependent inhibition of protein levels and cell growth.
Raw264.7 Macrophages [1] 5 µM Mitochondrial p-DRP1, Cytokine release (TNF-α, IL-1α) Reduced protein level and cytokine secretion.
Detailed Experimental Protocols

To help you evaluate or replicate these findings, here are the methodologies from the cited studies:

  • In Vivo Liver Injury Model (Mouse) [1]:

    • Model Induction: C57BL/6 mice were injected intraperitoneally with LPS (10 μg/kg) and D-GalN (400 mg/kg) to induce acute liver failure.
    • Drug Administration: this compound (15, 30, and 60 mg/kg) was administered via i.p. injection 30 minutes prior to or at specified time points after LPS/GalN injection.
    • Tissue Analysis: At sacrifice (0.5 to 6 hours post-LPS/GalN), liver samples were collected. Protein expression levels of p-ASK1, p-JNK, and p-DRP1 in whole tissue and mitochondrial fractions were analyzed by Western blot.
  • In Vitro Macrophage Studies [1]:

    • Cell Culture & Treatment: RAW264.7 mouse macrophage cells were pre-incubated with this compound (5 µM) or a DRP1 inhibitor (Mdivi, 10 µM) for 6 hours, then stimulated with LPS (500 ng/ml) for 4 hours.
    • Mitochondrial Function Assessment: Mitochondrial membrane potential was observed using the JC-1 probe and analyzed by confocal microscopy. Mitochondrial superoxide levels were measured using MitoSOX Red.
    • Downstream Analysis: Cytokine levels (TNF-α, IL-1α) in supernatants were quantified by ELISA. Proteins from cell lysates were analyzed by Western blot.
  • In Vitro Hepatic Stellate Cell (HSC) Studies [3]:

    • Cell Culture: HSC-T6 and LX-2 cells were cultured in DMEM with 10% FBS.
    • Viability & Proliferation Assays: Cells were treated with this compound (0.5-100 µM) for 48 hours. Cell viability was assessed using an MTT assay, and proliferation was monitored in real-time with the JULI Stage system.
    • Molecular Analysis: After treatment with this compound (10-50 µM), cell lysates were subjected to Western blotting to detect levels of p-ASK1, p-p38, p-JNK, and fibrotic markers (α-SMA, Collagen I). Apoptosis was assessed by Annexin V flow cytometry and TUNEL assay.

Interpretation and Research Implications

The body of evidence demonstrates that this compound acts as a specific upstream inhibitor of the ASK1-JNK/p38 axis. This mechanism is non-hemodynamic and targets pathways related to oxidative stress, apoptosis, and inflammation [6]. While highly effective in pre-clinical models, it is important to note that this pathway inhibition did not translate to successful fibrosis regression in Phase III clinical trials for patients with advanced NASH (bridging fibrosis or compensated cirrhosis) [7]. This underscores the complexity of human disease and the potential difference between inhibiting a pathway in animal models and achieving therapeutic outcomes in patients.

References

Comprehensive Technical Guide: Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ASK1 Fundamentals and Physiological Relevance

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as MAP3K5, is a crucial mediator of cellular stress responses and represents a promising therapeutic target for multiple disease pathologies. As a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, ASK1 occupies an apical position in stress-activated signaling cascades that ultimately determine cellular fate decisions between survival, differentiation, and apoptosis. First isolated from a human macrophage library in 1996, ASK1 has since been recognized as a master regulator of inflammation, fibrosis, and cell death pathways across diverse tissue types [1]. The kinase functions as a molecular sensor that translates various cellular stressors into specific phosphorylation events through the JNK and p38 MAPK pathways, making it an attractive target for conditions characterized by excessive cellular stress and inflammatory responses.

The physiological importance of ASK1 is evidenced by its involvement in fundamental biological processes, including embryonic development, tissue homeostasis, and immune regulation. ASK1 knockout mice exhibit accelerated bone formation with increased trabecular bone volume and connectivity density, demonstrating the kinase's role in endochondral ossification and skeletal development [2]. These animals display no overt phenotypic abnormalities under basal conditions, suggesting that ASK1 inhibition may be a well-tolerated therapeutic strategy [1] [2]. The absence of severe developmental defects in ASK1-deficient models indicates substantial functional redundancy within cellular stress response pathways or compensatory mechanisms that maintain homeostasis despite ASK1 ablation.

ASK1 Molecular Structure and Regulatory Mechanisms

Structural Organization and Functional Domains

ASK1 possesses a multi-domain architecture that facilitates its regulation and function within stress signaling pathways. The N-terminal region contains a inhibitory domain that interacts with regulatory proteins such as thioredoxin (Trx), which maintains ASK1 in an autoinhibited state under basal conditions. The central catalytic domain exhibits typical protein kinase features, while the C-terminal region mediates protein-protein interactions and contains phosphorylation sites that modulate ASK1 activity [1]. This structural organization allows ASK1 to integrate multiple input signals and respond appropriately to varying cellular conditions.

Structural studies have revealed that ASK1 activation involves conformational changes that disrupt autoinhibitory interactions, allowing for kinase activation through trans-autophosphorylation. The catalytic domain contains characteristic bilobed architecture common to protein kinases, with the active site located between the N-terminal and C-terminal lobes. Understanding these structural features has been instrumental in rational drug design efforts targeting ASK1's ATP-binding pocket and allosteric regulatory sites [1].

Activation and Inhibition Mechanisms

ASK1 regulation involves a complex interplay of protein-protein interactions and post-translational modifications that control its subcellular localization and catalytic activity:

  • Oxidative stress activation: Under conditions of oxidative stress, reactive oxygen species (ROS) promote the dissociation of thioredoxin from ASK1's N-terminal domain, facilitating ASK1 oligomerization and trans-autophosphorylation at critical residues including Thr838 [1] [3]
  • Calcium-mediated regulation: Increased intracellular calcium levels activate calcium/calmodulin-dependent protein kinase II (CaMKII), which phosphorylates ASK1 at Thr845, enhancing its kinase activity and promoting apoptosis in response to endoplasmic reticulum stress [1]
  • Inhibitory protein complexes: Under reducing conditions, ASK1 forms an inactive complex with thioredoxin, glutaredoxin, or 14-3-3 proteins, preventing unintended activation under basal conditions [2] [1]
  • Ubiquitin-mediated degradation: Several E3 ubiquitin ligases, including CHIP and TRIM48, regulate ASK1 stability through ubiquitination, providing an additional layer of control over ASK1 signaling duration and intensity [1]

Table 1: ASK1 Regulatory Proteins and Their Effects

Regulatory Protein Effect on ASK1 Activating Conditions
Thioredoxin (Trx) Inhibition Reduced conditions
Glutaredoxin Inhibition Reduced conditions
14-3-3 proteins Inhibition Phosphorylation-dependent
TRAF2/TRAF6 Activation TNF-α stimulation
Daxx Activation Fas receptor stimulation
CHIP Degradation Prolonged activation

ASK1 Signaling Pathways and Downstream Effects

ASK1 Activation Mechanisms and Upstream Regulators

ASK1 serves as a signaling hub that integrates diverse stress signals into coordinated kinase responses. The activation of ASK1 occurs through multiple mechanisms in response to various cellular stressors [1]:

  • Reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), induce oxidation of thioredoxin, causing its dissociation from ASK1 and enabling kinase activation
  • Calcium influx from endoplasmic reticulum stores or extracellular sources activates calcium-dependent enzymes that phosphorylate and activate ASK1
  • Inflammatory cytokines including TNF-α and Fas ligand promote ASK1 activation through adapter proteins like TRAF2 and Daxx
  • Endoplasmic reticulum stress induced by unfolded proteins or metabolic disturbances activates ASK1 through IRE1 and PERK signaling branches
  • Bacterial lipopolysaccharides (LPS) trigger ASK1 activation through Toll-like receptor 4 (TLR4) signaling, linking innate immune responses to stress kinase activation

The following diagram illustrates the core ASK1 signaling pathway and its regulatory mechanisms:

ASK1_pathway ROS ROS ASK1_active ASK1_active ROS->ASK1_active Activates TNFα TNFα TNFα->ASK1_active Activates ER_stress ER_stress ER_stress->ASK1_active Activates LPS LPS LPS->ASK1_active Activates Inhibitory_complex Inhibitory_complex ASK1_inactive ASK1_inactive Inhibitory_complex->ASK1_inactive Sequesters ASK1_inactive->ASK1_active Stress-induced Activation MKK3_MKK6 MKK3_MKK6 ASK1_active->MKK3_MKK6 Phosphorylates MKK4_MKK7 MKK4_MKK7 ASK1_active->MKK4_MKK7 Phosphorylates p38 p38 MKK3_MKK6->p38 Activates JNK JNK MKK4_MKK7->JNK Activates Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation Differentiation Differentiation p38->Differentiation JNK->Apoptosis JNK->Inflammation Fibrosis Fibrosis JNK->Fibrosis

Figure 1: ASK1 Signaling Pathway - ASK1 integrates multiple stress signals to activate JNK and p38 pathways, regulating diverse cellular outcomes.

Downstream Signaling Cascades and Physiological Outcomes

Once activated, ASK1 phosphorylates and activates two principal downstream kinase pathways: MKK4/MKK7-JNK and MKK3/MKK6-p38 [1]. These signaling cascades ultimately regulate transcription factors that control expression of genes involved in apoptosis, inflammation, and differentiation:

  • JNK pathway activation promotes phosphorylation of c-Jun, ATF2, and other transcription factors that regulate genes involved in programmed cell death, particularly in response to environmental stresses and inflammatory cytokines [1]
  • p38 activation influences cellular differentiation, inflammatory responses, and cell cycle regulation through phosphorylation of substrates including MAPKAPK2 and transcription factors like CHOP and MEF2 [2]
  • Crosstalk with other pathways allows ASK1 to integrate with NF-κB signaling, mitochondrial apoptosis pathways, and metabolic regulation networks, creating a complex signaling web that determines cellular fate decisions

In the context of apoptotic regulation, ASK1 activation inhibits cell volume regulation through suppression of Akt1 activation, creating conditions permissive for apoptotic volume decrease (AVD) and cell death execution [3]. This relationship between ASK1 and volume regulatory mechanisms represents a critical connection between stress kinase signaling and biophysical changes during apoptosis.

ASK1 Inhibitors: Therapeutic Targeting and Clinical Applications

Small Molecule Inhibitors and Structure-Activity Relationships

The development of ASK1 inhibitors has progressed substantially in recent years, with multiple chemical scaffolds showing efficacy in preclinical models. These compounds primarily function through ATP-competitive inhibition of ASK1's kinase domain, preventing phosphorylation of downstream targets [1]. The most advanced ASK1 inhibitor in clinical development is Selonsertib (GS-4997), which exhibits an IC₅₀ of 3 nM against ASK1 and has progressed to Phase III clinical trials for non-alcoholic steatohepatitis (NASH) [1]. Structural modifications to the original scaffold have focused on optimizing selectivity profiles and pharmacokinetic properties while maintaining potent ASK1 inhibition.

Structure-activity relationship (SAR) studies have identified key molecular features required for effective ASK1 inhibition [1]:

  • Hydrogen bond donors that interact with the kinase hinge region are essential for binding affinity
  • Hydrophobic substituents occupying specific pockets in the ATP-binding site enhance potency and selectivity
  • Stereochemical considerations significantly influence inhibitory activity, with specific enantiomers exhibiting superior efficacy
  • Solubility-enhancing groups improve pharmaceutical properties without compromising target engagement

Table 2: Selected ASK1 Inhibitors and Their Properties

Compound Chemical Class IC₅₀ (ASK1) Clinical Status Primary Indications
This compound (GS-4997) Pyrazolopyrimidine 3 nM Phase III (discontinued) NASH, PAH
Analog 1 Pyrazolopyrimidine 5 nM Preclinical -
Analog 2 Pyrazolopyrimidine 12 nM Preclinical -
Compound 3 Imidazo[1,2-a]pyridine 8 nM Preclinical -
Compound 4 Indazole 11 nM Preclinical -
Clinical Applications and Therapeutic Potential

ASK1 inhibition demonstrates particular promise for the treatment of fibro-inflammatory conditions characterized by chronic cellular stress and maladaptive tissue responses. Clinical development programs have focused primarily on:

  • Non-alcoholic steatohepatitis (NASH): ASK1 inhibition reduces liver inflammation, steatosis, and fibrosis in animal models, leading to advanced clinical trials for this condition [1]
  • Pulmonary arterial hypertension: Early-phase clinical studies explored ASK1 inhibition for vascular remodeling in PAH, though development has been discontinued [1]
  • Neurodegenerative disorders: Preclinical evidence suggests ASK1 inhibition may protect against neuronal apoptosis in conditions like Alzheimer's disease and amyotrophic lateral sclerosis [1]
  • Cardiovascular diseases: ASK1 inhibition shows cardioprotective effects in models of heart failure, acute ischemia, and reperfusion injury [1]
  • Oncological applications: Emerging evidence indicates ASK1 inhibition may suppress tumor growth and metastasis in specific cancer types [1]

Despite promising preclinical results, clinical development of ASK1 inhibitors has faced challenges. The STELLAR trials evaluating this compound in NASH patients with bridging fibrosis or compensated cirrhosis did not meet primary endpoints for improving fibrosis without worsening NASH, leading to discontinuation of the clinical program [1]. These results highlight the complexities of translating ASK1 inhibition from animal models to human diseases and suggest that patient selection, combination therapies, or biomarker-driven approaches may be necessary for future success.

Experimental Methods for Assessing ASK1 Inhibition

In Vitro Biochemical and Cellular Assays

Robust assessment of ASK1 inhibition requires orthogonal methods spanning biochemical, cellular, and phenotypic endpoints. The following experimental approaches provide comprehensive characterization of ASK1 inhibitors:

  • Thermal shift assays: Measure compound-induced stabilization of ASK1 against thermal denaturation, with ΔTm >4°C typically indicating significant binding affinity (Kd <1 μM) and ΔTm >8°C suggesting high-affinity binding (Kd ~100 nM) [4]
  • Kinase activity assays: Directly quantify ASK1-mediated phosphorylation of downstream substrates (MKK3, MKK4, MKK6, MKK7) using radioactive or antibody-based detection methods [4] [1]
  • Cellular pathway modulation: Assess phospho-JNK and phospho-p38 levels in cells treated with ASK1 inhibitors following stimulation with stressors like H₂O₂ (100-500 μM) or TNF-α (10-50 ng/mL) [3] [1]
  • Gene expression profiling: Evaluate transcript levels of ASK1-regulated genes (e.g., IL-6, IL-8, MCP-1) using qRT-PCR or RNA sequencing in relevant cell types [2] [1]

The following diagram illustrates a recommended workflow for comprehensive ASK1 inhibitor characterization:

ASK1_screening Compound_library Compound_library Thermal_shift Thermal_shift Compound_library->Thermal_shift Primary screen Kinase_assay Kinase_assay Thermal_shift->Kinase_assay Confirmed hits Cellular_screening Cellular_screening Kinase_assay->Cellular_screening Potent inhibitors Pathway_analysis Pathway_analysis Cellular_screening->Pathway_analysis Active compounds Phenotypic_assays Phenotypic_assays Pathway_analysis->Phenotypic_assays Mechanistically validated In_vivo_models In_vivo_models Phenotypic_assays->In_vivo_models Lead compounds

Figure 2: ASK1 Inhibitor Screening Workflow - A systematic approach for identifying and characterizing ASK1 inhibitors from compound libraries to in vivo validation.

In Vivo Models and Phenotypic Assessment

Translation of ASK1 inhibition to physiological systems requires validation in animal models that recapitulate disease pathophysiology:

  • ASK1 knockout mice: Show accelerated diaphyseal bone formation, increased trabecular bone volume, and resistance to stress-induced chondrocyte apoptosis [2]
  • NASH models: Utilize methionine-choline deficient diets or Western diets with high fat/fructose to evaluate ASK1 inhibitor effects on hepatic steatosis, inflammation, and fibrosis [1]
  • Cardiovascular injury models: Assess protective effects of ASK1 inhibition in myocardial infarction, ischemia-reperfusion injury, and hypertensive cardiomyopathy [1]
  • Inflammatory disease models: Evaluate ASK1 inhibitor efficacy in collagen-induced arthritis, experimental autoimmune encephalomyelitis, or inflammatory bowel disease models [1]

For comprehensive assessment of ASK1 inhibitor efficacy, researchers should employ multiple models that evaluate different aspects of ASK1 biology and disease pathology. Dose-response relationships should be established using pharmacodynamic biomarkers including phospho-JNK, phospho-p38, and downstream transcriptional targets to confirm target engagement and guide dosing regimens in preclinical studies.

Table 3: Key Experimental Models for ASK1 Research

Model System Key Readouts Applications
ASK1 knockout mice Bone morphology, chondrocyte survival, stress response Validation of genetic targeting
Primary hepatocytes Lipid accumulation, inflammatory markers, apoptosis NASH/fibrosis research
Cardiac myocytes Cell death markers, hypertrophy, contractile function Cardiovascular applications
Neuronal cultures Oxidative stress, apoptosis, neurite outgrowth Neurodegenerative diseases
Cancer cell lines Proliferation, migration, invasion, drug resistance Oncological applications

Conclusion and Future Perspectives

ASK1 represents a pivotal node in cellular stress response pathways with broad therapeutic implications for fibrotic, inflammatory, and degenerative diseases. While clinical development of ASK1 inhibitors has faced challenges, the continued investigation of ASK1 biology and inhibitor optimization holds significant promise. Future directions should focus on:

  • Biomarker development to identify patient populations most likely to respond to ASK1 inhibition based on pathway activation status
  • Combination therapies that target ASK1 alongside complementary pathways to enhance efficacy and overcome resistance mechanisms
  • Tissue-specific targeting approaches that maximize therapeutic effects while minimizing off-target consequences
  • Novel chemical scaffolds that improve selectivity, pharmacokinetic properties, and safety profiles compared to current inhibitors

References

Structural Binding and Affinity of Selonsertib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative and structural data on selonsertib's interaction with ASK1.

Aspect Details
Mechanism of Action ATP-competitive, type I inhibitor (binds active kinase conformation) [1] [2]
Reported Potency (IC₅₀) 3 nM [3]
Key Binding Residues Lys709 (catalytic loop), Gln756, Val757 (hinge region) [2]
Critical Binding Motif 4-isopropyl-1,2,4-triazole moiety; its removal reduces potency by ~1000-fold [2]
Pharmacodynamic Effect >92% reduction in ASK1 autophosphorylation (pASK1) in human whole blood [4]

Experimental Insights into Binding and Inhibition

Researchers use several key methodologies to characterize this compound's binding and inhibitory activity.

  • Biochemical Kinase Activity Assays: The core potency of this compound (IC₅₀ of 3 nM) is typically determined using in vitro kinase assays [3]. These experiments measure the compound's ability to inhibit ASK1-mediated phosphorylation of a substrate, often in a homogenous time-resolved fluorescence (HTRF) or radiometric format.
  • Direct Pharmacodynamic Assessment: A specific autophosphorylation assay was developed to directly measure the levels of phosphorylated ASK1 (pASK1) in biological samples like whole blood lysate [4]. This method demonstrated that a clinical dose of this compound (18 mg) reduced pASK1 levels by over 92%, confirming robust target engagement in a physiologically relevant setting [4].
  • Structural Biology and Molecular Modeling: The atomic-level binding mode is elucidated through X-ray crystallography of the ASK1 kinase domain co-crystallized with this compound [2]. This reveals that the inhibitor's triazole moiety forms critical hydrogen bonds with the catalytic lysine (Lys709), while the rest of the molecule is surrounded by residues like Val694 and Leu810, ensuring a snug fit within the ATP-binding pocket [2].

ASK1 Signaling Pathway and this compound's Role

The following diagram illustrates the signaling pathway of ASK1 and the point of inhibition by this compound.

OxidativeStress Oxidative Stress (ROS, ER Stress, Cytokines) TRX Thioredoxin (TRX) (Inhibitor) OxidativeStress->TRX Oxidizes ASK1_Inactive ASK1 (MAP3K5) Inactive State OxidativeStress->ASK1_Inactive Causes Dissociation TRX->ASK1_Inactive Binds & Inhibits ASK1_Active ASK1 (MAP3K5) Active State ASK1_Inactive->ASK1_Active Autophosphorylation MKK3_MKK6 MKK3/MKK6 ASK1_Active->MKK3_MKK6 MKK4_MKK7 MKK4/MKK7 ASK1_Active->MKK4_MKK7 p38 p38 MAPK MKK3_MKK6->p38 JNK JNK MKK4_MKK7->JNK Outcomes Cellular Outcomes: Apoptosis, Inflammation, Fibrosis p38->Outcomes JNK->Outcomes This compound This compound This compound->ASK1_Active Inhibits

The diagram above shows that under oxidative stress, thioredoxin (TRX) dissociates from ASK1, leading to its activation. Active ASK1 then triggers a kinase cascade resulting in detrimental cellular outcomes. This compound acts by directly binding to and inhibiting the activated ASK1 kinase [4] [3] [1].

Research Implications and Context

  • Therapeutic Rationale: The initial drive to develop this compound was based on strong evidence linking ASK1-p38/JNK signaling to pathologies like non-alcoholic steatohepatitis (NASH), diabetic kidney disease (DKD), and pulmonary emphysema [5] [6] [7]. Preclinical models showed that ASK1 inhibition could reduce apoptosis, inflammation, and fibrosis [7] [3].
  • Clinical Translation Challenges: Despite its potent mechanism and success in early trials for DKD [6] [4], this compound failed in Phase 3 trials for NASH [5]. This suggests that while target engagement was achieved, complete inhibition of ASK1's catalytic activity may not be sufficient to reverse complex diseases like advanced NASH, potentially due to pathway redundancy or the importance of ASK1's non-catalytic, scaffold functions [5].
  • Alternative Targeting Strategies: The limitations of catalytic site inhibition have spurred interest in alternative approaches, such as developing allosteric inhibitors or compounds that disrupt the protein-protein interactions within the large ASK1 signalosome complex, aiming for a more fine-tuned regulation of its activity [5] [1].

References

Selonsertib in mitochondrial dysfunction rescue

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: The ASK1-JNK-DRP1 Pathway

Selonsertib is a highly selective, ATP-competitive inhibitor of ASK1 (MAP3K5), a serine/threonine kinase activated by oxidative stress [1] [2]. Its mechanism in rescuing mitochondrial dysfunction can be summarized as follows:

G Oxidative Stress Oxidative Stress ASK1 Activation ASK1 Activation Oxidative Stress->ASK1 Activation JNK/p38 Phosphorylation JNK/p38 Phosphorylation ASK1 Activation->JNK/p38 Phosphorylation DRP1 Translocation DRP1 Translocation JNK/p38 Phosphorylation->DRP1 Translocation Mitochondrial Dysfunction Mitochondrial Dysfunction DRP1 Translocation->Mitochondrial Dysfunction Inflammation / Apoptosis Inflammation / Apoptosis Mitochondrial Dysfunction->Inflammation / Apoptosis This compound This compound This compound->ASK1 Activation Inhibits

Figure 1: this compound inhibits oxidative stress-induced ASK1 pathway to rescue mitochondrial function.

  • Inhibition of ASK1 Activation: Under oxidative stress, ASK1 dissociates from inhibitory complexes and initiates a pro-apoptotic signaling cascade [3]. This compound binds to the ASK1 catalytic domain, preventing its autophosphorylation and activation [2].
  • Modulation of Downstream Kinases: ASK1 inhibition reduces phosphorylation and activation of its downstream targets, c-Jun N-terminal kinase (JNK) and p38 MAPK [4] [3].
  • Prevention of Mitochondrial Fission: Inhibiting the ASK1-JNK axis attenuates JNK-mediated phosphorylation and mitochondrial translocation of DRP1, a protein governing mitochondrial fission. This helps maintain mitochondrial integrity [4] [5].

Key Quantitative Data from Preclinical and Clinical Studies

Table 1: In Vitro and In Vivo Efficacy of this compound

Model System Treatment Key Findings Source
RAW264.7 Macrophages 5 µM this compound + 500 ng/ml LPS Attenuated mitochondrial dysfunction; Reduced inflammatory cytokines (TNF-α, IL-1α) [4]
LPS/GalN-induced ALF (Mice) 15-60 mg/kg (i.p.) Significant, dose-dependent reduction in serum ALT/AST; Reduced hepatic necrosis [4] [5]
Elastase-induced Emphysema (Mice) 3-30 mg/kg (i.n.) Dose-dependent attenuation of alveolar enlargement; Reduced oxidative stress (TBARS) [3]
ASK1 Enzyme Assay N/A pIC50 = 8.3 ± 0.07 (highly potent ASK1 inhibition) [2]

Table 2: Clinical Trial Outcomes for this compound

Clinical Condition Trial Phase Primary Outcome Notes & Secondary Findings
NASH with Compensated Cirrhosis (F4) Phase 3 (STELLAR-4) No significant benefit: 14.4% (18 mg) vs 12.8% (placebo) had ≥1-stage fibrosis improvement [1]. Generally well-tolerated, but lacked efficacy vs. placebo [1].
NASH with Bridging Fibrosis (F3) Phase 3 (STELLAR-3) Did not meet primary endpoint [1].
Diabetic Kidney Disease (DKD) Phase 2b (MOSAIC) Promising effect: Slowed decline of kidney function [6]. Associated with acute kidney injury adverse events [3]. Plasma proteome signature identified in responders [6].
Pulmonary Arterial Hypertension Phase 2 (ARROW) Trial discontinued due to lack of efficacy [3].

Detailed Experimental Protocols

For researchers looking to investigate this compound's effects on mitochondrial dysfunction, here are detailed methodologies from key studies.

1. In Vitro Model of LPS-Induced Mitochondrial Dysfunction in Macrophages [4]

  • Cell Line: Mouse macrophage cell line RAW264.7.
  • Culture Conditions: Maintained in 1640 medium with 10% FBS, penicillin (100 U/mL), and streptomycin (100 μg/mL) at 37°C with 5% CO₂.
  • Intervention:
    • Pre-incubate cells with 5 µM this compound or a DRP1 inhibitor (e.g., 10 µM Mdivi) for 6 hours.
    • Subsequently, incubate with LPS (500 ng/mL) for 4 hours.
  • Downstream Assays:
    • Mitochondrial Membrane Potential (Δψm): Use JC-1 probe. A decrease in the red/green fluorescence ratio indicates depolarization.
    • mPTP Opening: Assessed using an mPTP Assay Kit; a decrease in green fluorescence indicates increased opening.
    • Mitochondrial Superoxide: Measured using MitoSOX Red dye.
    • Cytokine Release: Quantify TNF-α and IL-1α in supernatant by ELISA.
    • Protein Analysis: Isolate mitochondrial fractions to assess JNK and DRP1 translocation via Western Blot.

2. In Vivo Model of LPS/GalN-Induced Acute Liver Failure (ALF) [4] [2]

  • Animals: C57BL/6 mice (5-6 weeks old).
  • ALF Model Induction: Single intraperitoneal (i.p.) injection of LPS (10 μg/kg) and D-GalN (400 mg/kg).
  • This compound Dosing:
    • For pre-treatment: Administer this compound (15, 30, or 60 mg/kg, i.p.) 30 minutes before LPS/GalN.
    • For therapeutic window studies: Administer at 0.5, 1, 2, and 4 hours after LPS/GalN.
  • Endpoint Measurements (at 6 hours post-LPS/GalN):
    • Serum Biochemistry: Measure ALT and AST levels as markers of liver injury.
    • Histopathology: Evaluate hepatic necrosis via H&E staining of liver sections.
    • Cytokine Levels: Use Cytometric Bead Array (CBA) to quantify serum inflammatory cytokines (IL-6, MCP-1, TNF-α, etc.).
    • Mitochondrial Isolation: Isolate mitochondria from liver tissue or hepatic macrophages for Western Blot analysis of phospho-JNK and DRP1.

3. In Vivo Model of Elastase-Induced Pulmonary Emphysema [3]

  • Animals: Male C57BL/6 mice (8 weeks old).
  • Emphysema Induction: Single intratracheal instillation of Porcine Pancreatic Elastase (PPE, 0.5 U/50 µL) under anesthesia.
  • This compound Dosing: Administered via intranasal (i.n.) route at 3, 10, or 30 mg/kg, one hour after elastase instillation and then once daily for 21 days.
  • Endpoint Measurements (at day 21):
    • Histology: Analyze mean linear intercept (Lm) and destructive index (DI) in H&E-stained lung sections to quantify emphysema.
    • Oxidative Stress: Measure TBARS levels in lung homogenate as a marker of lipid peroxidation.
    • Inflammation: Perform bronchoalveolar lavage (BAL) for total and differential cell counts.

Research Implications and Future Directions

  • Therapeutic Potential and Limitations: While preclinical data is compelling, the clinical efficacy of this compound has not been established in major late-stage trials for NASH or pulmonary hypertension [1] [3]. The narrow therapeutic window and kidney toxicity noted in DKD trials are significant hurdles [3].
  • Biomarker-Driven Research: The identification of a plasma proteome signature in DKD responders suggests that future efforts could focus on patient stratification biomarkers to identify those most likely to benefit from ASK1 inhibition [6].
  • Alternative Delivery and Combinations: The positive results from the intranasal administration in the emphysema model [3] indicate that local delivery could be a strategy to improve the benefit-risk profile. Investigation of this compound in combination therapies targeting complementary pathways also remains a potential area of exploration.

References

In vitro Selonsertib treatment protocol for macrophages

Author: Smolecule Technical Support Team. Date: February 2026

Selonsertib Treatment Protocol for Macrophages

The table below summarizes the key parameters for treating macrophages with this compound, based on established in vitro methods [1].

Parameter Specification
Cell Model Mouse macrophage cell line RAW264.7 [1]
This compound Stock Reconstitute in DMSO to desired stock concentration (e.g., 10 mM) [2]
Working Concentration 5 µM [1]
Pretreatment Duration 6 hours [1]
Culture Medium RPMI-1640 with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin [1]
Subsequent Stimulation Lipopolysaccharide (LPS) at 500 ng/mL for 4 hours [1]
Detailed Step-by-Step Methodology
  • Cell Culture: Maintain RAW264.7 macrophages in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂ [1].
  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C. Dilute the stock solution in pre-warmed complete cell culture medium to achieve the final working concentration of 5 µM immediately before use. The final DMSO concentration should be kept low (e.g., ≤0.1%) to avoid solvent toxicity [1] [2].
  • Drug Pretreatment: Aspirate the maintenance medium from the cultured macrophages. Add the this compound-containing medium (5 µM) to the cells. Incubate for 6 hours [1].
  • Inflammatory Challenge: After the pretreatment period, stimulate the macrophages by adding LPS directly to the culture medium for a final concentration of 500 ng/mL. Incubate for an additional 4 hours [1].
  • Sample Collection: After the total 10-hour incubation (6-hour pretreatment + 4-hour LPS stimulation), collect cell supernatants for cytokine analysis (e.g., by ELISA) and cell pellets for protein or RNA extraction to analyze signaling pathway components and mitochondrial function [1].

Key Experimental Applications and Assays

This protocol is designed to investigate this compound's effects on mitochondrial function and inflammatory signaling in macrophages. Core downstream analyses are summarized below.

Research Focus Key Readouts & Assays
Signaling Pathway Analysis Western Blot for p-ASK1, JNK, p-JNK, DRP1; Mitochondrial fractionation for DRP1 translocation [1].
Mitochondrial Function Mitochondrial membrane potential (JC-1 staining), mPTP opening (Calcein-AM assay), mitochondrial ROS (MitoSOX Red) [1].
Inflammatory Response ELISA/CBA for TNF-α, IL-1α, IL-6, MCP-1 [1].

Mechanism of Action and Experimental Design

This diagram illustrates the core signaling pathway and experimental workflow.

G cluster_pathway ASK1-JNK-DRP1 Signaling Pathway cluster_experiment Experimental Intervention with this compound LPS LPS/Inflammatory Stress ASK1 ASK1 (Activated) LPS->ASK1 OxStress Oxidative Stress OxStress->ASK1 JNK JNK (Phosphorylated) ASK1->JNK DRP1 DRP1 Mitochondrial Translocation JNK->DRP1 Outcome Mitochondrial Dysfunction & Inflammatory Cytokine Release DRP1->Outcome Drug This compound (5 µM) Inhibit Inhibits ASK1 Drug->Inhibit Block Blocks Pathway Activation Inhibit->Block  Pretreatment  6 hours Block->ASK1

Critical Technical Considerations

  • Therapeutic Window: The efficacy of this compound is highly time-sensitive. Research indicates that it is only effective when administered early after an inflammatory stimulus. Its protective effects are lost once JNK and DRP1 have translocated to the mitochondria [1].
  • Mechanistic Confirmation: To confirm that this compound's effects are specifically mediated through the inhibition of DRP1-mediated mitochondrial dysfunction, researchers often use a combination of this compound and a specific DRP1 inhibitor like Mdivi-1 (used at 10 µM with a 6-hour pretreatment) [1].
  • Serum Considerations: Be aware that culture conditions can influence macrophage phenotype. While the source protocol uses FBS, some studies are moving towards xeno-free human serum to minimize unintended cell activation and improve translational relevance [3].

Limitations and Disclaimers

  • Research Use Only: this compound is an investigational compound for research purposes and is not approved for human use [2].
  • Clinical Trial Context: It is important to note that while this compound showed promise in preclinical models like the one described here, it failed to demonstrate a survival benefit in a randomized clinical trial for patients with Alcohol-associated Hepatitis (AH) and did not meet endpoints in Phase III trials for NASH [4] [5]. This underscores the challenge of translating preclinical findings into clinical success.

I hope this detailed protocol provides a solid foundation for your research. Should you require information on adapting this protocol to primary human macrophages or other related assays, please feel free to ask.

References

ASK1 Inhibition with Selonsertib in the 5/6 Nephrectomy Rat Model

Author: Smolecule Technical Support Team. Date: February 2026

The 5/6 nephrectomy model is a well-established method for inducing chronic kidney disease (CKD) and is characterized by the development of hypertension, albuminuria, and progressive glomerulosclerosis [1]. Selonsertib (SEL) is a selective, clinical-stage inhibitor of ASK1 (MAP3K5), a serine/threonine kinase that acts as a key mediator of oxidative stress signaling pathways [2] [3]. Inhibition of ASK1 with this compound targets non-hemodynamic pathways, offering a complementary approach to standard renin-angiotensin system blockade by reducing apoptosis, inflammation, and fibrosis [1].

Experimental Design and Key Quantitative Findings

The table below summarizes the core experimental design and primary outcomes from a key study investigating this compound in a hypertensive 5/6 Nx rat model [1].

Aspect Details
Animal Model Male Sprague-Dawley rats with 5/6 Nx induced by ligation of renal artery branches [1].
Randomization At 8 weeks post-surgery, based on equivalent levels of systolic BP, albuminuria, and glomerulosclerosis [1].
Treatment Groups 1. Control (untreated); 2. This compound alone; 3. Enalapril alone (ACEI); 4. Combination (this compound + Enalapril) [1].
Treatment Duration From week 8 to week 12 after 5/6 Nx [1].
This compound Administration Dietary admix at 0.009% concentration, designed to achieve >90% inhibition of ASK1 function [1].
Key Findings: Functional & Histological
- Systolic BP Reduced by Enalapril and Combination; no effect from this compound alone [1].
- Kidney Function (Serum Creatinine) This compound alone and Combination preserved kidney function versus controls [1].
- Glomerulosclerosis Combination treatment resulted in significant reduction and regression versus all other groups [1].
Key Findings: Molecular/Cellular
- Podocyte Loss Reduced by this compound alone and Combination [1].
- Apoptosis Reduced by this compound alone and Combination [1].
- Interstitial Macrophages Reduced by Enalapril and Combination [1].

Detailed Experimental Protocol

1. Animal Model and Housing

  • Strain/Sex: Use adult male Sprague-Dawley rats (e.g., 8-9 weeks old) [1].
  • Housing: Maintain under standard conditions (12-hour light/dark cycle) with free access to food and water [1].
  • Ethics: All studies must be approved by the appropriate Institutional Animal Care and Use Committee [1].

2. 5/6 Nephrectomy Surgery (Ligation/Infarction Model) This method reduces renal mass via infarction, which induces a more pronounced hypertensive phenotype compared to the surgical resection (polectomy) model [4].

  • Anesthesia: Anesthetize rats with intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg) [5].
  • Procedure:
    • Expose the left kidney via a left laparotomy [5].
    • Carefully separate the adrenal gland from the kidney without damaging its vasculature [5].
    • Dissect the perihilar adipose tissue to locate the renal artery and its bifurcation [5].
    • Using a non-absorbable polypropylene 8-0 thread, ligate the upper branch of the renal artery. Confirm successful ligation by observing homogeneous discoloration of the upper pole of the kidney [5].
    • Cauterize the lower pole of the kidney to a depth of approximately 1 mm, avoiding the hilum [5].
    • Suture the muscle and skin layers [5].
  • Post-operative Care: Provide analgesia (e.g., subcutaneous buprenorphine, 0.05 mg/kg) [5].
  • Second Surgery: One week later, perform a total right nephrectomy by fully ligating the renal hilum and removing the kidney [5].
  • Sham Control: For sham-operated controls, perform a laparotomy and manipulate the renal pedicle without removing any kidney tissue [4].

3. Randomization and Treatment

  • Baseline Assessment: At 8 weeks post-surgery, measure systolic blood pressure (tail-cuff plethysmography), albuminuria, and perform an open-shave renal biopsy to quantify baseline glomerulosclerosis [1].
  • Randomization: Randomize rats into treatment groups, ensuring groups have equivalent average systolic BP, albuminuria, and glomerulosclerosis scores [1].
  • Treatment Formulations:
    • This compound: Administer via dietary admix at 0.009% concentration [1].
    • Enalapril: Administer via drinking water at 50 mg/L [1].
    • Control: Standard rat chow and water [1].

4. Outcome Measurements

  • Renal Function: Monitor serum creatinine and creatinine clearance at weeks 0, 8, and 12. Note that this compound may cause an acute, reversible reduction in measured eGFR due to inhibition of tubular creatinine secretion, a finding confirmed in clinical trials that should not be misinterpreted as renal toxicity [1] [3].
  • Systemic Blood Pressure: Measure systolic BP at weeks 0, 8, and 12 using tail-cuff plethysmography in conscious, trained rats [1].
  • Albuminuria: Collect urine at intervals (e.g., 24 hours) and measure albumin excretion [1].
  • Terminal Histological and Molecular Analysis: At week 12, euthanize animals and collect kidney tissue for:
    • Histology: Glomerulosclerosis index, interstitial fibrosis (Masson's Trichrome or Sirius Red staining) [1].
    • Immunohistochemistry/RNA-seq: Analyze podocyte markers (e.g., WT-1), apoptosis (e.g., TUNEL staining, cleaved caspase-3), macrophage infiltration, and pathways related to extracellular matrix and wound healing [1].

Mechanism of Action: ASK1 Signaling Pathway

The diagram below illustrates the core mechanism by which this compound exerts its protective effects.

G cluster_0 ASK1 Signaling Cascade OxidativeStress Oxidative Stress (ROS) ASK1 ASK1 (MAP3K5) OxidativeStress->ASK1 Activates MAP2K MAP2K (MKK3/6, MKK4/7) ASK1->MAP2K This compound This compound (ASK1 Inhibitor) This compound->ASK1 Inhibits MAPK Terminal MAPKs (p38, JNK) MAP2K->MAPK CellularEffects Cellular Effects MAPK->CellularEffects Induces Outcomes Disease Outcomes CellularEffects->Outcomes Apoptosis Apoptosis Inflammation Inflammation Fibrosis Fibrosis PodocyteLoss Podocyte Loss Glomerulosclerosis Glomerulosclerosis FunctionDecline Kidney Function Decline Apoptosis->PodocyteLoss Inflammation->Glomerulosclerosis Fibrosis->Glomerulosclerosis PodocyteLoss->FunctionDecline Glomerulosclerosis->FunctionDecline

Key Considerations for Researchers

  • Model Selection: The infarction model (via artery ligation) produces rapid-onset hypertension and more severe proteinuria, while the polectomy model (surgical resection) results in delayed, milder hypertension [4]. Choose based on whether the research focus aligns with a highly hypertensive or a more normotensive CKD phenotype.
  • Hemodynamic Effects: Note that this compound's mechanism is non-hemodynamic. It does not lower blood pressure, which allows for clear differentiation from ACEI effects and supports its use in combination therapy [1].
  • Therapeutic Window: The efficacy of this compound appears more pronounced in subjects with more severe kidney dysfunction at baseline, a observation noted in clinical trials [2] [3]. Consider stratifying animals based on the severity of initial kidney injury.

References

Comprehensive Application Notes and Protocols: Combining Selonsertib with ACE Inhibitors in Chronic Kidney Disease Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Chronic Kidney Disease (CKD) represents a significant global health burden, with diabetic kidney disease (DKD) accounting for nearly half of all incident cases. Despite standard-of-care treatments including angiotensin-converting enzyme inhibitors (ACEi) and angiotensin receptor blockers (ARBs), a substantial proportion of patients continue to experience disease progression, creating an urgent need for novel therapeutic approaches. Selonsertib, a highly selective, orally-administered inhibitor of apoptosis signal-regulating kinase 1 (ASK1), represents a promising candidate that targets non-hemodynamic pathways in CKD progression. The combination strategy of this compound with ACE inhibitors has emerged as a compelling approach to address multiple pathological mechanisms simultaneously, potentially offering enhanced renal protection compared to monotherapies.

The scientific rationale for this combination rests on targeting complementary pathways in CKD progression: ACE inhibitors primarily address hemodynamic factors through renin-angiotensin-aldosterone system (RAAS) blockade, while this compound targets oxidative stress-mediated inflammation, apoptosis, and fibrosis through ASK1 inhibition. Recent preclinical evidence demonstrates that this combination provides additive benefits in reducing glomerulosclerosis, attenuating kidney function decline, and preserving podocyte integrity. Early-phase clinical trials have yielded promising but complex results, necessitating careful protocol design to account for this compound's unique effects on creatinine secretion and associated interpretation challenges of renal function parameters.

Scientific Background and Drug Combination Rationale

Pathophysiological Basis of CKD and Therapeutic Targets

CKD progression involves multiple interconnected pathological processes including glomerular hypertension, oxidative stress, chronic inflammation, fibrosis, and podocyte loss. The current standard of care primarily addresses hemodynamic factors through RAAS inhibition, which reduces intraglomerular pressure and proteinuria but does not fully target the underlying cellular injury mechanisms. Oxidative stress represents a particularly important driver of CKD progression, generating reactive oxygen species (ROS) that activate inflammatory and pro-fibrotic signaling cascades directly within renal cells [1]. This oxidative stress environment activates several key signaling pathways including MAPK cascades, NLRP3 inflammasome, and JAK-STAT signaling, which collectively promote renal cell death and extracellular matrix deposition [2].

Molecular Mechanisms of Action

Table 1: Mechanism Comparison Between ACE Inhibitors and this compound

Therapeutic Agent Primary Molecular Target Key Biological Effects Pathways Modulated
ACE Inhibitors Angiotensin-converting enzyme Reduced angiotensin II production, decreased glomerular hypertension, lowered systemic BP RAAS signaling, hemodynamic regulation
This compound ASK1 (MAP3K5) Inhibition of oxidative stress-induced apoptosis, reduced inflammation and fibrosis ASK1-p38/JNK signaling, inflammatory and fibrotic pathways

The complementary mechanisms of ACE inhibitors and this compound create a multi-faceted approach to CKD treatment. ACE inhibitors (e.g., enalapril) primarily exert their effects through hemodynamic modulation by reducing angiotensin II-mediated vasoconstriction, thereby decreasing intraglomerular pressure and subsequent mechanical stress on glomerular structures [3] [4]. This hemodynamic improvement translates to reduced proteinuria and slower progression of glomerulosclerosis.

In contrast, this compound targets non-hemodynamic pathways by inhibiting ASK1, a redox-sensitive serine/threonine kinase that acts as a critical signaling node in the oxidative stress response [5] [1]. Under conditions of oxidative stress, thioredoxin dissociates from ASK1, leading to its activation and subsequent phosphorylation of downstream MAP2Ks, which then activate p38 and JNK kinases. These activated kinases drive expression of pro-inflammatory and pro-fibrotic genes, promoting renal cell apoptosis, inflammatory cell infiltration, and extracellular matrix deposition [1]. This compound binds to ASK1 and stabilizes it in an inactive conformation, thereby interrupting this cascade despite ongoing oxidative stress.

G OxidativeStress Oxidative Stress (High Glucose, ROS) ASK1 ASK1 (MAP3K5) OxidativeStress->ASK1 Activates MKK MAP2Ks (MKK3/6, MKK4/7) ASK1->MKK Phosphorylates Thioredoxin Thioredoxin (Inactive) Thioredoxin->ASK1 Inhibits (Normal Conditions) p38JNK p38 / JNK MKK->p38JNK Activates Apoptosis Apoptosis p38JNK->Apoptosis Inflammation Inflammation p38JNK->Inflammation Fibrosis Fibrosis p38JNK->Fibrosis This compound This compound This compound->ASK1 Inhibits Angiotensinogen Angiotensinogen ACE Angiotensin- Converting Enzyme Angiotensinogen->ACE Converts AngII Angiotensin II ACE->AngII BP Systemic & Glomerular Hypertension AngII->BP ACEi ACE Inhibitor ACEi->ACE Inhibits

Figure 1: Complementary Signaling Pathways of this compound and ACE Inhibitors in CKD. This compound inhibits the ASK1-p38/JNK pathway activated by oxidative stress, while ACE inhibitors target the RAAS pathway responsible for hemodynamic alterations. Together, they address both non-hemodynamic and hemodynamic drivers of CKD progression.

Preclinical Evidence Summary

The combination of this compound with ACE inhibitors has been systematically evaluated in preclinical models, providing compelling evidence for additive renal protective effects. Badal et al. (2022) conducted a comprehensive study using the 5/6 nephrectomy (5/6 Nx) rat model, a well-established model of secondary glomerulosclerosis that recapitulates key features of human CKD progression [3] [4].

Table 2: Preclinical Efficacy Outcomes of this compound and Enalapril in 5/6 Nx Rat Model

Treatment Group Effect on Systolic BP Effect on Albuminuria Effect on Glomerulosclerosis Effect on Kidney Function Decline Key Cellular Effects
Untreated Control Progressive hypertension Significant increase Marked progression Rapid decline Significant podocyte loss, macrophage infiltration
Enalapril alone Significant reduction Reduced Numerically lower Attenuated Reduced macrophage infiltration
This compound alone No significant effect Moderate reduction Reduced Significantly preserved Reduced apoptosis, attenuated podocyte loss
Combination Therapy Significant reduction Markedly reduced Significant reduction with regression Best preserved Additive reduction in apoptosis and podocyte loss

In this study, male Sprague Dawley rats underwent 5/6 Nx surgery followed by an 8-week period for establishment of CKD, confirmed by development of hypertension, albuminuria, and glomerulosclerosis. Animals were then randomized into four treatment groups with equivalent disease severity at baseline: untreated controls, this compound monotherapy (0.009% in chow), enalapril monotherapy (50 mg/L in drinking water), and combination therapy. Treatments were administered from week 8 to 12 post-surgery, with comprehensive metabolic, hemodynamic, and histological assessments [3] [4].

The results demonstrated that while each monotherapy provided partial benefit, the combination therapy yielded superior outcomes across multiple parameters. Enalapril monotherapy expectedly reduced systolic blood pressure and albuminuria, while this compound monotherapy preserved kidney function without affecting blood pressure, indicating its non-hemodynamic mechanism. The combination group exhibited significant reduction in glomerulosclerosis, with evidence of regression beyond either monotherapy. Molecular analyses revealed that the treatments targeted distinct cellular processes: enalapril primarily reduced macrophage infiltration, while this compound reduced apoptosis and podocyte loss [4]. RNA sequencing data indicated that combination therapy influenced pathways related to extracellular matrix organization and wound healing, suggesting enhanced modulation of fibrotic processes [3].

Clinical Evidence Summary

Clinical evaluation of this compound in DKD has progressed through several phases, with recent trials incorporating specific designs to address interpretation challenges. The MOSAIC trial (NCT04026165), a Phase 2b randomized active run-in clinical trial, represents the most comprehensive clinical investigation of this compound in DKD to date [6] [7] [1].

Table 3: Clinical Trial Outcomes of this compound in Diabetic Kidney Disease

Trial Phase Patient Population Treatment Duration Primary Efficacy Outcome Key Safety Findings
NCT02177786 2 333 adults with T2D and moderate-to-advanced DKD 48 weeks No significant difference in eGFR at 48 weeks No dose-dependent adverse effects
MOSAIC (NCT04026165) 2b 310 patients with T2D and CKD (eGFR 20-<60 mL/min/1.73m²) Up to 84 weeks Difference in eGFR slopes: 1.20 mL/min/1.73m²/year (P=0.14) Higher AKI incidence (11.0 vs 5.9/100 patient-years)

The MOSAIC trial employed an innovative active run-in design to account for this compound's acute effect on serum creatinine. All participants received this compound 18 mg daily for a 4-week run-in period before randomization, establishing treatment-specific eGFR baselines. This design was implemented to address earlier findings that this compound inhibits tubular secretion of creatinine, causing an acute reduction in serum creatinine-based eGFR without reflecting true changes in glomerular filtration rate [6] [8].

The trial randomized 310 patients with type 2 diabetes and CKD (mean baseline eGFR 35 mL/min/1.73m²) to this compound 18 mg or placebo once daily. The primary endpoint was the difference in eGFR slopes from treatment-specific baselines to week 84. Results showed a mean difference in eGFR slopes of 1.20 mL/min/1.73m²/year favoring this compound (95% CI, -0.41 to 2.81; P=0.14), which met the pre-specified two-sided significance level of 0.30 [6]. This attenuation of eGFR decline suggests a potential protective effect of this compound on kidney function. However, the composite kidney outcome (≥40% eGFR decline, kidney failure, or kidney death) occurred more frequently in the this compound group (17% vs. 12%), though this difference was not statistically significant [6].

Importantly, proteomic analyses from the MOSAIC trial provided mechanistic insights, demonstrating that this compound modulates plasma proteins involved in fibrosis, inflammation, and oxidative stress response. These effects were most pronounced in patients with lower baseline eGFR who showed better treatment response, suggesting that ASK1 inhibition may be particularly beneficial in advanced DKD [1].

Experimental Protocols

Preclinical Study Protocol: Combination Therapy in 5/6 Nephrectomy Rat Model

Objective: To evaluate the efficacy of this compound in combination with enalapril in a hypertensive glomerulosclerosis model.

Materials:

  • Male Sprague Dawley rats (8-9 weeks old, 250-350g)
  • This compound: formulated in chow at 0.009% concentration
  • Enalapril: administered in drinking water at 50 mg/L
  • Surgical equipment for 5/6 nephrectomy

Methods:

  • 5/6 Nephrectomy Surgery:

    • Perform right unilateral nephrectomy via retroperitoneal approach
    • One week later, ligate two-thirds of the left renal artery branches
    • Allow 8 weeks for CKD development with standard chow and water
  • Baseline Assessment and Randomization:

    • At week 8, measure systolic BP, urinary albumin, serum creatinine
    • Perform open renal biopsy to assess glomerulosclerosis severity
    • Randomize animals into four groups with matched disease severity:
      • Group 1: Untreated controls (normal chow + water)
      • Group 2: this compound monotherapy (0.009% in chow)
      • Group 3: Enalapril monotherapy (50 mg/L in drinking water)
      • Group 4: Combination therapy
    • Maintain treatments for 4 weeks (weeks 8-12)
  • Endpoint Assessments:

    • Monitor systolic BP, albuminuria, and serum creatinine biweekly
    • At sacrifice (week 12), collect kidney tissue for:
      • Histological assessment of glomerulosclerosis
      • Immunohistochemistry for apoptosis markers (TUNEL staining)
      • Podocyte counting (WT-1 staining)
      • Macrophage infiltration analysis (CD68 staining)
      • RNA sequencing for pathway analysis

Data Analysis:

  • Compare glomerulosclerosis index across groups using ANOVA with post-hoc testing
  • Analyze eGFR decline using mixed-effects models
  • Conduct pathway enrichment analysis of RNA-seq data
Clinical Trial Protocol: Phase 2b Combination Therapy Study

Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial

Patient Population:

  • Adults with type 2 diabetes and CKD
  • eGFR 20 to <60 mL/min/1.73m²
  • UACR 150-5000 mg/g
  • Stable dose of ACEi or ARB for ≥4 weeks

Key Exclusion Criteria:

  • HbA1c >12.0%
  • UACR >5000 mg/g
  • ESRD or anticipated need for dialysis within 3 months
  • Uncontrolled cardiovascular disease

Study Protocol:

  • Screening Period (1-4 weeks):

    • Assess eligibility criteria
    • Obtain informed consent
    • Conduct baseline measurements
  • Active Run-in Period (4 weeks):

    • All participants receive this compound 18 mg once daily
    • Establish treatment-specific eGFR baseline
    • Identify and exclude non-adherent participants
  • Randomization and Treatment Period (84 weeks):

    • Randomize eligible participants 1:1 to:
      • Experimental: this compound 18 mg + standard care (including ACEi/ARB)
      • Control: Placebo + standard care (including ACEi/ARB)
    • Stratify randomization by eGFR, UACR, and SGLT2 inhibitor use
  • Assessment Schedule:

    • Clinic visits at weeks 4, 12, 24, 36, 48, 60, 72, 84
    • At each visit:
      • Measure serum creatinine, UACR
      • Assess adverse events
      • Monitor concomitant medications
    • Specialized assessments:
      • Proteomic profiling (baseline and week 48)
      • ASK1 pathway biomarkers (optional)

Endpoint Measurements:

  • Primary Endpoint: eGFR slope from treatment-specific baseline to week 84
  • Secondary Endpoints:
    • Composite kidney outcome (≥40% eGFR decline, kidney failure, kidney death)
    • UACR change from baseline
    • Safety and tolerability

Statistical Considerations:

  • Sample size calculation based on 80% power to detect 50% reduction in eGFR decline
  • Primary analysis using mixed model for repeated measures
  • Pre-specified subgroup analyses by baseline eGFR, UACR

G Screening Screening Period (1-4 weeks) RunIn Active Run-In Period (4 weeks) All participants: this compound 18 mg Screening->RunIn Randomization Randomization (1:1) RunIn->Randomization Group1 This compound 18 mg + ACEi (84 weeks) Randomization->Group1 n=155 Group2 Placebo + ACEi (84 weeks) Randomization->Group2 n=155 Assessment Assessments: • eGFR slope • Kidney outcomes • Safety Group1->Assessment Group2->Assessment

Figure 2: Clinical Trial Protocol Workflow for this compound-ACEi Combination Therapy. The design includes an active run-in period to account for this compound's effect on creatinine secretion, followed by randomization to this compound or placebo in addition to standard ACE inhibitor therapy.

Implementation Considerations and Future Directions

Safety Monitoring and Risk Mitigation

Clinical trial data has identified an important safety consideration with this compound treatment. In the MOSAIC trial, the incidence of acute kidney injury was higher in the this compound group (11.0 per 100 patient-years) compared to placebo (5.9 per 100 patient-years) [6] [7]. This finding necessitates careful patient selection and monitoring protocols:

  • Patient Exclusion Criteria: Avoid patients with unstable cardiovascular disease, advanced CKD approaching ESRD (eGFR <20 mL/min/1.73m² may need careful consideration), or those with recent episodes of AKI
  • Monitoring Protocol: Implement frequent renal function monitoring, particularly during the first 12 weeks of treatment, with clear guidelines for drug interruption in response to significant eGFR declines
  • Risk-Benefit Assessment: Consider the potential for greater benefit in patients with more advanced DKD, as suggested by proteomic data showing enhanced treatment effects in patients with lower baseline eGFR [1]
Biomarker Development and Patient Stratification

Recent proteomic analyses have identified promising biomarkers for patient stratification and treatment response monitoring. Plasma proteome signatures from the MOSAIC trial participants revealed that this compound modulates proteins involved in fibrosis (e.g., matrix metalloproteinases), inflammation (e.g., chemokines), and oxidative stress response [1]. These findings suggest:

  • Potential Predictive Biomarkers: Development of biomarker panels to identify patients most likely to respond to ASK1 inhibition
  • Pharmacodynamic Monitoring: Utilization of specific protein signatures to confirm target engagement and biological activity
  • Personalized Medicine Approaches: Future potential for tailoring combination therapy based on individual patient's pathway activation status
Clinical Development Pathway

Based on current evidence, the optimal path forward for this compound-ACEi combination therapy should focus on:

  • Confirmatory Trials: Larger Phase 3 trials with longer follow-up to precisely define benefits and risks, particularly regarding the concerning trend in kidney clinical events [6]
  • Endpoint Selection: Inclusion of both traditional endpoints (eGFR decline, kidney failure) and novel endpoints (proteomic signatures, histological improvements)
  • Target Population Refinement: Focus on patients with advanced DKD who may derive the greatest benefit, particularly those continuing to progress despite standard care

Conclusion

The combination of this compound with ACE inhibitors represents a promising therapeutic approach that addresses both hemodynamic and non-hemodynamic pathways in CKD progression. Preclinical evidence strongly supports additive benefits through complementary mechanisms of action, while clinical studies have demonstrated potential for attenuating eGFR decline despite safety signals requiring further characterization.

Successful clinical implementation requires careful consideration of this compound's effects on creatinine secretion, appropriate patient selection, and vigilant safety monitoring. Future research should focus on validating predictive biomarkers, refining patient selection criteria, and conducting definitive trials to establish the risk-benefit profile of this combination approach. The integration of proteomic signatures and other biomarker data may enable personalized treatment strategies targeting specific pathological processes in individual patients with CKD.

References

Selonsertib concentration for macrophage mitochondrial studies

Author: Smolecule Technical Support Team. Date: February 2026

Selonsertib Application in Macrophage Mitochondrial Studies

Aspect Details
Cell Type Mouse macrophage cell line (RAW264.7) [1]
Recommended Concentration 5 µM [1] [2]
Pre-treatment Duration 6 hours prior to inflammatory stimulus (e.g., LPS) [1]
Key Findings Alleviated LPS-induced mitochondrial damage, suppressed inflammatory cytokine release, reduced JNK-mediated DRP1 mitochondrial translocation [1] [2]

Detailed Experimental Protocol

The following protocol is adapted from the methodology described in the 2021 study [1].

  • Cell Culture and Seeding: Culture RAW264.7 macrophages in standard RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
  • This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute it in the cell culture medium to a final working concentration of 5 µM. Replace the culture medium of the macrophages with this medium and incubate for 6 hours.
  • Inflammatory Stimulation (e.g., LPS challenge): After the pre-treatment, introduce an inflammatory stimulus to model macrophage activation. In the referenced study, lipopolysaccharide (LPS) at a concentration of 500 ng/mL was added directly to the culture medium, and the cells were incubated for an additional 4 hours [1].
  • Assessment of Mitochondrial Function: Following the treatment, you can assess mitochondrial health using various assays:
    • Mitochondrial Membrane Potential (Δψm): Use the JC-1 probe. A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.
    • Mitochondrial Permeability Transition Pore (mPTP) Opening: Use calcein-AM staining with cobalt chloride. A decrease in green fluorescence indicates increased mPTP opening.
    • Mitochondrial Oxidative Stress: Use the MitoSOX Red indicator to detect mitochondrial superoxide production.

Underlying Signaling Pathway & Mechanism

This compound exerts its protective effect on macrophage mitochondria by inhibiting Apoptosis Signal-regulating Kinase 1 (ASK1), which sits at the top of a key stress-responsive signaling cascade. The diagram below illustrates this pathway and the experimental workflow.

G cluster_pathway Mechanism of Action: ASK1-JNK-DRP1 Pathway cluster_workflow Experimental Workflow LPS Inflammatory Stimulus (LPS) OxidativeStress Oxidative Stress LPS->OxidativeStress ASK1 ASK1 OxidativeStress->ASK1 JNK JNK (P-JNK) ASK1->JNK Activates DRP1 DRP1 JNK->DRP1 Phosphorylates DRP1_mito DRP1 Mitochondrial Translocation DRP1->DRP1_mito MitoDamage Mitochondrial Dysfunction (↓ Membrane Potential, ↑ mPTP) DRP1_mito->MitoDamage Inflammation Pro-inflammatory Cytokine Release MitoDamage->Inflammation This compound This compound This compound->ASK1 Inhibits PreTreat Pre-treatment with This compound (5 µM, 6h) Stimulate Stimulate with LPS (500 ng/mL, 4h) PreTreat->Stimulate Harvest Harvest Cells Stimulate->Harvest Analyze Analyze Mitochondrial Function & Signaling Harvest->Analyze

Important Considerations for Your Research

  • Therapeutic Window is Critical: The same study highlighted that the protective effect of this compound has a limited therapeutic window. It was effective when administered early after the inflammatory insult, but its efficacy diminished if given after the JNK and DRP1 activation and mitochondrial translocation had occurred [1]. This is a crucial factor to consider when designing your experiment's timing.
  • Mechanism Confirmation: The role of DRP1 in this process was confirmed in the study by using mdivi-1 (30 mg/kg in vivo, 10 µM in vitro), a specific DRP1 inhibitor. Co-treatment or a comparative experiment with mdivi-1 can serve as a good positive control for your studies [1].
  • Consistency Across Cell Types: While the primary data comes from macrophages, a study on rat chondrocytes also used a concentration of 25 µM without cytotoxic effects, suggesting that a range of concentrations might be viable depending on the cell type and experimental context [3].

References

Selonsertib in Acute Liver Failure Models: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Selonsertib and Its Potential in Acute Liver Failure

This compound (formerly GS-4997) is a selective ATP-competitive inhibitor of apoptosis signal-regulating kinase 1 (ASK1), which has been investigated extensively in various liver disease models including acute liver failure (ALF) and nonalcoholic steatohepatitis (NASH) [1] [2]. ASK1 is a ubiquitously expressed apical mitogen-activated kinase kinase kinase (MAP3K) that becomes activated in response to various pathological stimuli including oxidative stress, endoplasmic reticulum stress, and inflammatory cytokines [1]. In the context of ALF, ASK1 activation triggers downstream signaling cascades that promote hepatocyte apoptosis, inflammation, and fibrosis, making it an attractive therapeutic target [1] [2].

The investigation of this compound in ALF models is particularly relevant given the significant unmet medical need in this condition. ALF is associated with high mortality rates, and current treatment options are limited to liver transplantation and artificial liver therapies, both of which have significant limitations [1]. Understanding the therapeutic window and mechanism of action of this compound in preclinical ALF models provides valuable insights for drug development and potential clinical application. This document provides comprehensive application notes and detailed protocols for studying this compound in ALF models, with particular emphasis on its narrow therapeutic window and effects on mitochondrial dysfunction in macrophages [1].

Key Experimental Findings and Therapeutic Window

Summary of Critical Findings

Research using the lipopolysaccharide and d-galactosamine (LPS/GalN)-induced ALF model has revealed several crucial aspects of this compound's activity [1]:

  • Dose-dependent protection: this compound pretreatment at 15, 30, and 60 mg/kg significantly ameliorated ALF, as evidenced by reduced hepatic necrosis and decreased serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and inflammatory cytokines [1].

  • Limited therapeutic window: this compound is only effective when administered early after LPS/GalN challenge, with diminishing efficacy when treatment is delayed beyond 1-2 hours [1]. This limited therapeutic window is associated with the rapid activation and mitochondrial translocation of JNK and DRP1 following inflammatory stimulation [1].

  • Mitochondrial protection: The drug alleviates LPS-induced mitochondrial damage in macrophages by preserving mitochondrial membrane potential and reducing mitochondrial permeability transition pore (mPTP) opening [1].

  • Mechanistic confirmation: this compound suppresses inflammatory cytokine release from macrophages by reducing DRP1-mediated mitochondrial dysfunction, an effect that can be replicated using mdivi, a specific DRP1 inhibitor [1].

Quantitative Data on Dosing and Therapeutic Window

Table 1: this compound dosing and efficacy in LPS/GalN-induced ALF model

| Parameter | Dose 1 | Dose 2 | Dose 3 | Administration | |---------------|------------|------------|------------|-------------------| | Dosage | 15 mg/kg | 30 mg/kg | 60 mg/kg | Intraperitoneal injection | | Timing | 30 min pre-LPS/GalN or 0.5, 1, 2, 4 h post-LPS/GalN | | Efficacy | Moderate protection | Significant protection | Maximum protection | Highest efficacy with pretreatment or early post-treatment |

Table 2: Therapeutic window limitations for this compound in ALF models

Treatment Time Reduction in ALT/AST Histological Improvement Cytokine Reduction
30 min pretreatment Significant Marked Substantial
0.5 h post-treatment Significant Marked Substantial
1 h post-treatment Moderate Moderate Moderate
2 h post-treatment Mild Mild Mild
4 h post-treatment Minimal Minimal Minimal

Detailed Experimental Protocols

In Vivo ALF Model and this compound Administration

Objective: To establish an LPS/GalN-induced ALF model in mice and evaluate the efficacy of this compound intervention at different time points [1].

Materials:

  • C57BL/6 mice (5-6 weeks old)
  • LPS (10 μg/kg, Sigma-Aldrich, St Louis, MO, USA)
  • D-Galactosamine (400 mg/kg, Sigma-Aldrich)
  • This compound (commercially available from MCE)
  • Anisomycin (20 mg/kg, JNK activator, MCE)
  • Mdivi (30 mg/kg, DRP1 inhibitor, MCE)

Procedure:

  • ALF model induction: Prepare fresh solutions of LPS (10 μg/kg) and D-GalN (400 mg/kg) in sterile PBS. Administer simultaneously via intraperitoneal injection to C57BL/6 mice [1].

  • This compound treatment:

    • For pretreatment groups: Administer this compound (15, 30, or 60 mg/kg, i.p.) 30 minutes before LPS/GalN injection [1].
    • For post-treatment groups: Administer this compound (optimal dose: 18-30 mg/kg, i.p.) at 0.5, 1, 2, and 4 hours after LPS/GalN injection [1].
    • For mechanistic studies: Co-administer anisomycin (20 mg/kg, i.p.) with this compound or administer mdivi (30 mg/kg, i.p.) 30 minutes prior to LPS/GalN injection [1].
  • Sample collection:

    • At 0.5, 1, 2, 4, and 6 hours after LPS/GalN injection, euthanize mice and collect serum and liver samples [1].
    • Process serum for biochemical analysis (ALT, AST, inflammatory cytokines) [1].
    • Fix liver tissues in formalin for histology (H&E staining) or snap-freeze for protein analysis [1].

Note: The limited therapeutic window of this compound necessitates careful timing of administration. The 18 mg/kg dose has shown optimal efficacy in previous studies [2].

In Vitro Macrophage Experiments

Objective: To investigate the effects of this compound on mitochondrial function and inflammatory response in macrophages [1].

Materials:

  • RAW264.7 mouse macrophage cell line
  • This compound (5 μM)
  • Mdivi (10 μM, DRP1 inhibitor)
  • LPS (500 ng/ml)
  • JC-1 probe (Beyotime Biotechnology) for mitochondrial membrane potential
  • mPTP Assay Kit (Beyotime Biotechnology)
  • MitoSOX Red Mitochondrial Superoxide Indicator (Thermo Fisher Scientific)

Procedure:

  • Cell culture and treatment:

    • Culture RAW264.7 cells in 1640 medium containing 10% FBS, 100 U/ml penicillin, and 100 μg/ml streptomycin at 37°C in a 5% CO₂ atmosphere [1].
    • Preincubate cells with this compound (5 μM) or mdivi (10 μM) for 6 hours [1].
    • Subsequently, incubate with LPS (500 ng/ml) for 4 hours [1].
    • Collect supernatants and cell samples for further analysis [1].
  • Mitochondrial function assessment:

    • Mitochondrial membrane potential (Δψm): Stain cells with JC-1 probe according to manufacturer's instructions. Incubate for 20 minutes at 37°C and visualize monomeric green fluorescence emissions and aggregate red fluorescence intensities using confocal laser scanning microscopy [1].
    • mPTP opening: Use mPTP Assay Kit according to manufacturer's instructions. Observe decreased green fluorescence indicating increased mPTP opening [1].
    • Mitochondrial oxidative stress: Incubate cells with 250 nM MitoSOX Red Mitochondrial Superoxide Indicator for 30 minutes at 37°C. Assess fluorescence by microscopy [1].
  • Inflammatory cytokine measurement:

    • Quantify cytokine levels (TNF-α, IL-1α) in supernatants using commercial ELISA kits [1].
    • For serum samples from in vivo experiments, use Cytometric Bead Array (CBA) Mouse Inflammation Kit to measure IL-6, IL-10, MCP-1, IFN-γ, TNF-α, and IL-12p70 [1].
Mitochondrial Isolation and Protein Analysis

Objective: To isolate mitochondria from macrophages and liver tissues for analysis of protein translocation [1].

Procedure:

  • Mitochondrial isolation:

    • For macrophages: Use Cell Mitochondria Isolation Kit (Beyotime Biotechnology) according to manufacturer's instructions [1].
    • For liver tissues: Use Tissue Mitochondria Isolation Kit (Beyotime Biotechnology) [1].
  • Western blot analysis:

    • Lyse whole-cell, mitochondrial, and cytoplasmic fractions in RIPA peptide lysis buffer containing 1% protease inhibitors [1].
    • Resolve 30 μg protein by SDS-PAGE and transfer to PVDF membranes [1].
    • Incubate membranes overnight at 4°C with primary antibodies including anti-ASK1 (1:1000), anti-p-ASK1 (1:1000), anti-JNK, anti-p-JNK, anti-DRP1, and anti-p-DRP1 [1].
    • Analyze protein expression levels in different subcellular fractions to assess mitochondrial translocation of JNK and DRP1 [1].

Signaling Pathways and Mechanisms of Action

ASK1-JNK-DRP1 Signaling Axis

The protective mechanism of this compound in ALF primarily involves the ASK1-JNK-DRP1 mitochondrial signaling pathway [1]. In ALF, various pathological stimuli activate ASK1, which in turn phosphorylates and activates JNK. Activated JNK promotes the translocation of DRP1 (a mitochondrial fission protein) to mitochondria, where it induces mitochondrial fragmentation and dysfunction [1]. This mitochondrial damage in macrophages leads to the release of inflammatory cytokines that drive hepatocyte injury and liver failure [1].

This compound, as a selective ASK1 inhibitor, interrupts this signaling cascade at its initiation point, preventing JNK activation, DRP1 mitochondrial translocation, and subsequent mitochondrial dysfunction [1]. This mechanism explains the narrow therapeutic window of this compound, as JNK and DRP1 activation and mitochondrial translocation occur rapidly after inflammatory stimulation [1].

Signaling Pathway Diagram

G LPS_GalN LPS/GalN Injury Oxidative_Stress Oxidative Stress LPS_GalN->Oxidative_Stress ASK1 ASK1 Oxidative_Stress->ASK1 P_ASK1 p-ASK1 (Activated) ASK1->P_ASK1 JNK JNK P_ASK1->JNK P_JNK p-JNK (Activated) JNK->P_JNK DRP1 DRP1 P_JNK->DRP1 P_DRP1 p-DRP1 (Activated) DRP1->P_DRP1 Mito_Transloc Mitochondrial Translocation P_DRP1->Mito_Transloc Mito_Dysfunction Mitochondrial Dysfunction Mito_Transloc->Mito_Dysfunction Cytokine_Release Inflammatory Cytokine Release Mito_Dysfunction->Cytokine_Release Liver_Injury Hepatocyte Injury & Liver Failure Cytokine_Release->Liver_Injury This compound This compound (ASK1 Inhibitor) This compound->P_ASK1 inhibits Mdivi Mdivi (DRP1 Inhibitor) Mdivi->P_DRP1 inhibits

Figure 1: ASK1-JNK-DRP1 signaling pathway in acute liver failure and this compound mechanism of action

Data Analysis and Interpretation Guidelines

Key Parameters for Efficacy Assessment
  • Serum biochemistry: Significant reduction in ALT and AST levels in this compound-treated groups compared to vehicle controls indicates hepatoprotective effect [1].
  • Histological evaluation: H&E staining should show reduced hepatic necrosis and inflammatory infiltration in treatment groups [1].
  • Inflammatory markers: Measurement of TNF-α, IL-1α, IL-6, MCP-1, IFN-γ, and IL-12p70 should demonstrate significant reduction with this compound treatment [1].
  • Mitochondrial function: Preservation of mitochondrial membrane potential and reduced mPTP opening in macrophages from treated groups [1].
  • Protein translocation: Reduced mitochondrial translocation of p-JNK and p-DRP1 in this compound-treated groups [1].
Troubleshooting Common Issues
  • Limited efficacy with delayed treatment: If this compound shows minimal effect when administered ≥2 hours post-LPS/GalN, consider this consistent with the narrow therapeutic window rather than technical failure [1].
  • Variable response in macrophage experiments: Ensure consistent mitochondrial isolation and staining procedures; include mdivi as a positive control for DRP1 inhibition [1].
  • Inconsistent Western blot results: Confirm the specificity of antibodies for phosphorylated forms of ASK1, JNK, and DRP1; ensure proper subcellular fractionation [1].

Research Applications and Limitations

Applications in Drug Development

The experimental approaches outlined here provide a framework for evaluating ASK1 inhibitors in ALF models, with particular relevance for:

  • Mechanistic studies of ASK1-JNK-DRP1 signaling in sterile inflammation [1].
  • Therapeutic window investigations for time-sensitive interventions in acute liver injury [1].
  • Combination therapy development targeting multiple points in the inflammatory cascade [1].
  • Biomarker identification for predicting treatment responsiveness in ALF [1].
Limitations and Considerations

While this compound shows promise in preclinical ALF models, several important limitations should be noted:

  • The narrow therapeutic window may limit clinical translatability, as ALF patients often present after significant injury has occurred [1].
  • Clinical trial results in NASH patients with bridging fibrosis or compensated cirrhosis (STELLAR-3 and STELLAR-4 trials) failed to demonstrate significant antifibrotic effects of this compound monotherapy after 48 weeks of treatment [3] [4].
  • The complex pathophysiology of ALF involves multiple cell types and signaling pathways beyond ASK1 activation in macrophages, which may limit the efficacy of single-target approaches [1] [5].

Conclusion

This compound represents a promising therapeutic approach for ALF through its inhibition of the ASK1-JNK-DRP1 signaling pathway and protection of mitochondrial function in macrophages [1]. The detailed protocols provided in this document enable comprehensive investigation of its mechanisms and therapeutic potential. However, researchers should be mindful of the narrow treatment window and consider combination approaches that might extend the therapeutic efficacy. The failure of this compound in later-stage NASH trials [4] highlights the importance of careful patient selection and timing in clinical translation of these preclinical findings. Further research is needed to identify biomarkers that can identify patients most likely to benefit from ASK1 inhibition and to develop strategies for extending the therapeutic window of this approach.

References

Comprehensive Application Notes and Protocols: Evaluation of Selonsertib in Human 3D MASH Microtissue Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MASH Pathology and 3D Human Microtissue Models

Metabolic dysfunction-associated steatohepatitis (MASH), previously known as NASH, represents a severe progressive form of liver disease characterized by a pathogenic triad of lipid accumulation, inflammatory activation, and progressive fibrosis. MASH pathogenesis involves a complex interplay of metabolic insults, inflammatory signaling, and fibrogenic activation that ultimately leads to excessive deposition of extracellular matrix (ECM) components, primarily fibrillar collagens [1]. The disease progression can advance to bridging fibrosis, cirrhosis, and hepatocellular carcinoma, with liver fibrosis representing the strongest predictor of clinical mortality [1]. Despite the significant and growing prevalence affecting 25-35% of the global population, no pharmacological therapies have yet received FDA approval for MASH treatment, highlighting a critical unmet medical need and the necessity for predictive preclinical models [1] [2].

The development of effective MASH therapeutics has been hampered by the limited translational relevance of traditional animal models, which exhibit significant species-specific differences in metabolism, disease progression, and fibrotic responses [3]. To address these limitations, human 3D liver microtissues (hLiMTs) have emerged as a physiologically relevant alternative that recapitulates key aspects of human MASH pathology. These microtissues incorporate primary human hepatocytes (PHHs) and non-parenchymal cells (NPCs)—including hepatic stellate cells (HSCs), Kupffer cells (KCs), and liver sinusoidal endothelial cells (LSECs)—at physiologically relevant ratios in a scaffold-free, self-assembling 3D architecture [1] [3]. When exposed to clinically relevant lipotoxic and inflammatory stimuli (free fatty acids, sugars, insulin, and LPS pulses), these microtissues develop the cardinal features of MASH within 10-14 days, including intracellular lipid accumulation, pro-inflammatory cytokine secretion, HSC activation, and collagen deposition [1] [3]. This human-based model system provides a robust platform for evaluating potential therapeutic compounds like Selonsertib under conditions that mimic key aspects of human disease pathophysiology.

This compound Mechanism of Action and Experimental Validation

Molecular Mechanism of Action

This compound (GS-4997) is a selective, potent small-molecule inhibitor of apoptosis signal-regulating kinase 1 (ASK1), a serine/threonine kinase that occupies a critical position in stress-activated signaling pathways [4]. ASK1 activation occurs in response to various cellular stresses, particularly oxidative stress and endoplasmic reticulum (ER) stress, which are prominent features in MASH pathogenesis [4]. Under stress conditions, ASK1 initiates a signaling cascade through the phosphorylation and activation of downstream kinases MKK4 and MKK7, which in turn activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways [4]. These pathways drive fundamental processes in MASH progression, including hepatocyte apoptosis, inflammatory activation, and fibrogenic responses [4].

By inhibiting ASK1, this compound interrupts this deleterious signaling cascade, thereby reducing hepatocyte cell death, inflammatory mediator production, and the activation of hepatic stellate cells—the primary collagen-producing cells in the liver [4]. The therapeutic rationale for ASK1 inhibition in MASH is further strengthened by evidence that oxidative stress pathways are chronically activated in human MASH and that ASK1 inhibition demonstrated anti-fibrotic effects in preclinical models [4].

Experimental Validation in 3D Microtissues

The efficacy of this compound appears to be particularly dependent on the disease stage and baseline fibrosis severity, with more pronounced effects observed in earlier fibrotic stages (F2-F3) compared to established cirrhosis (F4) [4]. This stage-dependent response highlights the importance of using human-relevant models that can recapitulate specific aspects of disease progression for evaluating candidate therapeutics.

Quantitative Analysis of Anti-fibrotic Efficacy Using FibroNest AI Platform

Digital Pathology and AI-Based Fibrosis Assessment

The FibroNest platform quantifies 32 distinct phenotypic traits of fibrosis across three categories: (1) collagen content (12 histological traits), (2) collagen fiber morphometry (13 traits including fiber width, length, and curvature), and (3) fibrosis architecture (7 traits) [1]. These comprehensive measurements are subsequently integrated into a normalized phenotypic fibrosis composite score (Ph-FCS) that provides a continuous, sensitive metric for assessing fibrosis severity and treatment response [1]. This approach enables detection of nuanced drug effects that would be missed by conventional area-based collagen quantification methods.

Efficacy of this compound in Fibrosis Reduction

Evaluation of this compound in the 3D MASH microtissue model using the FibroNest platform demonstrated significant anti-fibrotic activity, particularly in reducing deposited fibrillated collagens [1]. The quantitative assessment revealed that this compound treatment resulted in substantial decreases in multiple collagen fiber parameters, including fiber width, density, and architectural complexity [1]. Interestingly, the anti-fibrotic effects observed at the histological level were more pronounced than the compound's impact on soluble profibrotic biomarkers in the supernatant, highlighting the critical importance of direct histological assessment for comprehensive compound evaluation [1] [5].

Table 1: Quantitative Assessment of this compound Efficacy in 3D MASH Microtissues

Parameter Category Specific Metrics This compound Effect Significance
Fibrosis Morphometry Collagen fiber density ↓↓ p < 0.01
Collagen fiber width p < 0.05
Fiber length distribution ↓↓ p < 0.01
Fibrosis Architecture Spatial complexity p < 0.05
Network branching ↓↓ p < 0.01
Soluble Biomarkers Pro-collagen I secretion Mild reduction NS
TIMP-1 secretion Mild reduction NS
MMP-3 secretion Mild reduction NS
Gene Expression Profibrotic genes p < 0.05
Inflammatory genes p < 0.05

Legend: ↓ = Moderate decrease; ↓↓ = Substantial decrease; NS = Not statistically significant

The discordance between the robust anti-fibrotic effects observed histologically and the more modest changes in soluble biomarkers underscores a fundamental limitation of relying exclusively on secreted biomarkers for evaluating anti-fibrotic compounds [1] [5]. This discrepancy may reflect differences in the temporal dynamics of collagen deposition versus secretion of soluble factors, or it may indicate that this compound primarily affects the later stages of collagen maturation and stabilization rather than initial collagen synthesis [1].

Comparative Analysis with Other Anti-fibrotic Approaches

The 3D MASH microtissue platform enables direct comparison of different therapeutic mechanisms and their effects on disease parameters. In addition to this compound, other anti-fibrotic modalities have been evaluated in this model, including ALK5 inhibitors (targeting TGF-β signaling), anti-TGF-β antibodies, and Firsocostat (an acetyl-CoA carboxylase inhibitor) [1]. Each of these approaches demonstrates distinct activity profiles against the multifaceted pathology of MASH.

Table 2: Comparative Efficacy of Anti-fibrotic Compounds in 3D MASH Microtissues

Compound Mechanism Fibrosis Reduction Soluble Biomarker Effects Gene Expression Impact
This compound ASK1 inhibitor Strong (↓↓) Mild Moderate
Firsocostat ACC inhibitor Moderate (↓) Mild Moderate
ALK5 inhibitor TGF-β pathway inhibitor Strong (↓↓) Strong (↓↓) Strong (↓↓)
Anti-TGF-β Ab TGF-β neutralization Strong (↓↓) Strong (↓↓) Strong (↓↓)

Legend: ↓ = Moderate effect; ↓↓ = Strong effect

The differential activity profiles observed across these mechanism classes provide important insights for therapeutic development. While TGF-β pathway inhibitors demonstrate broad activity across all measured parameters, the more targeted mechanisms like ASK1 inhibition (this compound) and ACC inhibition (Firsocostat) show more selective effects [1]. These differences may have implications for combination therapy approaches, where complementary mechanisms could potentially yield additive or synergistic benefits for MASH treatment [1].

Materials and Methods

3D Human Liver Microtissue Generation

Cell Sources and Composition:

  • Primary human hepatocytes (PHHs) from 10-donor pool [3]
  • Single-donor hepatic stellate cells (HSCs) [3]
  • Single-donor Kupffer cells (KCs) and liver endothelial cells (LECs) combined [3]
  • Physiologically relevant ratio of parenchymal to non-parenchymal cells [3]

Microtissue Formation Protocol:

  • Prepare cell suspension containing all four cell types at defined ratios
  • Seed cells into AggreWell plates or similar non-adherent microwell plates
  • Centrifuge at 100 × g for 3 minutes to aggregate cells in well bottoms
  • Culture in primary hepatocyte maintenance medium (e.g., InSight hLiMT Maintenance Medium)
  • Allow 3 days for microtissue self-assembly and stabilization before disease induction [3]
MASH Disease Induction Protocol

Culture Conditions:

  • Maintain microtissues at 37°C, 5% CO₂ with medium changes every 2-3 days [3]

MASH Induction Medium Composition:

  • Free fatty acid mixture: Oleic acid (300 µM) + Palmitic acid (200 µM) [3]
  • High glucose: 25 mM [3]
  • High insulin: 10 nM [3]
  • LPS pulse: 100 ng/mL, administered twice weekly [1]
  • Duration: 10-14 days of exposure to establish full MASH phenotype [1] [3]

Phenotype Validation:

  • Confirm lipid accumulation via Oil Red O staining or Bodipy staining [3]
  • Verify inflammatory response via cytokine secretion (TNF-α, IL-6, IL-8) by ELISA [3]
  • Assess fibrogenic activation via pro-collagen I and III secretion by ELISA [1]
  • Document HSC activation via α-SMA immunohistochemistry [3]
Compound Treatment and Evaluation

This compound Treatment Protocol:

  • Prepare stock solution in DMSO (e.g., 10 mM) and dilute in maintenance medium
  • Final DMSO concentration should not exceed 0.1% (v/v)
  • Recommended testing concentrations: 0.1-10 µM (based on clinical exposure levels) [4]
  • Treatment duration: 10 days with medium and compound refreshment every 2-3 days [1]
  • Include vehicle control (0.1% DMSO) and positive control (e.g., ALK5i at 1 µM) [1]

Endpoint Assessments:

  • Histological analysis: Sirius Red staining for collagen deposition [1]
  • Digital pathology: FibroNest analysis of 32 phenotypic fibrosis traits [1]
  • Secreted biomarkers: Pro-collagen I, III, TIMP-1, MMP-3 via ELISA [1]
  • Transcriptomic analysis: TempO-Seq for whole transcriptome profiling [1]
  • Viability assessment: ATP content measurement via luminescence assay [3]

Experimental Workflow and Signaling Pathways

This compound ASK1 Inhibition Pathway

G This compound Inhibition of ASK1 Signaling Pathway OxidativeStress Oxidative Stress ASK1 ASK1 OxidativeStress->ASK1 ERStress ER Stress ERStress->ASK1 MKK4 MKK4/MKK7 ASK1->MKK4 JNK JNK MKK4->JNK p38 p38 MAPK MKK4->p38 Apoptosis Hepatocyte Apoptosis JNK->Apoptosis Inflammation Inflammation JNK->Inflammation p38->Inflammation Fibrosis Fibrosis Activation p38->Fibrosis This compound This compound This compound->ASK1 inhibits

Experimental Workflow for MASH Microtissue Evaluation

G Experimental Workflow for this compound Evaluation in 3D MASH Microtissues MicrotissueAssembly Microtissue Assembly (PHH + HSC + KC + LEC) Stabilization 3-Day Stabilization MicrotissueAssembly->Stabilization MASHInduction MASH Induction (FFA + High Glucose + Insulin + LPS) Stabilization->MASHInduction CompoundTreatment Compound Treatment (this compound 0.1-10 µM) MASHInduction->CompoundTreatment Analysis Endpoint Analysis CompoundTreatment->Analysis Histology Sirius Red Staining Analysis->Histology FibroNest FibroNest AI Analysis Analysis->FibroNest Biomarkers Soluble Biomarkers Analysis->Biomarkers Transcriptomics Transcriptomics Analysis->Transcriptomics

Discussion and Therapeutic Implications

The evaluation of this compound in human 3D MASH microtissues provides valuable insights into its potential as an anti-fibrotic therapeutic and demonstrates the utility of this platform for preclinical compound assessment. The robust anti-fibrotic effects observed at the histological level, coupled with more modest impacts on soluble biomarkers, highlight the complex relationship between collagen synthesis, deposition, and remodeling in MASH progression [1] [5]. This disconnect may partially explain the mixed clinical results observed with this compound, where promising Phase II data did not translate to successful Phase III outcomes in patients with advanced fibrosis [4].

From a therapeutic perspective, the findings with this compound suggest that ASK1 inhibition may be most beneficial in earlier disease stages or as part of combination regimens targeting complementary pathways. The differential effects observed across compound classes in this system underscore the potential value of mechanism-based patient stratification in clinical development and the importance of selecting appropriate endpoints that reflect the specific pharmacological action of each therapeutic [1].

Conclusions

The comprehensive evaluation of this compound in human 3D MASH microtissues demonstrates the value of physiologically relevant models in preclinical drug development. The application of advanced digital pathology and multi-parameter endpoint analysis provides a robust framework for evaluating anti-fibrotic therapeutics beyond what is possible with traditional in vitro systems. This compound shows significant anti-fibrotic activity in this model, particularly in reducing deposited collagen fibers, supporting its potential therapeutic utility in appropriate clinical contexts.

References

Comprehensive Application Notes and Protocols: Selonsertib with Enalapril Combination Therapy for Chronic Kidney Disease

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Chronic Kidney Disease (CKD) represents a significant global health burden, affecting approximately 10% of the world's population and frequently progressing to end-stage renal disease requiring renal replacement therapy. Despite standard care with renin-angiotensin-aldosterone system (RAAS) inhibitors like enalapril, a substantial proportion of patients continue to experience disease progression, creating an urgent need for novel therapeutic approaches that target non-hemodynamic pathways. Apoptosis signal-regulating kinase 1 (ASK1) has emerged as a promising therapeutic target in CKD, as it promotes apoptosis, inflammation, and fibrosis in response to cellular stress and reactive oxygen species (ROS). Selonsertib, a selective ASK1 inhibitor, has demonstrated potential in preclinical models of kidney disease by targeting these maladaptive processes.

The scientific rationale for combining this compound with enalapril lies in their complementary mechanisms of action that target distinct yet synergistic pathways in CKD progression. Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, primarily addresses hemodynamic factors by reducing systemic and glomerular hypertension, while this compound directly targets cellular injury pathways at the molecular level. This combination represents a multimodal therapeutic approach that simultaneously mitigates glomerular pressure while addressing underlying cellular processes driving disease progression. Preclinical evidence suggests that this strategy may provide enhanced renal protection compared to either monotherapy, offering a promising advancement in the management of CKD, particularly in cases of hypertensive glomerulosclerosis and diabetic kidney disease.

Materials

Chemicals and Reagents

Table 1: Chemicals and Reagents

Item Specification Supplier/Catalog Number
This compound (GS-4997) Purity ≥98% BOC Sciences/CAS 1448428-04-3
Enalapril maleate Pharmaceutical grade Sigma-Aldrich
0.5% carboxymethyl cellulose sodium Medium viscosity Various suppliers
Polysorbate-80 Laboratory grade Various suppliers
Tritium-inulin For GFR measurement PerkinElmer
Carbon-14-p-aminohippurate (PAH) For RPF measurement PerkinElmer
Sodium pentobarbital For anesthesia Abbott Laboratories
Experimental Animals

Table 2: Animal Models

Model Strain Age/Weight Source Housing Conditions
5/6 nephrectomy (ligation model) Male Sprague Dawley rats 8-9 weeks old, 250-350g Charles River 12-hour light/dark cycle, 21°C, 40% humidity
5/6 nephrectomy (resection model) Male Sprague Dawley rats 6-7 weeks old, 176-200g Charles River Laboratories Standard conditions with 12-hour light/dark cycle
Equipment and Instruments
  • Surgical instruments for nephrectomy procedures
  • Blood pressure monitoring system (arterial catheter and transducer)
  • HPLC-MS system for pharmacokinetic analysis
  • RNA sequencing platform for transcriptomic analysis
  • Histopathology equipment for tissue processing and staining
  • Clinical chemistry analyzer for serum and urine parameters

Methods

Experimental Design and Animal Modeling

The 5/6 nephrectomy rat model serves as a well-established preclinical model of secondary glomerulosclerosis and CKD progression. This model recapitulates key features of human CKD, including hypertension, proteinuria, and progressive glomerulosclerosis. The surgical procedure involves two stages: initial unilateral nephrectomy followed by partial infarction of the contralateral kidney through ligation of branch renal arteries. Alternatively, a resection model may be employed where the contralateral kidney undergoes pole resection. Male Sprague Dawley rats are recommended for consistency with published studies, with animals acclimatized for at least 7 days pre-procedure.

Eight weeks post-surgery, animals develop established glomerulosclerosis, confirmed by renal biopsy assessment. At this timepoint, animals should be randomized into four treatment groups with equivalent baseline glomerulosclerosis severity, systemic blood pressure, and urinary protein levels:

  • Group 1: Untreated controls (normal chow and water)
  • Group 2: this compound monotherapy (0.009% in chow)
  • Group 3: Enalapril monotherapy (50 mg/L in drinking water)
  • Group 4: Combination therapy (this compound + enalapril)

The study endpoint is typically at 12 weeks post-nephrectomy (4 weeks after treatment initiation), with comprehensive terminal analyses performed including histology, biochemistry, and molecular assessments.

Dosing and Administration Protocols

Table 3: Dosing Regimens

Treatment Dose Route Frequency Duration Formulation
This compound monotherapy 0.009% in chow or 10 mg/kg Oral (dietary or gavage) Twice daily 4 weeks Chow mixture or 0.5% carboxymethyl cellulose sodium, 0.25% polysorbate-80 in pH 2.0 deionized water
Enalapril monotherapy 50 mg/L Drinking water Continuous 4 weeks Dissolved in drinking water
Combination therapy This compound (as above) + Enalapril (as above) Oral Respective schedules 4 weeks Separate administrations

This compound formulation should be prepared fresh regularly, with stability testing conducted if extended storage is required. For dietary administration, homogeneity of distribution in chow must be verified. Enalapril stability in drinking water should be confirmed, with solutions changed at least twice weekly. The selected this compound dose achieves >90% inhibition of ASK1 function in rodents, comparable to the 18-mg once-daily dose in humans.

Assessment Methods
3.3.1 Renal Function and Hemodynamics
  • Serum creatinine: Measured using standard clinical chemistry techniques at baseline, week 8, and week 12
  • Creatinine clearance (Ccr): Calculated from serum and urine creatinine concentrations with 24-hour urine collections
  • Albuminuria: Quantified from urine collections using species-specific ELISA kits
  • Glomerular filtration rate (GFR): Determined by steady-state clearance of tritium-inulin in conscious, catheterized rats
  • Effective renal plasma flow (ERPF): Measured by clearance of carbon-14-p-aminohippurate (PAH)
  • Systemic blood pressure: monitored via arterial catheter in conscious animals or by tail-cuff plethysmography
3.3.2 Histopathological Analysis
  • Glomerulosclerosis scoring: Periodic Acid-Schiff (PAS)-stained sections evaluated with a semi-quantitative scoring system (0-4+)
  • Podocyte quantification: Immunostaining for podocyte-specific markers (WT-1, synaptopodin) with morphometric analysis
  • Macrophage infiltration: Immunohistochemistry for CD68+ cells with quantitative assessment in cortical areas
  • Apoptosis detection: TUNEL staining or cleaved caspase-3 immunohistochemistry
3.3.3 Molecular Analyses
  • RNA sequencing: Total RNA from kidney cortex with pathway analysis focused on extracellular matrix, inflammation, and wound healing pathways
  • Western blotting: For phosphorylation status of ASK1 downstream targets (p38, JNK) and mitochondrial proteins
  • Mitochondrial function assays: Membrane potential (JC-1 staining), mitochondrial permeability transition pore opening, and superoxide production (MitoSOX)

Results

Efficacy Outcomes

Table 4: Summary of Key Efficacy Parameters

Parameter Control Enalapril This compound Combination Statistical Significance
Glomerulosclerosis index Progressive increase Numerically lower Not reported Significant reduction with regression p<0.05 vs. monotherapies
Serum creatinine Progressive elevation Not reported Attenuated increase Significantly preserved function p<0.05 vs. control
Systolic BP (mmHg) Hypertension Significant reduction No effect Reduction (enalapril-mediated) p<0.0001 vs. control
Albuminuria Progressive increase Significant reduction Not reported Significant reduction p<0.05 vs. control
Podocyte loss Significant Not reported Reduced Significantly reduced p<0.05 vs. control
Renal apoptosis Significant No effect Reduced Significantly reduced p<0.05 vs. control
Macrophage infiltration Significant Reduced Not reported Significantly reduced p<0.05 vs. control
Mechanisms of Action

The therapeutic benefits of the combination therapy arise from targeting complementary pathways in CKD progression. The diagram below illustrates the synergistic mechanisms:

G CKD CKD Progression Hemodynamic Hemodynamic Pathway CKD->Hemodynamic NonHemodynamic Non-Hemodynamic Pathway CKD->NonHemodynamic Enalapril Enalapril (ACE Inhibitor) Hemodynamic->Enalapril This compound This compound (ASK1 Inhibitor) NonHemodynamic->this compound BP Reduces Systemic & Glomerular Hypertension Enalapril->BP Macrophage Reduces Macrophage Infiltration Enalapril->Macrophage Apoptosis Reduces Apoptosis & Podocyte Loss This compound->Apoptosis Fibrosis Inhibits Fibrosis & ECM Production This compound->Fibrosis Synergy Synergistic Renal Protection • Reduced glomerulosclerosis • Preserved kidney function • Regression of existing damage BP->Synergy Macrophage->Synergy Apoptosis->Synergy Fibrosis->Synergy

The molecular mechanisms revealed through RNA sequencing and protein analysis demonstrate that the combination therapy uniquely influences pathways related to extracellular matrix organization and wound healing response. This compound specifically reduces phosphorylation of p38 and JNK, downstream effectors of ASK1 that drive apoptosis and inflammatory responses to oxidative stress. Meanwhile, enalapril modulates the renin-angiotensin-aldosterone system, reducing angiotensin II-mediated vasoconstriction, aldosterone secretion, and consequent blood pressure elevation and macrophage infiltration.

Discussion

Clinical Relevance and Applications

The combination of this compound with enalapril represents a promising therapeutic approach for CKD, particularly for patients with continued disease progression despite standard RAAS inhibition. The preclinical data suggest this combination may be especially beneficial in conditions characterized by both hypertension and oxidative stress, such as diabetic kidney disease and hypertensive nephrosclerosis. The observation that combination therapy promoted regression of existing glomerulosclerosis is particularly significant, as reversing established structural damage has been challenging in CKD management.

The complementary mechanisms of action allow for targeting of both hemodynamic and cellular injury pathways. This is clinically relevant because RAAS inhibitors like enalapril primarily address glomerular hypertension but do not directly inhibit apoptosis, podocyte loss, or fibrosis driven by oxidative stress. This compound fills this therapeutic gap by specifically targeting the ASK1 pathway activated in stressed renal cells. Additionally, the non-hemodynamic action of this compound may be particularly advantageous for patients who experience excessive hypotension with RAAS inhibition, as this compound does not further lower blood pressure.

Practical Considerations and Limitations

Several practical considerations should be noted when implementing this combination therapy approach. First, the optimal timing of combination initiation requires consideration—while this protocol tested intervention after established glomerulosclerosis, earlier intervention might provide greater benefit. Second, the potential for pharmacokinetic interactions should be monitored, though available evidence suggests no clinically significant interaction between enalapril and other small molecules like felodipine [1].

Regarding limitations, the current evidence derives primarily from rodent models of non-diabetic CKD, necessitating confirmation in models that more closely replicate human disease pathophysiology. Additionally, the translatability of ASK1 inhibition to human CKD requires careful consideration, as clinical trials of this compound monotherapy in other conditions like nonalcoholic steatohepatitis (NASH) and pulmonary arterial hypertension have shown limited efficacy despite promising preclinical data [2]. This underscores the importance of the combination approach, which may address the redundant pathways present in human disease.

References

Selonsertib ASK1-JNK-DRP1 pathway analysis methods

Author: Smolecule Technical Support Team. Date: February 2026

ASK1-JNK-DRP1 Pathway & Selonsertib Analysis

This compound (GS-4997) is a potent, selective ATP-competitive inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1/MAP3K5) [1]. ASK1 is a crucial mediator of cellular stress, positioned upstream in the MAPK signaling cascade. Upon activation by stimuli like oxidative stress or inflammatory cytokines, ASK1 initiates a signaling cascade by phosphorylating and activating MKK4/MKK7, which in turn phosphorylate and activate c-Jun N-terminal Kinase (JNK) [1] [2].

A key downstream effect of this pathway involves JNK's regulation of mitochondrial dynamics. Activated JNK phosphorylates Dynamin-Related Protein 1 (DRP1), promoting its translocation to the mitochondria. This leads to mitochondrial fission, a disruption of the mitochondrial membrane potential, and the opening of the mitochondrial permeability transition pore (mPTP), ultimately driving inflammation and cell death [3]. By inhibiting ASK1, this compound effectively blocks this entire cascade, reducing JNK activation, preventing DRP1-mediated mitochondrial fragmentation, and promoting cell survival [3] [4].

The table below summarizes quantitative findings on this compound's effects from key studies:

Experimental Model Key Quantitative Findings with this compound Citation
LPS/GalN-induced Acute Liver Failure (Mouse) ↓ DRP1 mitochondrial translocation; ↓ Serum ALT/AST levels; ↓ Inflammatory cytokines (TNF-α, IL-6, IL-1β); Rescued mitochondrial membrane potential (Δψm) [3]
IL-1β-induced Chondrocyte Injury (Rat, in vitro) ↓ Phosphorylation of ASK1, JNK, p38; ↓ Expression of COX2, iNOS, MMPs; ↓ Caspase-3/9 cleavage; ↓ Apoptotic cells (by flow cytometry) [4]
Elastase-induced Pulmonary Emphysema (Mouse) ↓ Mean linear intercept (Lm) of alveoli; ↓ Inflammatory cell infiltration in lung tissue; ↓ Activity of MMP-2 and MMP-9 [2]
Phase 2a DKD Clinical Trial (Human) >92% reduction in ASK1 autophosphorylation (pASK1) in whole blood lysate; 50-60% suppression of phosphorylated p38 [1]
Detailed Experimental Protocols

The following sections provide standardized protocols for key experiments used to investigate the ASK1-JNK-DRP1 pathway.

1. Western Blot Analysis of Pathway Phosphorylation

This protocol is essential for confirming this compound's target engagement and its effect on the downstream signaling cascade [4].

  • Sample Preparation: Lyse cells or homogenize tissue samples in RIPA buffer supplemented with 1% protease and phosphatase inhibitor cocktails.
  • Protein Quantification: Determine protein concentration using a BCA assay kit. Dilute 5x loading buffer with lysate, boil at 100°C for 10 minutes.
  • Electrophoresis & Transfer: Load 20-40 μg of protein per lane onto 8-12% SDS-PAGE gels. Run at 80-120V, then transfer to PVDF membranes.
  • Blocking & Antibody Incubation:
    • Block membranes with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
    • Incubate with primary antibodies in blocking buffer at 4°C overnight.
      • Targets: p-ASK1 (Thr845), total ASK1, p-JNK (Thr183/Tyr185), total JNK, p-DRP1 (Ser616), total DRP1, β-Actin/GAPDH (loading control).
    • Wash membranes 3 times with TBST, then incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detection: Use an enhanced chemiluminescence (ECL) kit. Expose membranes to X-ray film or a digital imaging system. Analyze band density with software like ImageJ.

2. Assessment of DRP1 Mitochondrial Translocation

This method directly measures the key downstream event of JNK activation [3].

  • Mitochondrial Isolation: Use a commercial Mitochondria Isolation Kit. Centrifuge cell or tissue lysates at low speed (e.g., 800 ×g) to remove nuclei and unbroken cells. Centrifuge the resulting supernatant at a high speed (e.g., 12,000 ×g) to pellet the mitochondrial fraction.
  • Western Blot Analysis: Subject the mitochondrial fraction and the cytosolic fraction (supernatant from high-speed centrifugation) to Western blotting as described above.
  • Probing & Analysis:
    • Probe the mitochondrial fraction blots for DRP1 and a mitochondrial marker (e.g., COX IV).
    • Probe the cytosolic fraction blots for DRP1 and a cytosolic marker (e.g., α-Tubulin).
    • Key Outcome: this compound treatment should decrease the ratio of DRP1 in the mitochondrial fraction relative to the cytosolic fraction.

3. Functional Analysis of Mitochondrial Membrane Potential (Δψm)

This protocol assesses the functional consequence of inhibiting DRP1-mediated fission [3].

  • Cell Staining: Culture and treat cells in confocal dishes. Following treatment, incubate cells with the JC-1 dye (5 μg/mL) for 20-30 minutes at 37°C in the dark.
  • Image Acquisition & Analysis: Wash cells with PBS and observe immediately under a confocal microscope.
    • Healthy mitochondria (high Δψm): JC-1 forms aggregates emitting red fluorescence (590 nm excitation).
    • Depolarized mitochondria (low Δψm): JC-1 remains in monomeric form emitting green fluorescence (514 nm excitation).
    • Key Outcome: this compound treatment increases the red/green fluorescence intensity ratio, indicating preservation of mitochondrial health.

Visualizing the Pathway & Experimental Workflow

The following diagrams, created with Graphviz DOT language, illustrate the molecular pathway and a typical experimental workflow.

G OxidativeStress Oxidative Stress (Inflammatory Cytokines, LPS) ASK1 ASK1 (MAP3K5) OxidativeStress->ASK1 MKK4_MKK7 MKK4 / MKK7 (MAP2Ks) ASK1->MKK4_MKK7 phosphorylates JNK JNK (MAPK) MKK4_MKK7->JNK phosphorylates DRP1 DRP1 (in cytoplasm) JNK->DRP1 phosphorylates pDRP1 p-DRP1 (S616) (active) DRP1->pDRP1 MitoFission Mitochondrial Fission ΔΨm Loss, mPTP Opening pDRP1->MitoFission translocates to mitochondria Inflammation Inflammation & Cell Death MitoFission->Inflammation This compound This compound (Inhibitor) This compound->ASK1 Inhibits

Diagram 1: this compound inhibits the ASK1-JNK-DRP1 pathway to suppress mitochondrial dysfunction. This compound binds to and inhibits ASK1, blocking the stress-induced signaling cascade that leads to JNK-mediated DRP1 phosphorylation. This prevents excessive DRP1-driven mitochondrial fission, helping to maintain mitochondrial integrity and prevent cell death [3] [4] [2].

G Start 1. Cell/Tissue Treatment +/- this compound WB 2. Western Blot Analysis Start->WB SubFrac 3. Subcellular Fractionation Start->SubFrac FuncAssay 4. Functional Assays Start->FuncAssay WB_Step1 Protein Extraction & Quantification WB->WB_Step1 SubFrac_Step1 Mitochondrial Isolation (Ultracentrifugation) SubFrac->SubFrac_Step1 FuncAssay_Step1 JC-1 Staining (Mitochondrial Membrane Potential) FuncAssay->FuncAssay_Step1 Data 5. Data Analysis & Interpretation WB_Step2 SDS-PAGE & Membrane Transfer WB_Step1->WB_Step2 WB_Step3 Antibody Incubation (p-ASK1, p-JNK, p-DRP1) WB_Step2->WB_Step3 WB_Step4 ECL Detection & Densitometry WB_Step3->WB_Step4 WB_Step4->Data SubFrac_Step2 WB for DRP1 & Compartment Markers SubFrac_Step1->SubFrac_Step2 SubFrac_Step2->Data FuncAssay_Step2 Confocal Microscopy & Image Analysis FuncAssay_Step1->FuncAssay_Step2 FuncAssay_Step2->Data

Diagram 2: A multi-assay workflow for analyzing the ASK1-JNK-DRP1 pathway. The experimental approach integrates Western Blotting to track phosphorylation events, Subcellular Fractionation to confirm DRP1 translocation, and Functional Assays to measure downstream mitochondrial effects. Data from all methods are combined to build a comprehensive picture of this compound's mechanism of action [3] [4].

Key Considerations for Researchers

  • Model Selection: The ASK1-JNK-DRP1 pathway is relevant in disease models dominated by oxidative stress and inflammation, such as liver injury [3], osteoarthritis [4], and pulmonary emphysema [2].
  • This compound Specificity: While this compound is highly selective for ASK1, including a positive control (e.g., a known JNK inhibitor) can help confirm that observed effects on DRP1 and mitochondria are specifically due to the inhibition of this pathway.
  • Clinical Translation Note: When measuring kidney function in preclinical or clinical studies, note that this compound has an off-target effect on creatinine transporters, which can acutely raise serum creatinine levels without indicating true kidney damage. Adjusted eGFR readings or alternative biomarkers (e.g., cystatin C) are recommended for accurate assessment [1].

I hope these detailed application notes and protocols provide a solid foundation for your research on this compound and the ASK1-JNK-DRP1 pathway. Should you require further clarification or wish to explore specific techniques in greater depth, feel free to ask.

References

Mechanism of Action: Selonsertib and the ASK1-JNK-DRP1 Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Selonsertib is a selective apoptosis signal-regulating kinase 1 (ASK1) inhibitor. Research indicates it protects against Acute Liver Failure (ALF) by rescuing mitochondrial dysfunction in macrophages [1] [2]. The proposed mechanism involves the ASK1-JNK-DRP1 signaling pathway, illustrated below.

G LPS_GalN LPS/GalN Insult ASK1 ASK1 Activation LPS_GalN->ASK1 JNK JNK Phosphorylation ASK1->JNK DRP1 DRP1 Mitochondrial Translocation JNK->DRP1 MitoDamage Mitochondrial Damage (↓ Membrane Potential, ↑ mPTP) DRP1->MitoDamage CytokineRelease Inflammatory Cytokine Release MitoDamage->CytokineRelease LiverFailure Acute Liver Failure CytokineRelease->LiverFailure This compound This compound (ASK1 Inhibitor) This compound->ASK1  Inhibits

Key Experimental Findings and Quantitative Data

The protective effects of this compound were demonstrated in a mouse model of LPS/GalN-induced ALF and in vitro [1].

Table 1: In Vivo Effects of this compound Pretreatment in an LPS/GalN-Induced ALF Mouse Model

Parameter LPS/GalN Group LPS/GalN + this compound Measurement Context
Serum ALT & AST Significantly elevated Significantly reduced [1] Markers of liver injury
Hepatic Necrosis Present Markedly reduced [1] Histological analysis (H&E staining)
Inflammatory Cytokines Elevated levels Reduced levels (TNF-α, IL-6, MCP-1, IFN-γ, IL-12p70) [1] Measured in serum by Cytometric Bead Array (CBA)
Therapeutic Window Effective only when administered early (0.5-1h post-LPS/GalN) [1] Related to timing of JNK/DRP1 activation

Table 2: In Vitro Effects on Macrophages

Experimental Model Treatment Key Findings on Mitochondrial Function
RAW264.7 Cells / Primary Hepatic Macrophages LPS Decreased Mitochondrial Membrane Potential (Δψm) and Increased mPTP opening [1].
LPS + this compound Rescued Δψm and suppressed mPTP opening [1].
LPS + Mdivi (DRP1 inhibitor) Suppressed inflammatory cytokine release, mimicking this compound effect [1].

Detailed Experimental Protocols

Here are standardized protocols for key assays used to determine this compound's mechanism.

Mitochondrial Membrane Potential (Δψm) Assay using JC-1

This protocol is adapted from the methods used in the primary research and commercial reagent guidelines [1] [3].

Workflow Diagram:

G Plate Plate cells (~50% confluence) Treat Treat with: - LPS (e.g., 500 ng/ml) - +/- this compound (e.g., 5 µM) Plate->Treat Stain Stain with JC-1 dye (20-30 min, 37°C, dark) Treat->Stain Image Image using microscopy (Ex/Em: 514/529 nm & 514/590 nm) Stain->Image Analyze Analyze Red/Green Fluorescence Ratio Image->Analyze

Procedure:

  • Cell Seeding: Plate macrophages (e.g., RAW264.7) at approximately 50-60% confluence and allow them to adhere overnight [1] [4].
  • Treatment: Pre-incubate cells with this compound (e.g., 5 µM) for several hours, then stimulate with LPS (e.g., 500 ng/ml) for a set duration (e.g., 4 hours) [1].
  • Staining: Incubate cells with 2-5 µM JC-1 dye in serum-free medium at 37°C for 20-30 minutes in the dark [3].
  • Washing & Imaging: Gently wash cells with warm PBS. Acquire images using a fluorescence microscope with appropriate filter sets:
    • Green (Monomer): Excitation ~514 nm / Emission ~529 nm (depolarized mitochondria).
    • Red (J-aggregate): Excitation ~514 nm / Emission ~590 nm (polarized mitochondria).
  • Analysis: Calculate the ratio of red to green fluorescence intensity per cell. A decreased ratio indicates loss of mitochondrial membrane potential (depolarization). Include a positive control like FCCP (a mitochondrial uncoupler) to confirm depolarization.
In Vivo ALF Model and Treatment

This protocol outlines the key steps for the in vivo study of this compound [1].

Workflow Diagram:

G Mice C57BL/6 mice (5-6 weeks old) Pretreat This compound (15-60 mg/kg) i.p. injection, 30 min before or 0.5-1h after LPS/GalN Mice->Pretreat Induce Induce ALF LPS (10 µg/kg) & GalN (400 mg/kg) i.p. injection Pretreat->Induce Collect Collect serum & liver tissue (0.5, 1, 2, 4, 6h post-injection) Induce->Collect Assess Assess endpoints Collect->Assess

Procedure:

  • Animals: Use C57BL/6 mice (5-6 weeks old). All procedures must be approved by an Institutional Animal Care and Use Committee [1].
  • This compound Administration: Administer this compound (15, 30, or 60 mg/kg) or vehicle via intraperitoneal (i.p.) injection. For the therapeutic window study, administer at defined time points (e.g., 0.5, 1, 2, 4 hours) after LPS/GalN injection [1].
  • ALF Induction: Inject LPS (10 µg/kg) and D-GalN (400 mg/kg) intraperitoneally to induce ALF [1].
  • Sample Collection: At designated time points, collect blood serum and liver tissue.
  • Endpoint Analysis:
    • Serum: Measure ALT and AST levels as markers of liver injury.
    • Liver Tissue:
      • Histology: H&E staining to assess necrosis.
      • Protein Analysis: Western blot to analyze ASK1, p-JNK, and mitochondrial DRP1.
      • Mitochondrial Isolation: Isolate mitochondria from liver tissue or hepatic macrophages to confirm DRP1 translocation.

Important Application Notes for Researchers

  • Critical Therapeutic Window: this compound's efficacy is highly time-dependent. It is only effective when administered early after the initial insult, as its action is related to preventing the early activation and mitochondrial translocation of JNK and DRP1 [1].
  • Assay Selection for Δψm: While JC-1 is popular for its ratiometric measurement, other dyes like TMRM and DiIC1(5) are excellent for flow cytometry and high-content imaging. TMRM is cell-permeant and accumulates in active mitochondria, with fluorescence loss indicating depolarization [3] [5].
  • Confirmatory Experiments: The role of DRP1 can be confirmed using a specific inhibitor like Mdivi (30 mg/kg in vivo, 10 µM in vitro). Co-treatment with Mdivi should phenocopy the protective effects of this compound [1].
  • Cell-Type Specificity: The described mechanism of rescuing mitochondrial function is specifically demonstrated in macrophages. The effect of this compound on mitochondrial function in hepatocytes may involve different pathways and requires separate investigation.

Conclusion

References

Selonsertib limited therapeutic window in ALF models

Author: Smolecule Technical Support Team. Date: February 2026

Therapeutic Window & Key Findings

The following data is sourced from a 2021 study that used an LPS/GalN-induced mouse model of ALF [1].

Aspect Experimental Findings
Effective Pretreatment Selonsertib significantly reduced hepatic necrosis, serum ALT/AST, and inflammatory cytokines when administered 30 min prior to LPS/GalN [1].
Post-injury Efficacy The protective effect was lost if this compound was administered later than 1 hour after the LPS/GalN challenge [1].
Mechanistic Reason The limited window is linked to the rapid mitochondrial translocation of JNK and DRP1, events that occur early in the injury process [1].
Proposed Mechanism This compound protects against ALF by attenuating JNK-mediated DRP1 mitochondrial translocation, thereby rescuing mitochondrial damage in macrophages [1].

Experimental Protocol for Determining the Therapeutic Window

The methodology below outlines how the therapeutic window was investigated in the referenced study, which can serve as a guide for your own experiments [1].

  • 1. Animal Model Establishment

    • Model: LPS (10 μg/kg) and D-GalN (400 mg/kg) were administered via intraperitoneal (i.p.) injection to C57BL/6J mice to induce ALF [1].
  • 2. Drug Administration Scheme

    • Dosage: this compound was tested at 15, 30, and 60 mg/kg.
    • Timing: It was administered via i.p. injection at multiple time points:
      • Pretreatment: 30 minutes before LPS/GalN injection.
      • Post-treatment: 0.5, 1, 2, and 4 hours after LPS/GalN injection [1].
  • 3. Sample Collection & Analysis

    • Time Points: Mice were sacrificed at 0.5, 1, 2, 4, and 6 hours after LPS/GalN injection.
    • Assessments:
      • Serum Biochemistry: Measure levels of ALT and AST to quantify liver injury.
      • Histology: Perform H&E staining on liver tissue to assess necrosis.
      • Cytokine Measurement: Use Cytometric Bead Array (CBA) or ELISA to detect levels of inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1).
      • Western Blot: Analyze protein expression and localization in liver tissue and isolated mitochondria, focusing on p-JNK and mitochondrial DRP1 [1].

Mechanism of Action & Signaling Pathway

The protective effect of this compound and its constrained therapeutic window can be visualized through its action on the ASK1-JNK-DRP1 signaling axis, which is critical in stress-induced liver cell death.

The diagram below illustrates the key signaling pathway that this compound modulates.

G cluster_mito Mitochondrion LPS_GalN LPS/GalN Induced Injury Oxidative_Stress Oxidative Stress LPS_GalN->Oxidative_Stress ASK1 ASK1 (MAP3K5) Oxidative_Stress->ASK1 JNK JNK ASK1->JNK DRP1 DRP1 JNK->DRP1 DRP1_mito DRP1 Mitochondrial Translocation DRP1->DRP1_mito Mito_Damage Mitochondrial Dysfunction DRP1_mito->Mito_Damage Inflammation Inflammation & Cell Death Mito_Damage->Inflammation This compound This compound (ASK1 Inhibitor) This compound->ASK1  Inhibits

The pathway shows that this compound acts early by inhibiting ASK1. Once JNK is activated and DRP1 translocates to the mitochondria, the point of no return for mitochondrial damage may be passed, explaining the short therapeutic window [1] [2].

Troubleshooting Guide & FAQs

  • Q: The protective effect of this compound in my ALF model is inconsistent. What could be the reason?

    • A: The most likely cause is the timing of administration. Ensure this compound is given either before or immediately after (within 1 hour) the injury insult. Confirm the activity of your LPS/GalN batch and that your model is successfully inducing significant JNK activation.
  • Q: How can I confirm that this compound is engaging its target in my model?

    • A: The most direct method is to analyze liver tissue lysates by Western blot. A reduction in phosphorylated JNK (p-JNK) and a decrease in the amount of DRP1 protein in isolated mitochondrial fractions are strong indicators of successful target engagement and the intended biological effect [1].
  • Q: Are there any strategies to potentially extend the therapeutic window?

    • A: The research suggests the window is mechanistically narrow. However, one potential strategy is to investigate combination therapy. Since this compound's window is defined by JNK/DRP1 activation, co-administering it with a direct DRP1 inhibitor (like Mdivi-1) post-injury could be explored to see if it extends the period of efficacy [1].

References

The Mechanism: Inhibition of Renal Creatinine Transport

Author: Smolecule Technical Support Team. Date: February 2026

The acute, dose-dependent, and reversible decrease in the estimated Glomerular Filtration Rate (eGFR) observed with Selonsertib is attributed to the inhibition of creatinine secretion in the renal tubules, not a change in true renal hemodynamics or function [1].

This occurs because this compound inhibits the multidrug and toxin extrusion (MATE) transporters, specifically MATE1 and MATE2K, in the kidneys [1]. These transporters are normally responsible for secreting creatinine from the blood into the urine. Their inhibition causes a small, reversible buildup of serum creatinine, which is used to calculate eGFR, without altering the actual glomerular filtration rate.

The table below summarizes the key evidence confirming this mechanism:

Evidence Type Key Findings Conclusion
In Vitro Transporter Assays [1] This compound inhibited MATE1 and MATE2K transporters. Its inactive metabolite, GS-607509, did not show significant inhibition. Identifies the specific mechanism at the molecular level.
Clinical Mechanistic Study [1] This compound (18 mg QD) caused an acute eGFR drop but no change in measured GFR (via iohexol clearance). The effect was reversible after drug washout. Confirms the effect is on creatinine measurement, not true kidney function.
Meta-Analysis of Clinical Trials [1] At the 18 mg dose, a consistent acute median eGFR decrease of ~7.3% was observed across various patient populations. Demonstrates the effect's consistency and magnitude.

Experimental & Clinical Workflow for Mechanism Confirmation

For researchers needing to confirm or account for this mechanism in their studies, the following integrated experimental approach is recommended.

g Start Study Objective: Confirm eGFR drop is not a true renal function decline InVitro 1. In Vitro Transporter Assay Start->InVitro SubInVitro Assess inhibition of OCT2, MATE1, and MATE2K creatinine transporters InVitro->SubInVitro Clinical 2. Clinical Validation SubInVitro->Clinical SubClinical1 Cohort A: Measure eGFR (serum creatinine) Clinical->SubClinical1 SubClinical2 Cohort B: Measure GFR (iohexol clearance) Clinical->SubClinical2 Analysis 3. Data Analysis SubClinical1->Analysis SubClinical2->Analysis SubAnalysis Compare eGFR vs. measured GFR trends across timepoints Analysis->SubAnalysis Result Confirmed Mechanism: Acute eGFR drop is due to creatinine transporter inhibition, not a change in true renal function SubAnalysis->Result

Detailed Protocols

Based on the studies, here are the methodologies for key experiments:

1. In Vitro Transporter Inhibition Assay [1]

  • Objective: To evaluate the potential of this compound and its metabolite (GS-607509) to inhibit key renal creatinine transporters (OCT2, MATE1, MATE2K).
  • Methodology:
    • Use cell lines (e.g., HEK-293) overexpressing a single human transporter (OCT2, MATE1, or MATE2K).
    • Incubate cells with a fluorescent substrate or radiolabeled creatinine in the presence of increasing concentrations of this compound.
    • Calculate the half-maximal inhibitory concentration (IC₅₀) for each transporter.
  • Data Interpretation: A clinical Cmax,u/IC50 ratio > 0.02 suggests a high potential for clinical inhibition, which was confirmed for this compound on MATE1/MATE2K [1].

2. Clinical Study Design to Assess GFR [1]

  • Objective: To compare the effects of this compound on eGFR (from serum creatinine) versus measured GFR (mGFR).
  • Design: A randomized, placebo-controlled, crossover study in healthy subjects or patients.
  • Intervention: Administer this compound (e.g., 18 mg once daily) or a placebo for a set period (e.g., 14 days).
  • Key Measurements:
    • Serum Creatinine: Collected at baseline, during treatment, and after a washout period to calculate eGFR.
    • Measured GFR (mGFR): Determined by iohexol, inulin, or iothalamate clearance at the same timepoints. This is the gold standard and is unaffected by tubular creatinine secretion.
  • Data Analysis: A significant drop in eGFR with no corresponding change in mGFR confirms the effect is due to assay interference.

Key Considerations for Researchers

  • Account for the Effect: In clinical trials using eGFR as an endpoint, baseline eGFR should be established after the initial acute drop has occurred (e.g., post-run-in period) to avoid misinterpreting the transporter-mediated effect as kidney disease progression [2].
  • No Metabolite Interference: The inactive metabolite GS-607509 does not significantly inhibit these transporters, indicating the effect is specific to the parent drug [1].
  • Therapeutic Mechanism is Unaffected: This eGFR artifact is separate from this compound's intended therapeutic action of inhibiting ASK1 to reduce apoptosis, inflammation, and fibrosis in diabetic kidney disease [3] [2].

References

Selonsertib clinical trial failures analysis

Author: Smolecule Technical Support Team. Date: February 2026

Did selonsertib fail in clinical trials?

The answer depends on the disease area. The table below summarizes the efficacy outcomes across its major clinical trials.

Disease Area Phase Primary Endpoint Result Key Efficacy Finding
NASH with Bridging Fibrosis (F3) Phase 3 (STELLAR 3) ≥1-stage fibrosis improvement without NASH worsening at 48 weeks Failure 9% (18 mg) and 12% (6 mg) vs. 13% (placebo) achieved endpoint [1].
NASH with Compensated Cirrhosis (F4) Phase 3 (STELLAR 4) ≥1-stage fibrosis improvement without NASH worsening at 48 weeks Failure 14.4% (18 mg) and 12.5% (6 mg) vs. 12.8% (placebo) achieved endpoint [2].
Pulmonary Arterial Hypertension (PAH) Phase 2 (ARROW) Change in Pulmonary Vascular Resistance (PVR) at 24 weeks Failure No significant reduction in PVR vs. placebo [3] [4].
Diabetic Kidney Disease (DKD) Phase 2b (MOSAIC) Reduction in slope of decline of eGFR Success Achieved primary endpoint; greater efficacy in patients with lower baseline eGFR [5].

Experimental Context: Understanding the NASH Results

The transition from promising Phase 2 to failed Phase 3 trials for NASH is a critical case study. The tables below contrast the early and late-stage findings.

Table: Contrasting Trial Designs and Patient Populations in NASH

Trial Aspect Phase 2 Trial Phase 3 Trials (STELLAR 3 & 4)
Study Design Open-label [6] Randomized, double-blind, placebo-controlled [2]
Treatment Duration 24 weeks [6] [7] 48 weeks [2]
Patient Population NASH with stage 2-3 (F2-F3) fibrosis [6] Separate trials for bridging fibrosis (F3) and compensated cirrhosis (F4) [1] [2]
Key Efficacy Result 43% (18 mg) and 30% (6 mg) showed ≥1-stage fibrosis improvement [6] [7]. Fibrosis improvement rates were not significantly different from placebo [1] [2].

Table: Key Insights from Preclinical and Clinical Mechanistic Studies To support your own research, the table below outlines key experimental methodologies used to investigate this compound's mechanism of action.

Research Area Experimental Model/Assay Key Readout Finding
Mechanism of Action In vitro HSC cultures (HSC-T6, LX-2); In vivo rat DMN-induced fibrosis model [8]. Western Blot, Immunofluorescence, Cell Viability (MTT), Apoptosis (Annexin V/TUNEL) [8]. This compound inhibited ASK1/MAPK pathway (p-p38, p-JNK), suppressed HSC proliferation, and induced HSC apoptosis [8].
Pharmacodynamic (PD) Assessment Whole blood lysate from clinical trial participants [5]. Autophosphorylated ASK1 (pASK1) assay. 18 mg dose reduced pASK1 levels by >92%, confirming robust target engagement [5].
Biomarker & Patient Stratification Plasma proteome analysis (SomaScan) from DKD trial [5]. Proteomic signature analysis. Identified biomarkers of inflammation/fibrosis; greater drug effect and clinical efficacy in patients with more severe baseline kidney impairment [5].

FAQs on this compound Trial Outcomes

Q: Why did this compound show anti-fibrotic activity in Phase 2 but fail in Phase 3 for NASH? The open-label design of the Phase 2 trial may have introduced bias, whereas the larger, double-blind, placebo-controlled Phase 3 trials provide more robust evidence. The higher placebo response rate in Phase 3 is a known challenge in NASH trials and suggests that patient selection or natural disease variability may have masked a potential drug effect [1]. The complex heterogeneity of NASH patients also means a one-size-fits-all treatment may not be effective [9].

Q: Is there still a future for ASK1 inhibition despite these failures? Yes. The recent success in Diabetic Kidney Disease (DKD) suggests that ASK1 remains a valid therapeutic target in specific patient populations [5]. The key insight is the importance of patient stratification. Research indicates that this compound's effect on the plasma proteome and its clinical efficacy were most pronounced in DKD patients with poorer baseline kidney function [5].

Q: What was the safety profile of this compound in clinical trials? Across trials, this compound was generally reported to be well-tolerated. The most common adverse events included headache, nausea, sinusitis, abnormal dreams, and diarrhea, with no significant dose-related increase in serious adverse events compared to placebo [3] [6] [4].

ASK1 Signaling Pathway and Drug Mechanism

The following diagram illustrates the core signaling pathway targeted by this compound, which is crucial for understanding its mechanism in various diseases.

G OxidativeStress Oxidative Stress (e.g., High Glucose, ROS) ASK1 ASK1 (MAP3K5) OxidativeStress->ASK1 Activates MKK MAP2Ks (MKK3/MKK6) ASK1->MKK Phosphorylates P38 p38 MAPK MKK->P38 Phosphorylates JNK JNK MAPK MKK->JNK Phosphorylates Downstream Downstream Effects: - Inflammation - Apoptosis - Fibrosis P38->Downstream JNK->Downstream This compound This compound (ASK1 Inhibitor) This compound->ASK1 Inhibits

Research Troubleshooting Guide

  • Problem: Inconsistent Anti-Fibrotic Results

    • Potential Cause: Patient population heterogeneity. A drug may work only in a specific subpopulation.
    • Suggested Action: Incorporate biomarker analysis (e.g., proteomics) in your study design to identify predictive biomarkers of response. Stratify patients based on disease severity or specific molecular signatures [5].
  • Problem: Strong Preclinical Data Not Translating to Clinical Efficacy

    • Potential Cause: Limitations of animal models in fully recapitulating human disease complexity.
    • Suggested Action: Utilize human tissue samples and early-phase clinical trials to conduct robust pharmacodynamic (PD) assays. Confirm that your compound is effectively engaging the intended target in humans, as was done with the pASK1 assay for this compound [5].
  • Problem: High Placebo Response Rate in Clinical Trials

    • Potential Cause: Common in subjective therapeutic areas or diseases with high natural variability; also a risk in open-label trials.
    • Suggested Action: Implement a randomized, double-blind, placebo-controlled study design from the earliest possible phase. Use objective, centrally-read endpoints (e.g., histology, quantitative imaging) to minimize bias [6] [2].

References

Optimizing Selonsertib timing in LPS/GalN model

Author: Smolecule Technical Support Team. Date: February 2026

Therapeutic Window and Timing Optimization

The effectiveness of Selonsertib is highly dependent on the timing of administration relative to LPS/GalN challenge. The table below summarizes the key findings on its therapeutic window from a 2021 study [1].

Administration Time Efficacy Outcome Key Findings & Context
Pretreatment (30 min prior) Effective [1] Significant reduction in serum ALT, AST, hepatic necrosis, and inflammatory cytokines [1].
0.5 hours after LPS/GalN Effective [1] Maintains protective effect when administered early after injury [1].
1 hour after LPS/GalN Effective [1] Remains within the narrow therapeutic window [1].
2 hours after LPS/GalN Not Effective [1] Efficacy is lost beyond the early window [1].
4 hours after LPS/GalN Not Effective [1] No significant protection observed [1].

The limited therapeutic window is linked to the rapid activation and mitochondrial translocation of JNK and DRP1 within the liver following LPS/GalN injection. This compound is only effective if administered before this key molecular event is complete [1].

Mechanism of Action and Experimental Evidence

This compound exerts its protective effect by rescuing mitochondrial dysfunction in macrophages via the ASK1-JNK-DRP1 pathway. The following diagram illustrates this mechanism and the experimental workflow used to validate it.

Detailed Experimental Protocols

The methodology from the same 2021 study provides a clear blueprint for replicating these findings [1].

1. In Vivo Mouse Model of ALF

  • Animals: C57BL/6 mice (5-6 weeks old) [1].
  • ALF Induction: Intraperitoneal (i.p.) injection of LPS (10 μg/kg) and D-GalN (400 mg/kg) [1].
  • This compound Treatment: Administered via i.p. injection at 15, 30, and 60 mg/kg. For timing studies, doses were given 30 minutes before or at 0.5, 1, 2, and 4 hours after LPS/GalN injection [1].
  • Assessment: Mice were sacrificed at 0.5 to 6 hours post-LPS/GalN. Serum was collected for ALT/AST measurement, and liver samples for histology (H&E staining) and Western blot analysis [1].

2. In Vitro Macrophage Studies

  • Cell Line: Mouse macrophage cell line RAW264.7 [1] [2].
  • Culture Conditions: Maintained in 1640 medium with 10% FBS and antibiotics at 37°C with 5% CO₂ [1] [2].
  • Treatment:
    • Preincubation with This compound (5 µM) or the DRP1 inhibitor Mdivi (10 µM) for 6 hours [1] [2].
    • Subsequent stimulation with LPS (500 ng/ml) for 4 hours [1] [2].
  • Downstream Analysis:
    • Mitochondrial Function: Mitochondrial membrane potential was observed using the JC-1 probe. Mitochondrial permeability transition pore (mPTP) opening was assessed with an mPTP Assay Kit [1].
    • Cytokine Measurement: TNF-α and IL-1α levels in supernatants were quantified by ELISA [1].
    • Pathway Analysis: Protein expression, including mitochondrial translocation of JNK and DRP1, was examined via Western blot of isolated mitochondria [1].

Frequently Asked Questions (FAQs)

Q1: Why is the therapeutic window for this compound so narrow in this model? The window is limited because this compound acts by preventing the early activation and mitochondrial translocation of JNK and DRP1 in macrophages. Once this key event in the inflammatory cascade has occurred (around 1-2 hours post-LPS/GalN), inhibiting the upstream kinase ASK1 is no longer effective [1].

Q2: What is a suitable positive control for my this compound experiment? The study used Mdivi, a specific DRP1 inhibitor. Administering Mdivi (30 mg/kg, i.p., 30 min prior to LPS/GalN) also showed a protective effect, confirming the role of the downstream target in the pathway [1].

Q3: Has this compound been successful in human clinical trials for liver disease? While this compound showed promise in early-phase trials, it ultimately failed to demonstrate superiority over placebo in two large Phase 3 clinical trials (STELLAR 3 and 4) for treating NASH (non-alcoholic steatohepatitis) with advanced fibrosis or cirrhosis [3]. This highlights the challenge of translating pre-clinical findings, particularly from acute injury models, to complex chronic human liver diseases.

Key Takeaways for Experimental Design

  • Timing is Critical: To ensure efficacy, administer this compound no later than 1 hour after inducing ALF with LPS/GalN. Pretreatment is most reliable [1].
  • Confirm Mechanism: Include assays for mitochondrial DRP1 and p-JNK to pharmacologically confirm that this compound is hitting its intended target in your experimental system [1].
  • Context Matters: Be aware that while this compound is a valuable tool for probing the ASK1 pathway in acute models, its therapeutic application in chronic human liver fibrosis has not been successful [3].

References

Selonsertib AKI adverse events in clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Kidney Events in the MOSAIC Trial

Event Measure Selonsertib Group Placebo Group Notes
AKI Incidence (rate) 11.0 per 100 patient-years 5.9 per 100 patient-years Investigator-reported adverse event [1].
Composite Kidney Outcome 17% (26/154 patients) 12% (19/156 patients) Composite of eGFR decline ≥40%, kidney failure, or death from kidney disease [1] [2].
Annualized eGFR Slope Slower decline -- Mean difference vs. placebo: 1.20 mL/min/1.73m² per year (95% CI, -0.41 to 2.81) [1].

Mechanisms and Experimental Context

To interpret the AKI data accurately, it is essential to understand the underlying biology and trial design.

  • ASK1 Signaling Pathway: this compound inhibits Apoptosis Signal-regulating Kinase 1 (ASK1). Under oxidative stress, ASK1 activates downstream p38 and JNK kinases, driving inflammation, fibrosis, and apoptosis [3] [4]. Inhibiting ASK1 is intended to block these damaging processes.
  • The Creatinine Confounding Factor: this compound has an off-target effect inhibiting tubular secretion of creatinine, which causes an acute, drug-induced rise in serum creatinine without indicating true kidney damage [5]. The MOSAIC trial used a 4-week active run-in period for all participants to establish a new, reliable eGFR baseline after this acute effect stabilized [1] [2].

G OxidativeStress Oxidative Stress ASK1_Active ASK1 (MAP3K5) Active OxidativeStress->ASK1_Active ASK1 ASK1 (MAP3K5) Inactive ASK1->ASK1_Active  Activation p38_JNK p38 / JNK Activation ASK1_Active->p38_JNK Downstream Inflammation Fibrosis Apoptosis p38_JNK->Downstream Inhibitor This compound (ASK1 Inhibitor) Inhibitor->ASK1_Active  Inhibits Cr_Transport Inhibition of Tubular Creatinine Secretion sCr_Rise Acute Rise in Serum Creatinine Cr_Transport->sCr_Rise eGFR_Drop Apparent eGFR Drop (May not reflect true GFR) sCr_Rise->eGFR_Drop

Experimental Design & Analysis Protocols

The MOSAIC trial employed specific methodologies to address the creatinine transport issue and assess efficacy.

  • Trial Design with Active Run-In Period

    • Purpose: To establish a treatment-specific eGFR baseline after the acute effect of this compound on serum creatinine stabilizes [1].
    • Protocol: All participants received this compound for 4 weeks. Post-run-in eGFR was used as the baseline for the subsequent randomized treatment period [1] [3].
    • Analysis Implication: This design allows for a more accurate calculation of the eGFR slope during the treatment period, isolating the drug's long-term effect on kidney function decline from its acute, reversible effect on creatinine [1] [5].
  • Proteomic Analysis for Mechanism and Biomarkers

    • Objective: To characterize the plasma proteome signature of this compound activity and identify potential biomarkers of response [3].
    • Methodology: Plasma samples from a subset of the MOSAIC trial cohort were analyzed using the SomaScan assay to measure protein levels [3].
    • Key Findings: The analysis confirmed that this compound modulates pathways related to fibrosis, inflammation, and oxidative stress. Furthermore, the effects on the plasma proteome and the clinical benefit on eGFR slope were more pronounced in a patient subset with poorer baseline kidney function [3].

FAQs on this compound and AKI

Q1: Does the higher AKI incidence mean this compound is harmful to the kidneys? The data presents a complex picture. While the AKI rate was higher, the drug also showed a slower annual decline in eGFR [1]. The numerical increase in AKI could be due to the drug's effect on creatinine masking a true injury, heightened sensitivity for reporting AKI due to the known creatinine effect, or a genuine biological risk in a vulnerable subset of patients [1] [2]. A larger, longer-term trial is needed to precisely define the benefit-risk profile [1].

Q2: Were there any patient subgroups that responded better to this compound? Yes, analyses suggested that the effect of this compound on slowing eGFR decline was more pronounced in patients with more severe disease at baseline (lower baseline eGFR) [3] [2].

Q3: In which other conditions has this compound been tested? this compound has been investigated in several other fibrotic diseases, including:

  • NASH (Nonalcoholic Steatohepatitis): Phase 3 trials (STELLAR-3 and STELLAR-4) were terminated as this compound monotherapy did not show efficacy [6] [7] [4].
  • Pulmonary Arterial Hypertension: A Phase 2 trial (ARROW) did not meet its primary endpoint [8] [4].

References

Selonsertib lack of efficacy in pulmonary arterial hypertension

Author: Smolecule Technical Support Team. Date: February 2026

Did selonsertib prove effective in clinical trials for PAH?

In a Phase 2 clinical trial known as the ARROW study, this compound did not meet its primary efficacy endpoint in patients with PAH [1].

The table below summarizes the key efficacy and safety outcomes from this trial:

Trial Measure Placebo Group This compound 2 mg This compound 6 mg This compound 18 mg
Change in PVR from Baseline (dyn·s/cm⁵) +6.0 +35.0 (p=0.21) -28.0 (p=0.27) -21.0 (p=0.60)
Patients with Serious Adverse Events 19% (7/37) (Part of combined 20% for all this compound groups) (Part of combined 20% for all this compound groups) (Part of combined 20% for all this compound groups)
Most Frequent Adverse Events Headache (16%), Nausea (14%), Diarrhea (5%) Headache, abnormal dreams, nausea, and diarrhea were common across this compound groups [1]

Trial Interpretation: The changes in pulmonary vascular resistance (PVR) across all this compound dose groups were not statistically significant compared to placebo. The study concluded that this compound did not lead to clinical improvement in patients with PAH, though it was found to be safe and well-tolerated [1].

What could explain the lack of efficacy in PAH?

The scientific rationale for testing this compound in PAH was sound, as the pathway it targets is implicated in the disease's pathology.

  • The Targeted Pathway: this compound is a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). In the context of cellular stress, ASK1 activates the p38 and JNK signaling pathways, which can drive processes like inflammation, apoptosis (cell death), and fibrosis—all of which contribute to the progression of PAH [2] [3] [4].
  • Disconnect Between Pathway and Outcome: Data from human lung tissue and preclinical models suggested that oxidative stress and increased ASK1 activity play a role in PAH [1]. However, the clinical trial results indicate that inhibiting ASK1 with this compound for 24 weeks was insufficient to produce a measurable therapeutic benefit in a clinically relevant patient population [1]. This suggests that the ASK1 pathway may not be a dominant driver of the disease in humans, or that its inhibition alone is not adequate to reverse the established vascular remodeling in PAH.

Experimental guide for investigating mechanisms of resistance

To further investigate why this compound failed in PAH, you can design experiments to probe the compound's activity and the biology of the disease model.

The diagram below outlines a potential experimental workflow for this investigation:

G Start Experimental Investigation of This compound Mechanism Exp1 In Vitro Target Engagement Assay Start->Exp1 Exp2 Pathway Activation Analysis Start->Exp2 Exp3 Phenotypic Response Assay Start->Exp3 Exp4 In Vivo Validation Exp1->Exp4 Sub1 Measure p-ASK1, p-p38, and p-JNK by Western Blot in PASMCs Exp1->Sub1 Exp2->Exp4 Exp3->Exp4 Sub2 Assess Apoptosis (TUNEL/Annexin V) and Proliferation (MTT) in PASMCs Exp3->Sub2 Sub3 Validate in PAH Animal Model: Hemodynamics and Vascular Remodeling Exp4->Sub3

Detailed Experimental Protocols:

  • In Vitro Target Engagement Assay

    • Methodology: Treat Pulmonary Artery Smooth Muscle Cells (PASMCs) from PAH patients and healthy donors with this compound (e.g., 0.1-10 µM) under oxidative stress. Confirmation of ASK1 pathway inhibition can be performed via Western Blotting to detect phosphorylation levels of ASK1 (p-ASK1) and its downstream targets p38 (p-p38) and JNK (p-JNK) [5] [3].
    • Key Reagents: Antibodies against p-ASK1 (Thr845), total ASK1, p-p38, p-JNK, and their total forms. A suitable positive control, like anisomycin (a JNK activator), should be included [3].
  • Phenotypic Response Assay

    • Anti-apoptotic & Proliferation Assessment: To evaluate functional effects, measure apoptosis and cell proliferation.
      • Apoptosis: Use an Annexin V/Propidium Iodide staining kit followed by flow cytometry analysis, or a TUNEL assay on fixed cells [5] [3].
      • Proliferation: Perform an MTT assay. Seed cells in 96-well plates, treat with this compound for 48-72 hours, add MTT reagent, and measure absorbance at 540 nm [5].
  • In Vivo Validation

    • Model: Use a validated PAH animal model (e.g., the monocrotaline-induced rat model).
    • Intervention: Administer this compound (e.g., 15-60 mg/kg, i.p. or orally) and compare against a placebo control. The primary outcome measure should be the change in Pulmonary Vascular Resistance (PVR), assessed via right heart catheterization, mirroring the clinical trial endpoint [1] [6].
    • Secondary Analyses: Examine right heart hypertrophy (e.g., Fulton Index) and perform histomorphometric analysis of pulmonary arteries (e.g., percent medial wall thickness) to assess vascular remodeling [6].

Key takeaways for researchers

  • Clinical Outcome is Clear: The ARROW trial provides robust evidence that 24 weeks of treatment with this compound is not an effective therapy for PAH [1].
  • Focus on Mechanism: Future research should focus on understanding the disconnect between preclinical promise and clinical failure. This includes verifying target engagement in relevant human cells and tissues, and exploring potential compensatory pathways that may bypass ASK1 inhibition.
  • Model Selection is Critical: The choice of in vitro and in vivo models is crucial. Researchers should ensure that their models accurately reflect the complex, multifactorial pathology of human PAH when evaluating novel targets.

References

Improving Selonsertib antifibrotic effects in combination therapy

Author: Smolecule Technical Support Team. Date: February 2026

Selonsertib Monotherapy & Combination Clinical Data

The following table summarizes key efficacy and assessment data from a Phase 2 trial of this compound in patients with NASH and liver fibrosis [1].

Table 1: this compound Efficacy Data from a 24-Week Phase 2 Trial (N=72)

Parameter 18 mg this compound Group (n=30) 6 mg this compound Group (n=27) Simtuzumab-alone Group (n=10)
Patients with ≥1-stage fibrosis improvement 43% (13/30) 30% (8/27) 20% (2/10)
95% Confidence Interval 26% - 63% 14% - 50% 3% - 56%
Key Non-Invasive Biomarkers Reductions in liver stiffness (MRE), collagen content, and serum markers of apoptosis/necrosis.
Key Histological Associations Improvement in lobular inflammation on liver biopsy.

Experimental Protocols for Key Assessments

Here are detailed methodologies for core experiments cited in the literature, which can be adapted for your combination therapy research.

  • 1. Clinical Trial Design for Fibrosis Assessment

    • Patient Population: Adults (18-70 years) with a confirmed diagnosis of NASH and stage 2 or 3 liver fibrosis according to the NASH CRN scoring system, and a NAFLD Activity Score (NAS) ≥5 [1].
    • Treatment & Dosing: In the Phase 2 trial, this compound was administered orally once daily (6 mg or 18 mg) for 24 weeks. Simtuzumab was given as a once-weekly subcutaneous injection (125 mg) [1].
    • Primary Efficacy Endpoint: The proportion of patients with a reduction of at least one stage in liver fibrosis on a paired liver biopsy (pre- and post-treatment), assessed by a central pathologist blinded to treatment assignments [1].
  • 2. Pharmacodynamic Assessment of ASK1 Inhibition

    • Direct ASK1 Activity Assay: To confirm target engagement, an immunoblot assay can be performed to detect levels of autophosphorylated ASK1 (pASK1) in whole blood lysates. A study reported that treatment with 18 mg this compound reduced pASK1 levels by over 92% compared to baseline [2].
    • Downstream Pathway Analysis: Assess the phosphorylation of downstream targets like p38 MAPK in blood or tissue samples. This compound treatment has been shown to suppress p38 phosphorylation by 50-60% of baseline levels [2].
  • 3. Plasma Proteome Signature Analysis

    • Sample Collection: Collect plasma samples from subjects at baseline and at defined intervals during treatment (e.g., Week 48) [2].
    • Proteomic Profiling: Utilize a high-throughput platform like the SomaScan assay to analyze the levels of thousands of proteins simultaneously. This helps identify a proteomic signature of drug activity [2].
    • Data Analysis: Apply bioinformatics and statistical methods to identify proteins and pathways (e.g., related to fibrosis, inflammation, and cell death) that are significantly modulated by this compound treatment. This signature can be correlated with clinical efficacy, such as eGFR slope in DKD trials [2].

Troubleshooting Guide & FAQs

Q1: In our NASH model, the antifibrotic effect of this compound monotherapy is plateauing. What are rational combination partners to investigate?

  • Evidence-Based Strategy: Preclinical data suggests that combining an ASK1 inhibitor with an agent targeting a complementary pathway, such as lysyl oxidase-like 2 (LOXL2), may have additive effects. Although the simtuzumab (anti-LOXL2) combination did not show a significant added benefit in the Phase 2 NASH trial, other mechanisms remain promising [1].
  • Emerging Insight: Recent proteomic data indicates that this compound's impact on pathways related to fibrosis and inflammation is most pronounced in subjects with more severe baseline disease (e.g., lower kidney function in DKD). This suggests that patient stratification or combining with agents that exacerbate disease drivers in a controlled model could reveal stronger combination effects [2].
  • Practical Consideration: When screening combinations, ensure you have robust biomarkers for each drug's target (e.g., pASK1 for this compound) to confirm dual pathway engagement.

Q2: How can we reliably measure the target engagement of this compound in pre-clinical or clinical studies?

  • Recommended Assay: Implement the autophosphorylated ASK1 (pASK1) assay in whole blood lysates. This is a direct measure of ASK1 inhibition. A reduction in pASK1 levels by >90% indicates robust target engagement [2].
  • Supplementary Measure: Monitor phosphorylation of the downstream kinase p38 MAPK. A 50-60% suppression from baseline is consistent with ASK1 pathway inhibition. Be aware that p38 can also be activated by other pathways, so it is less specific than the pASK1 assay [2].

Q3: We are observing discrepancies between serum creatinine levels and actual renal function in our DKD study with this compound. What is the cause?

  • Root Cause: this compound has an off-target effect of inhibiting tubular secretion of creatinine. This increases serum creatinine without representing a true decline in glomerular filtration rate (GFR) [2].
  • Solution: For accurate assessment of kidney function, the Phase 2b MOSAIC trial for DKD included a run-in period where all participants received this compound. The baseline eGFR was calculated after this period once the creatinine transport effect had stabilized. The primary efficacy analysis then assessed the slope of eGFR decline from this new baseline [2].

ASK1 Signaling Pathway & Combination Therapy Rationale

The diagram below illustrates the core signaling pathway of ASK1 and the theoretical points of intervention for combination therapy, based on the described mechanisms [1] [2].

G ASK1 Signaling Pathway and Combination Therapy High_Glucose High Glucose TRX_Oxidized TRX Oxidized & Dissociates Lipotoxicity Lipotoxicity Cytokines Pro-inflammatory Cytokines TRX_Inactive Thioredoxin (TRX) Bound to ASK1 TRX_Inactive->TRX_Oxidized  Oxidative Stress ASK1_Inactive ASK1 (Inactive) ASK1_Active ASK1 (Active) Homodimer ASK1_Inactive->ASK1_Active  TRX Dissociation MKK3_MKK6 MKK3 / MKK6 ASK1_Active->MKK3_MKK6 p38_JNK p38 / JNK MKK3_MKK6->p38_JNK Apoptosis Apoptosis p38_JNK->Apoptosis Inflammation Inflammation p38_JNK->Inflammation Fibrosis Fibrosis p38_JNK->Fibrosis This compound This compound (ASK1 Inhibitor) This compound->ASK1_Active  Inhibits LOXL2_Inhibitor LOXL2 Inhibitor (e.g., Simtuzumab) LOXL2_Inhibitor->Fibrosis  Targets ECM Other_Therapies Other Therapies (e.g., Metabolic) Other_Therapies->High_Glucose  Reduces Stressors Other_Therapies->Lipotoxicity  Reduces Stressors

Key Takeaways for Your Research

  • Clinical Efficacy is Dose-Dependent: The 18 mg dose of this compound showed a higher rate of fibrosis improvement (43%) than the 6 mg dose (30%) in NASH patients, establishing a dose-response relationship [1].
  • Validate Target Engagement: The autophosphorylated ASK1 (pASK1) assay in whole blood is a direct and robust method for confirming that this compound is hitting its intended target in your experimental systems [2].
  • Consider Off-Target Effects in Models: this compound's inhibition of creatinine transport is a critical confounder in any model using serum creatinine as a primary endpoint. Plan studies with a run-in period or use alternative biomarkers like cystatin C where appropriate [2].
  • Patient Stratification May Be Key: The most pronounced biological and clinical effects of this compound were observed in subjects with more severe baseline disease. Incorporating disease severity into your experimental design could help unmask the efficacy of combination therapies [2].

References

The Selonsertib Timing Challenge & JNK Dynamics

Author: Smolecule Technical Support Team. Date: February 2026

  • Why is the timing of Selonsertib administration so critical? Research on an Acute Liver Failure (ALF) model reveals that this compound has a limited therapeutic window. It was only effective when administered early after the induction of liver injury. The study showed that this compound's protective effects diminished if given after the activation and mitochondrial translocation of JNK and DRP1 had occurred [1].

  • What is the core mechanism behind this timing issue? The challenge arises because this compound inhibits ASK1 upstream of JNK. Once JNK is fully activated and has translocated to the mitochondria, inhibiting the upstream kinase may no longer be sufficient to halt the pro-death signaling cascade [1].

  • How do JNK activation dynamics influence cell fate? JNK signaling is not a simple on/off switch. Studies using the JNK agonist anisomycin have shown that different temporal dynamics—sustained, transient, or pulsed activation—can drive distinct downstream gene expression patterns and lead to different cellular outcomes, including cell death [2]. This complexity adds another layer to the timing challenges of interventions like this compound.

Summarized Quantitative Data from Key Studies

The following table consolidates critical quantitative findings on this compound's effects from recent preclinical studies:

Study Focus / Model Key Quantitative Findings on this compound Effects Citation
Acute Liver Failure (ALF) in mice (LPS/GalN model) Significantly reduced serum ALT/AST; reduced hepatic necrosis & inflammatory cytokines (TNF-α, IL-6, MCP-1). Effective dose: 15-60 mg/kg; Therapeutic window: Only effective early post-injury (0.5-1h) [1]. [1]
Liver Fibrosis in vitro (HSC-T6, LX-2 cells) Inhibited HSC proliferation (IC~50~ ~10-50 µM); Induced apoptosis (Annexin V+/PI+ cells increased ~20-40%); Downregulated α-SMA, fibronectin, collagen-I [3]. [3]
Liver Fibrosis in vivo (rat DMN model) Alleviated fibrosis; Reduced collagen deposition and ASK1/MAPK pathway activity [3]. [3]
Osteoarthritis (OA) in vitro (rat chondrocytes, IL-1β model) Inhibited IL-1β-induced inflammatory response (reduced COX2, iNOS); Suppressed cartilage degradation (reduced MMP3, MMP13, ADAMTS5); Inhibited apoptosis; Inhibited ASK1/P38/JNK & NF-κB pathways. Effective dose: 25 µM [4]. [4]
Osteoarthritis (OA) in vivo (rat model) Intra-articular injection alleviated surgery-induced cartilage damage [4]. [4]

Detailed Experimental Protocol: Establishing the Therapeutic Window

The following methodology is adapted from the ALF study to determine the effective treatment window for this compound [1].

1. Animal Model Establishment:

  • Animals: Use C57BL/6 mice (5-6 weeks old).
  • ALF Model Induction: Administer a single intraperitoneal (i.p.) injection of LPS (10 μg/kg) and D-GalN (400 mg/kg) to induce liver failure [1].

2. This compound Dosing Regimen:

  • Preparation: Dissolve this compound in an appropriate vehicle (e.g., DMSO followed by dilution in saline).
  • Dosage: Test a range of doses (e.g., 15, 30, and 60 mg/kg) to establish a dose-response curve [1].
  • Administration Timing: Inject this compound via i.p. route at critical time points:
    • Pretreatment: 30 minutes before LPS/GalN injection.
    • Post-treatment: 0.5, 1, 2, and 4 hours after LPS/GalN injection [1].
  • Control Groups: Include vehicle-only and healthy control groups.

3. Sample Collection and Analysis:

  • Time Points: Collect serum and liver tissues at 0.5, 1, 2, 4, and 6 hours after injury induction.
  • Endpoint Assays:
    • Serum Biochemistry: Measure ALT and AST levels as markers of liver injury.
    • Histopathology: Perform H&E staining on liver sections to score hepatic necrosis.
    • Cytokine Profiling: Use a Cytometric Bead Array (CBA) or ELISA to quantify inflammatory cytokines (TNF-α, IL-6, MCP-1) in serum.
    • Western Blot Analysis:
      • Analyze whole tissue lysates for phospho-JNK and total JNK.
      • Analyze mitochondrial fractions for phospho-DRP1 and total DRP1 to confirm mitochondrial translocation [1].

This compound Mechanism & JNK Signaling Pathway

The diagram below illustrates the core signaling pathway that this compound targets, which is central to its mechanism of action and the associated timing challenges.

G cluster_sel This compound Intervention LPS_GalN LPS/GalN Injury Oxidative_Stress Oxidative Stress / Inflammatory Signals LPS_GalN->Oxidative_Stress ASK1_Inactive ASK1 (Inactive) Oxidative_Stress->ASK1_Inactive Activation ASK1 ASK1 MKK4_MKK7 MKK4 / MKK7 ASK1->MKK4_MKK7 ASK1_Inactive->ASK1 Activation JNK_Inactive JNK (Inactive) MKK4_MKK7->JNK_Inactive Phosphorylation JNK JNK JNK_Active JNK (Activated) JNK_Inactive->JNK_Active Phosphorylation c_Jun Transcription Factors (e.g., c-Jun) JNK_Active->c_Jun Alters Gene Expression DRP1 DRP1 JNK_Active->DRP1 Promotes Mitochondrial Translocation Inflammatory_Response Inflammatory Cytokine Release (TNF-α, IL-6) c_Jun->Inflammatory_Response Mitochondria Mitochondrial Damage in Macrophages DRP1->Mitochondria Mitochondria->Inflammatory_Response Cell_Death Liver Cell Death & Failure Inflammatory_Response->Cell_Death This compound This compound (ASK1 Inhibitor) This compound->ASK1 Inhibits

This pathway shows that this compound acts early in the cascade. Once JNK is activated and DRP1 translocates to the mitochondria, the process becomes harder to stop, explaining the narrow treatment window [1].

Troubleshooting Guide & FAQs

  • Problem: Inconsistent efficacy of this compound in our in vivo model.

    • Solution: Systematically map the therapeutic window as per the protocol above. Ensure the JNK activation status is monitored via Western blot (phospho-JNK) at the time of dosing, not just at the final endpoint. The drug is likely ineffective if JNK activation has already peaked [1].
  • Problem: Need to confirm on-target engagement of this compound in our system.

    • Solution: Perform Western blot analysis to check for reduced levels of phospho-p38 and phospho-JNK in your tissue or cell lysates. Downregulation of these downstream markers confirms that this compound is successfully inhibiting the ASK1 pathway [4] [3].
  • Problem: The role of JNK dynamics in our specific disease model is unclear.

    • Solution: To probe the dynamics of JNK activation, use a JNK agonist like anisomycin in controlled dosing regimens (sustained, transient, pulsed) in vitro. This can help determine if your cellular outcomes are sensitive to different JNK activation patterns, which could explain variable responses to ASK1 inhibition [2].

References

Selonsertib patient selection criteria optimization

Author: Smolecule Technical Support Team. Date: February 2026

Selonsertib Clinical Trial Outcomes at a Glance

Indication Trial Phase/Name Primary Outcome Key Efficacy Finding Key Safety Finding Implication for Patient Selection
NASH with Cirrhosis (F4) Phase 3 (STELLAR-4) Not Met Fibrosis improvement without NASH worsening: 14.4% (18mg) vs 12.8% (placebo); p=0.56 [1] [2] Generally well-tolerated [1] Not recommended. No significant anti-fibrotic effect over placebo [2].
NASH with Bridging Fibrosis (F3) Phase 3 (STELLAR-3) Not Met Failed to achieve primary endpoint [2] Generally well-tolerated [1] Not recommended. No significant anti-fibrotic effect [2].
Diabetic Kidney Disease (DKD) Phase 2 (NCT02177786) Not Met (Confounded) Post-hoc analysis suggested dose-dependent reduction in eGFR decline [3] [4]. Off-target effect on serum creatinine [3] Promising signal. Patients with lower baseline eGFR may show better response [4].
Diabetic Kidney Disease (DKD) Phase 2b (MOSAIC) Met (at pre-specified level) Difference in eGFR slope: 1.20 mL/min/1.73m²/year vs. placebo [5]. Higher rate of AKI: 11.0 vs. 5.9 events per 100 patient-years (this compound vs. placebo) [5] Most promising indication. Caution required: Avoid in patients with high AKI risk [5].

This compound's Mechanism of Action and Clinical Paradox

The diagrams below illustrate the targeted pathway and the divergent clinical outcomes observed with this compound, which are central to understanding patient selection.

G OxidativeStress Oxidative Stress Thioredoxin Thioredoxin (ASK1 Bound, Inactive) OxidativeStress->Thioredoxin Causes Oxidation ASK1 ASK1 (MAP3K5) (Inactive) Thioredoxin->ASK1 Dissociates ASK1_Active ASK1 (MAP3K5) (Active) ASK1->ASK1_Active Autophosphorylation MKK3_MKK4 MKK3/MKK4 (MAP2Ks) ASK1_Active->MKK3_MKK4 Phosphorylates p38_JNK p38 / JNK (MAPKs) MKK3_MKK4->p38_JNK Phosphorylates Outcomes Inflammation Apoptosis Fibrosis p38_JNK->Outcomes This compound This compound (ASK1 Inhibitor) This compound->ASK1_Active Inhibits

G This compound This compound Treatment Outcome_NASH Outcome in NASH Trials • No significant anti-fibrotic effect • Failed primary endpoints This compound->Outcome_NASH Outcome_DKD Outcome in DKD Trials • Modest reduction in eGFR decline • Higher efficacy in severe patients This compound->Outcome_DKD Risk_AKI Key Safety Finding • Increased risk of Acute Kidney Injury (AKI) This compound->Risk_AKI Reason_NASH Potential Reason: Insufficient target engagement or redundant pathways in advanced NASH Outcome_NASH->Reason_NASH Reason_DKD Potential Reason: Stronger ASK1 pathway dependency in DKD pathophysiology Outcome_DKD->Reason_DKD

Guidance for Experimental Design

When designing experiments around ASK1 inhibition, consider these key methodologies and safety assessments.

Confirming Target Engagement

To ensure this compound is effectively inhibiting its target in your models, you can use the following methods:

  • pASK1 Autophosphorylation Assay: An assay detecting the autophosphorylated form of ASK1 in whole blood lysate demonstrated that an 18 mg dose of this compound reduced pASK1 levels by over 92% in a clinical trial, confirming robust ASK1 kinase inhibition [4].
  • Downstream p38 MAPK Phosphorylation: Previous clinical data showed that this compound treatment led to a 50-60% suppression of phosphorylated p38 MAPK from baseline levels. This serves as a functional pharmacodynamic readout, though it is less specific as p38 can be activated by other pathways [4].
Critical Safety Considerations
  • Monitor for Acute Kidney Injury (AKI): Clinical trials consistently identified AKI as a key safety signal. The phase 2b MOSAIC trial reported an incidence of 11.0 events per 100 patient-years with this compound compared to 5.9 with placebo [5]. Your experimental protocols should include rigorous and frequent monitoring of renal function.
  • Account for Creatinine Transport Interference: this compound has an off-target effect that inhibits renal creatinine secretion, causing an acute, reversible drop in measured eGFR that does not reflect true glomerular function. This confounds early efficacy measurements [3].
    • Recommended Protocol: Implement a run-in period where all subjects receive this compound before randomization (as done in the MOSAIC trial). This establishes a new, treatment-specific baseline eGFR after the initial drop, allowing for a more accurate assessment of the subsequent slope of eGFR decline [4] [6].

Key Takeaways for Researchers

  • Focus on DKD: The most promising, albeit complex, area for this compound is Diabetic Kidney Disease. Future efforts should focus on this indication.
  • Prioritize High-Risk DKD Patients: Biomarker and post-hoc analyses suggest that patients with more severe DKD (lower baseline eGFR) may derive the greatest benefit from this compound [4].
  • Safety is Paramount: The significant AKI risk necessitates careful patient selection, excluding those with predisposing factors, and implementing stringent safety monitoring in any experimental protocol.

References

Selonsertib compared to other ASK1 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of ASK1 Inhibitors

Inhibitor Name Chemical Class / Key Features Reported Potency (IC₅₀) Key Indications Tested Highest Development Stage / Key Findings
Selonsertib (GS-4997) Imidazopyridine; ATP-competitive [1] N/A (clinical compound) Diabetic Kidney Disease (DKD) [2] [3], NASH [4], Pulmonary Arterial Hypertension [5] Phase 3 (for NASH, failed endpoints). Shown to slow eGFR decline in DKD (Phase 2b MOSAIC trial) [2] [3].
Compound 20 [4] Pyrazolo[1,5-a]pyridine derivative; (S)-trifluoropropyltriazolyl & isopropylpyrazolyl groups [4] 6.3 nM [4] NASH (Pre-clinical models) [4] Pre-clinical. Shows high potency, good cell viability (>80% at 0.5-5 μM), and reduces lipid accumulation in vitro [4].
Compound 2 [6] Pyridin-2-yl urea derivative [6] 1.55 ± 0.27 nM [6] N/A (Biochemical assay) [6] Pre-clinical (Hit compound). Demonstrated potency comparable to this compound in vitro [6].
SRT-015 [7] ASK1 inhibitor (specific class not detailed) N/A Acute-on-Chronic Liver Failure (ACLF) [7] Pre-clinical. Shown to reduce systemic inflammation in pre-clinical ACLF models [7].

Experimental Protocols for Key Data

To help you evaluate the experimental evidence, here are the methodologies behind some of the key findings mentioned above.

  • ASK1 Autophosphorylation (pASK1) Assay: This method was used to confirm this compound's target engagement in human whole blood lysates. An assay was developed to detect the autophosphorylated form of ASK1. Treatment with 18 mg of this compound reduced pASK1 levels by over 92%, demonstrating robust inhibition of ASK1 kinase activity in a clinical setting [2].
  • In Vitro ASK1 Inhibition (IC₅₀) Bioassay: The potencies (IC₅₀) of the pre-clinical compounds were determined through in vitro protein bioassays. These assays directly measure the concentration of a compound required to inhibit half of the ASK1 kinase activity in a purified system [4] [6].
  • Cell Viability and Efficacy Models: For pre-clinical candidates, further biological evaluation is crucial.
    • Cell Viability (LO2 cells): Used to assess compound safety, showing >80% viability at specified concentrations [4].
    • Oil Red O Staining: Used in NASH research to visualize and quantify reductions in intracellular lipid accumulation in hepatocyte models treated with the inhibitor [4].
    • Elastase-Induced Emphysema Model: A mouse model was used to test this compound's efficacy in COPD. Mice were treated with this compound (1 mg/kg and 5 mg/kg, intranasally) after disease induction. The 5 mg/kg dose significantly attenuated lung damage and inflammation [5].

ASK1 Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the role of ASK1 in cellular stress response and how inhibitors like this compound work.

fascia Stress Oxidative Stress ER Stress Cytokines (TNF-α) TRX Thioredoxin (TRX) (Inactive State) Stress->TRX Oxidizes TRX ASK1_active ASK1 (Active) Stress->ASK1_active Triggers Dissociation ASK1_inactive ASK1 (Inactive) TRX->ASK1_inactive Binds & Inhibits ASK1_inactive->ASK1_active Activates MKK MAP2Ks (MKK3/MKK6) ASK1_active->MKK Phosphorylates P38_JNK p38 / JNK MKK->P38_JNK Phosphorylates Effects Cellular Effects: • Apoptosis • Inflammation • Fibrosis P38_JNK->Effects Inhibitor ASK1 Inhibitor (e.g., this compound) Inhibitor->ASK1_active Blocks Activation

Diagram: ASK1 Signaling Pathway and Inhibition. Under normal conditions, Thioredoxin (TRX) binds to and inhibits ASK1. Cellular stressors oxidize TRX, causing it to dissociate and allowing ASK1 to activate. Active ASK1 triggers the MAPK cascade (MKKs → p38/JNK), leading to pathological cellular effects. ASK1 inhibitors like this compound block this activation, thereby reducing downstream signaling [2] [1] [8].

Key Comparative Insights for Researchers

  • This compound's Clinical Profile: While this compound has a well-established clinical safety profile, its therapeutic window may be narrow, with efficacy in DKD but failures in NASH and PAH trials [1] [5]. This highlights the critical influence of disease context on ASK1 inhibition efficacy.
  • Innovation in Novel Inhibitors: Recent pre-clinical compounds are exploring new chemical spaces (e.g., pyrazolopyridine, pyridin-2-yl urea) to improve potency and drug-like properties [4] [6]. A key strategy is increasing the fraction of sp³ carbon atoms (Fsp³), which may enhance selectivity and metabolic stability.
  • Therapeutic Potential Beyond Liver/Kidney: Emerging research in animal models points to the potential of ASK1 inhibition in other conditions, such as pulmonary emphysema/COPD and neurodegenerative diseases, by mitigating inflammation, oxidative stress, and apoptosis [9] [5] [8].

References

Selonsertib Monotherapy vs. Combination Therapy: Efficacy Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key histologic outcomes from clinical trials evaluating selonsertib as both a monotherapy and part of combination regimens. The primary efficacy endpoint for these studies was typically a ≥1-stage improvement in fibrosis without worsening of NASH.

Therapy / Trial Name Trial Phase & Duration Patient Population Fibrosis Improvement (≥1 stage) without NASH Worsening Key Findings & Status
This compound (18 mg) Monotherapy [1] Phase 2, 24 weeks NASH, F2-F3 fibrosis 43% (13/30) Early, promising results in a small cohort. [1]
This compound (18 mg) Monotherapy (STELLAR-3) [2] [3] Phase 3, 48 weeks NASH, Bridging fibrosis (F3) 10% (31/322) Did not meet primary endpoint. No significant effect vs. placebo (13%) [2] [3].
This compound (18 mg) Monotherapy (STELLAR-4) [2] [4] Phase 3, 48 weeks NASH, Compensated cirrhosis (F4) 14% (51/354) Did not meet primary endpoint. No significant effect vs. placebo (13%) [2] [4]. Development terminated. [4]
This compound + Cilofexor (ATLAS) [5] [6] Phase 2, 48 weeks NASH, F3-F4 fibrosis 19.1% (13/68) No significant difference vs. placebo (10.5%) [6].
This compound + Firsocostat (ATLAS) [5] [6] Phase 2, 48 weeks NASH, F3-F4 fibrosis 15.5% (11/71) No significant difference vs. placebo (10.5%) [6].
Cilofexor + Firsocostat (ATLAS) [7] [5] [6] Phase 2, 48 weeks NASH, F3-F4 fibrosis 20.9% (14/67) Showed significant improvement in some secondary endpoints (e.g., liver stiffness, ALT, AST) [5] [6]. A 2025 network meta-analysis ranked this combination among the most effective for fibrosis regression [7].

Detailed Experimental Protocols

To ensure reproducibility and provide context for the data above, here are the methodologies from the key clinical trials.

Phase 2 Trial of this compound Monotherapy (24 Weeks) [1]
  • Objective: To assess the safety and efficacy of this compound, with or without simtuzumab, in patients with NASH and stage 2 or 3 liver fibrosis.
  • Study Design: Multicenter, randomized, open-label trial.
  • Patients: 72 patients with biopsy-proven NASH (NAS ≥5, F2 or F3 fibrosis).
  • Intervention Groups: Patients were randomized to receive:
    • This compound 6 mg or 18 mg orally, once daily.
    • This compound (6 mg or 18 mg) + Simtuzumab (125 mg weekly subcutaneous injection).
    • Simtuzumab alone (considered a placebo group as the drug showed no efficacy).
  • Primary Endpoint Assessment: Paired liver biopsies at baseline and Week 24 were assessed by a central pathologist, blinded to treatment assignment. Fibrosis was staged according to the NASH Clinical Research Network (CRN) classification.
Phase 3 STELLAR Trials of this compound Monotherapy (48 Weeks) [2] [3]
  • Objective: To evaluate the antifibrotic effect of this compound in patients with advanced fibrosis due to NASH.
  • Study Design: Two randomized, double-blind, placebo-controlled, phase 3 trials (STELLAR-3 for F3 fibrosis; STELLAR-4 for F4 cirrhosis).
  • Patients: Over 800 patients per trial with biopsy-proven NASH and bridging fibrosis (F3) or compensated cirrhosis (F4).
  • Intervention Groups: Patients were randomized 2:2:1 to:
    • This compound 18 mg orally, once daily.
    • This compound 6 mg orally, once daily.
    • Placebo.
  • Primary Endpoint Assessment: The proportion of patients achieving a ≥1-stage improvement in fibrosis without worsening of NASH at Week 48, assessed via paired liver biopsy by a central pathologist blinded to treatment and time point.
Phase 2 ATLAS Trial of Combination Therapies (48 Weeks) [5] [6]
  • Objective: To evaluate the safety and efficacy of monotherapy and combination regimens in patients with advanced fibrosis due to NASH.
  • Study Design: Randomized, double-blind, placebo-controlled study.
  • Patients: 392 patients with NASH and bridging fibrosis (F3) or compensated cirrhosis (F4).
  • Intervention Groups: Patients received various combinations of:
    • This compound (ASK1 inhibitor) 18 mg
    • Cilofexor (FXR agonist) 30 mg
    • Firsocostat (ACC inhibitor) 20 mg ...as monotherapies or dual therapies. The this compound monotherapy arm was discontinued mid-trial.
  • Primary Endpoint Assessment: A ≥1-stage improvement in fibrosis without worsening of NASH at Week 48, assessed via paired liver biopsy reviewed by a central pathologist.

ASK1 Signaling Pathway and this compound's Mechanism

The diagram below illustrates the core signaling pathway that this compound was designed to inhibit and its place in the clinical trial workflow.

cluster_pathway ASK1 Signaling Pathway in NASH OxidativeStress Oxidative Stress (e.g., Lipotoxicity) ASK1 ASK1 (Apoptosis Signal-regulating Kinase 1) OxidativeStress->ASK1 P38 p38 MAPK ASK1->P38 JNK JNK ASK1->JNK Effects Cellular Effects: - Inflammation - Apoptosis (Cell Death) - Fibrosis P38->Effects JNK->Effects Preclinical Preclinical Models: Anti-fibrotic & anti-inflammatory effects This compound This compound (ASK1 Inhibitor) This compound->ASK1  Inhibits EarlyTrial Phase 2 Trial (24 weeks): 43% fibrosis improvement (18 mg dose) Preclinical->EarlyTrial PivotalTrial Phase 3 Trials (48 weeks): No significant effect vs. placebo EarlyTrial->PivotalTrial

Interpretation of Clinical Trial Data

  • Contrasting Phase 2 and Phase 3 Results: The initial promise of this compound in a small, 24-week phase 2 trial was not confirmed in larger, longer phase 3 studies [1] [2] [3]. This highlights that positive early signals do not always translate to definitive efficacy.
  • Limited Utility in Combinations: In the ATLAS trial, combinations containing this compound (SEL/FIR and SEL/CILO) did not show a statistically significant benefit over placebo for the primary fibrosis endpoint [6].
  • Shift in Therapeutic Focus: Subsequent research has identified other combination therapies (like Cilofexor/Firsocostat) and single agents (like Pegozafermin, Resmetirom, and Survodutide) as more promising candidates, as reflected in recent network meta-analyses [7].

References

Selonsertib STELLAR-3 STELLAR-4 trial results analysis

Author: Smolecule Technical Support Team. Date: February 2026

Trial Designs and Patient Demographics

The STELLAR-3 and STELLAR-4 were two Phase 3, randomized, double-blind, placebo-controlled studies designed to evaluate the efficacy and safety of selonsertib in patients with advanced NASH [1].

The table below summarizes the core design elements of these trials:

Trial Characteristic STELLAR-3 STELLAR-4
Patient Population NASH with Bridging Fibrosis (F3) [2] [1] NASH with Compensated Cirrhosis (F4) [2] [1]
Enrollment 802 patients [1] 877 patients [3] [1]
Treatment Regimens This compound 18 mg, 6 mg, or placebo, administered orally once daily [2] [1] This compound 18 mg, 6 mg, or placebo, administered orally once daily [2] [1]
Treatment Duration 48 weeks for initial histological endpoint [2] [1] 48 weeks for initial histological endpoint [2] [1]
Primary Endpoint Proportion of patients with ≥1-stage improvement in fibrosis without worsening of NASH after 48 weeks [2] [1] Proportion of patients with ≥1-stage improvement in fibrosis without worsening of NASH after 48 weeks [2] [1]
Key Secondary Endpoints Changes in non-invasive tests (NITs), progression to cirrhosis, liver-related clinical events [2] [1] Changes in non-invasive tests (NITs), liver-related clinical events [2] [1]

Primary Efficacy Results and Comparison

Neither STELLAR-3 nor STELLAR-4 met their primary efficacy endpoint. The results across both trials were consistent, showing no statistically significant difference between this compound and placebo [2] [3] [1].

The table below provides a direct comparison of the key outcomes:

Result Measure STELLAR-3 (F3 Fibrosis) STELLAR-4 (F4 Cirrhosis)
Primary Endpoint ≥1-stage fibrosis improvement without NASH worsening at Week 48 [1] ≥1-stage fibrosis improvement without NASH worsening at Week 48 [3] [1]
Placebo Response ~10-14% [2] 12.8% [3] [1]
This compound 6 mg Not significantly different from placebo [1] 12.5% (p=1.00 vs. placebo) [3] [1]
This compound 18 mg Not significantly different from placebo [1] 14.4% (p=0.56 vs. placebo) [3] [1]
Key Findings No trend for meeting the primary endpoint; no significant impact on any secondary endpoints [2] No trend for meeting the primary endpoint; well-tolerated with safety consistent with prior studies [2] [3]

Mechanism of Action and Experimental Analysis

To understand these results, it's helpful to look at the drug's mechanism and how it was tested.

  • Drug Mechanism: this compound is an oral, once-daily inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1) [1]. In conditions of oxidative stress (a key feature in NASH), ASK1 is activated and triggers a signaling cascade that leads to inflammation, cell death (apoptosis), and fibrosis [2] [1]. By inhibiting ASK1, this compound was designed to halt this damaging process.
  • Target Engagement: Despite the lack of clinical efficacy, the trials demonstrated pharmacodynamic activity. Treatment with this compound led to dose-dependent reductions in hepatic phospho-p38 expression, a downstream marker of ASK1 pathway activation. This proved that the drug was engaging its intended target but was insufficient to produce a meaningful antifibrotic effect in this patient population [2] [1].

The diagram below illustrates the signaling pathway that this compound was designed to inhibit and the evidence of target engagement collected during the trials.

G OxidativeStress Oxidative Stress in NASH ASK1 ASK1 OxidativeStress->ASK1 p38 p38/JNK Effector Kinases ASK1->p38 Outcome Liver Inflammation Fibrosis & Cell Death p38->Outcome This compound This compound (ASK1 Inhibitor) This compound->ASK1 Inhibits pP38 Reduced p-p38 Expression This compound->pP38  Leads to NoFibrosisImprovement No Significant Fibrosis Improvement pP38->NoFibrosisImprovement  But no change in

Key Analysis and Lessons from the Trial Failures

The failure of these Phase 3 programs offers critical lessons for NASH drug development [2] [4]:

  • High Bar in Cirrhosis: Reversing fibrosis by at least one stage in cirrhosis (F4) is a much more challenging therapeutic goal than in bridging fibrosis (F3). The amount of collagen and structural change in the liver is substantially greater, making regression difficult [4].
  • Flawed Phase 2 Foundation: The Phase 3 programs were based on a Phase 2 study that lacked a pure placebo control arm. The active comparator used (simtuzumab) was later found to be ineffective itself, making it difficult to accurately interpret this compound's true efficacy signal from the Phase 2 data [2].
  • Substantial Placebo Response: The trials confirmed a consistent and significant placebo response (10-14%) in NASH trials, establishing a benchmark that future compounds must convincingly exceed [2].
  • Value of Negative Data: Despite the failure, the STELLAR programs provided a wealth of data on the natural history of NASH and validated the utility of non-invasive tests like the ELF (Enhanced Liver Fibrosis) score in predicting clinical outcomes [2] [1].

This compound in Other Indications and the Evolving NASH Landscape

Following the failure in NASH, research into this compound for other conditions did not yield positive results. A Phase 2 trial in pulmonary arterial hypertension (PAH) also found that this compound did not lead to a significant reduction in pulmonary vascular resistance compared to placebo [5].

The search for an approved NASH pharmacotherapy continues. As of late 2023, several agents with different mechanisms of action were in Phase 3 trials, including resmetirom (THR-β agonist), semaglutide (GLP-1 RA), and lanifibranor (pan-PPAR agonist) [6]. The lessons from the this compound trials have helped inform the design of these subsequent studies.

References

Selonsertib efficacy across different disease models

Author: Smolecule Technical Support Team. Date: February 2026

Selonsertib Efficacy Across Disease Models

Disease Area / Model Efficacy Outcome Key Data / Trial Phase Notable Findings & Mechanisms
Diabetic Kidney Disease (DKD) Positive Phase 2b (MOSAIC trial) [1] Attenuated eGFR decline (-2.29 vs -3.49 mL/min/1.73 m²/year vs placebo); effect pronounced in patients with lower baseline eGFR [1].
Nonalcoholic Steatohepatitis (NASH) Ineffective Phase 3 (STELLAR trials) [2] No significant fibrosis improvement (18 mg: 14.4%; 6 mg: 12.5%; placebo: 12.8%) in compensated cirrhosis (F4) after 48 weeks [2].
Pulmonary Arterial Hypertension Ineffective Phase 2 (ARROW trial) [3] Did not achieve primary endpoint [3].
Combination Therapy (MASH) Mixed / Limited Phase 2 (ATLAS trial) [4] Combination of this compound with other agents showed hints of benefit but no definitive improvement over monotherapy [4].
Preclinical Model (Akita mice - T1 Diabetes) Mixed / Context-Dependent Preclinical [5] Reduced plasma pro-inflammatory cytokines but enhanced kidney glucose reabsorption and injury marker KIM-1 when combined with an SGLT2 inhibitor [5].
Preclinical Model (Elastase-induced Emphysema) Positive Preclinical (Mouse Model) [3] Prevented disease progression in a dose-dependent manner; reduced inflammation, oxidative stress, and apoptosis [3].

Detailed Experimental Data and Protocols

For researchers, the key experimental details and methodologies from these studies are summarized below.

Diabetic Kidney Disease (DKD) - MOSAIC Trial
  • Trial Design: Phase 2b, randomized, double-blind, placebo-controlled study in patients with type 2 diabetes and moderate to advanced DKD [1].
  • Primary Endpoint: Rate of decline in estimated glomerular filtration rate (eGFR) over time (eGFR slope) [1].
  • Key Biomarker Analysis: Plasma proteome analysis using the SomaScan assay to identify protein signatures of drug activity. This identified changes in pathways regulating fibrosis, inflammation, and oxidative stress [1].
  • ASK1 Activity Measurement: A specific assay detecting the autophosphorylated form of ASK1 (pASK1) in whole blood lysate showed that 18 mg this compound reduced pASK1 levels by >92% [1].
NASH - STELLAR-4 Trial
  • Trial Design: Phase 3, randomized, double-blind, placebo-controlled study in patients with compensated cirrhosis (F4) due to NASH [2].
  • Primary Endpoint: Proportion of patients achieving a ≥1-stage improvement in fibrosis without worsening of NASH after 48 weeks [2].
  • Result Analysis: The lack of efficacy halted further development for NASH, despite the drug being generally well-tolerated [2].
Preclinical Emphysema Model
  • Model: Porcine pancreatic elastase (PPE)-induced pulmonary emphysema in male C57BL/6 mice [3].
  • Intervention: this compound was administered via intranasal instillation (doses: 2.5 µg, 25 µg, 50 µg) one hour after emphysema induction and then daily for 21 days [3].
  • Key Assessments:
    • Histopathology: Analysis of alveolar enlargement and destruction.
    • Inflammatory Markers: Measurement of IL-6, IL-1β, and TNF-α levels.
    • Oxidative Stress: Evaluation of superoxide dismutase (SOD) and catalase (CAT) activity, and glutathione (GSH) levels.
    • Apoptosis: Measurement of caspase-3 levels.
  • Findings: this compound treatment attenuated lung damage, reduced inflammatory cytokines, increased antioxidant activity, and decreased apoptosis in a dose-dependent manner [3].

ASK1 Signaling Pathway and Experimental Workflow

The mechanism of this compound and a generalized workflow for testing its efficacy in preclinical models are illustrated below.

OxidativeStress Oxidative Stress (ROS, High Glucose) Trx Thioredoxin (Trx) OxidativeStress->Trx ASK1_Active Active ASK1 (Phosphorylated) OxidativeStress->ASK1_Active ASK1_Inactive Inactive ASK1 (Trx-bound) Trx->ASK1_Inactive ASK1_Inactive->ASK1_Active Trx Dissociates MAP2K MAP2K (MKK3/MKK6) ASK1_Active->MAP2K Phosphorylates MAPK MAPK (p38 / JNK) MAP2K->MAPK Phosphorylates CellularEffects Cellular Effects (Apoptosis, Inflammation, Fibrosis) MAPK->CellularEffects This compound This compound (ASK1i) This compound->ASK1_Active Inhibits

Diagram 1: ASK1 Signaling Pathway. Under oxidative stress, Thioredoxin (Trx) dissociates from ASK1, leading to its activation. Active ASK1 triggers a kinase cascade (MAP2K → MAPK) that drives pathological processes. This compound inhibits ASK1 activation [1] [3] [6].

Start 1. Disease Model Establishment A In Vivo Model (e.g., Akita mouse, Elastase-instilled mouse) Start->A Preclinical B Human Clinical Trial (Phase 2b/3, Randomized, Placebo-Controlled) Start->B Clinical C 2. Intervention A->C B->C D This compound Administration (Oral in DKD/NASH trials, Intranasal in emphysema model) C->D E Control Group (Placebo or Vehicle) C->E F Combination Therapy Arms (e.g., with SGLT2i, FXR agonists) C->F G 3. Endpoint Assessment D->G E->G F->G H Functional & Histological • eGFR slope (DKD) • Fibrosis stage (NASH) • Alveolar structure (Emphysema) G->H I Biomarker & Proteomic • Plasma proteome (SomaScan) • Inflammatory cytokines • Oxidative stress markers G->I J Kinase Activity • pASK1 levels in blood G->J K 4. Data Analysis H->K I->K J->K L Compare vs. Control Identify patient subgroups Analyze pathway modulation

Diagram 2: Generalized Experimental Workflow. This flowchart outlines the common structure for evaluating this compound's efficacy, from model establishment and drug intervention to multi-faceted endpoint assessment and data analysis [1] [5] [2].

Interpretation and Research Implications

The divergent efficacy of this compound highlights critical factors in drug development:

  • Tissue and Disease Context is Crucial: The success in DKD, contrasted with failure in NASH, suggests that the ASK1 pathway may be a more critical driver in the kidney under diabetic conditions. The positive results in a preclinical emphysema model further indicate that the role of ASK1 is context-dependent [1] [2] [3].
  • Biomarkers and Patient Stratification: In DKD, efficacy was most pronounced in patients with poorer baseline kidney function. This underscores the importance of biomarker-driven patient selection in clinical trials to demonstrate efficacy [1].
  • Combination Therapy Potential: While this compound monotherapy failed in NASH, it was explored in combinations (e.g., with cilofexor and firsocostat in the ATLAS trial). The future of ASK1 inhibition may lie in targeted combinations for specific indications, though results have been mixed so far [4].

References

Selonsertib with standard of care vs standard of care alone

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy of Selonsertib Across Different Diseases

Disease Area Trial Phase & Design Key Efficacy Endpoint This compound + Standard of Care Standard of Care / Placebo Source (ClinicalTrials.gov ID)
Diabetic Kidney Disease (DKD) Phase 2b (MOSAIC), Randomized, Placebo-Controlled [1] Primary: eGFR slope (preservation of kidney function) Achieved primary endpoint (reduction in eGFR decline) [1] Worse eGFR slope NCT04026165 [2] [1]

| NASH/MASH with Stage 2-3 Fibrosis | Phase 2, Open-Label [3] [4] | Histological: ≥1 stage fibrosis improvement after 24 weeks | 18 mg: 43% (13/30) [3] [5] 6 mg: 30% (8/27) [3] [5] | Simtuzumab (control): 20% (2/10) [3] [5] | NCT02466516 [2] [3] | | NASH/MASH with Bridging Fibrosis or Cirrhosis | Phase 3 (STELLAR-3 & STELLAR-4), Randomized, Double-Blind, Placebo-Controlled [2] | Histological: ≥1 stage fibrosis improvement or no worsening in NASH | No anti-fibrotic effect vs. placebo; trials terminated [2] | No significant effect | NCT03053050, NCT03053063 [2] |

Detailed Experimental Protocols

The data in the summary table comes from rigorous clinical trials. Here are the key methodological details:

  • MOSAIC Trial (DKD): This was a Phase 2b, randomized, double-blind, placebo-controlled study. Patients with Type 2 Diabetes and moderate to advanced DKD were randomized to receive either this compound (18 mg) or a placebo orally once daily. The primary endpoint was the slope of decline in the estimated Glomerular Filtration Rate (eGFR), a key measure of kidney function, assessed over the treatment period. The trial included a run-in period to account for this compound's known off-target effect on creatinine secretion [1].

  • Phase 2 NASH/MASH Trial: This was a multicenter, randomized, open-label study. Patients with biopsy-proven NASH (now MASH) and stage 2 or 3 fibrosis were randomized to receive 6 mg this compound, 18 mg this compound, or simtuzumab (control) for 24 weeks. The key efficacy assessment was a paired liver biopsy before and after treatment, with fibrosis stage evaluated by a central pathologist blinded to treatment groups. Non-invasive imaging (MRE and MRI-PDFF) and serum biomarkers were also used [3] [4].

  • Phase 3 STELLAR Trials (NASH/MASH): These were randomized, double-blind, placebo-controlled, Phase 3 trials in patients with bridging fibrosis (F3, STELLAR-3) or compensated cirrhosis (F4, STELLAR-4). Patients received this compound or a placebo. The primary endpoint was the proportion of patients achieving at least a one-stage improvement in fibrosis without worsening of NASH, assessed via liver biopsy [2].

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key player in oxidative stress-induced tissue damage and fibrosis [6] [7] [2].

G OxidativeStress Oxidative Stress (High Glucose, ROS) Thioredoxin Thioredoxin (Trx) (Dissociates from ASK1) OxidativeStress->Thioredoxin Induces ASK1_Inactive ASK1 (Inactive) Thioredoxin->ASK1_Inactive No longer inhibits ASK1_Active ASK1 (Active) (homodimer, autophosphorylated) ASK1_Inactive->ASK1_Active Activates MKK MAP2K (MKK3/6, MKK4/7) ASK1_Active->MKK Phosphorylates MAPK MAPK (p38, JNK) (Activated) MKK->MAPK Phosphorylates CellularEffects Cellular Effects: - Apoptosis - Inflammation - Fibrosis MAPK->CellularEffects Leads to This compound This compound (ASK1 Inhibitor) This compound->ASK1_Active Inhibits

  • Under Oxidative Stress (e.g., in DKD or MASH), reactive oxygen species (ROS) cause thioredoxin to dissociate from ASK1 [2] [1].
  • ASK1 Activation: The freed ASK1 forms an active homodimer and auto-phosphorylates, initiating a kinase cascade [6] [2].
  • Downstream Signaling: ASK1 phosphorylates and activates MAPK kinases (MKK3/6, MKK4/7), which in turn activate the p38 and JNK MAP kinases [7] [2].
  • Pathological Outcomes: Activation of p38 and JNK drives the expression of genes leading to apoptosis (cell death), inflammation, and fibrosis [6] [7] [2].
  • This compound's Role: this compound binds to and inhibits ASK1, thereby blocking this entire downstream signaling cascade and its detrimental effects [6] [3].

Interpretation and Key Insights for Researchers

  • Promising Signal in DKD: The positive outcome of the Phase 2b MOSAIC trial suggests that targeting the ASK1 pathway may be a valid therapeutic strategy for DKD, particularly in patients with more advanced disease where oxidative stress plays a key role [1].
  • Contrasting Results in Liver Disease: The failure of the Phase 3 trials in NASH/MASH indicates that monotherapy targeting ASK1 is insufficient to reverse fibrosis in advanced stages of this liver disease. This highlights the complex, multifactorial nature of MASH pathogenesis, which likely involves redundant pathways beyond ASK1 [2].
  • Combination Therapy Potential: Preclinical data, including a study in a 5/6 nephrectomy rat model, suggests that this compound has a non-hemodynamic mechanism of action that can be additive or synergistic with standard care like ACE inhibitors (which primarily address hemodynamic stress). The combination led to greater reduction in glomerulosclerosis and podocyte loss than either monotherapy [6] [2]. This supports the exploration of ASK1 inhibitors as part of combination regimens rather than as standalone therapies.

The experimental data suggests that the future of this compound likely lies in targeted applications, such as DKD, and in rational combination strategies rather than as a monotherapy.

References

×

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

445.20263658 Da

Monoisotopic Mass

445.20263658 Da

Heavy Atom Count

33

Appearance

A crystalline solid

UNII

NS3988A2TC

Drug Indication

Treatment of non-alcoholic steatohepatitis (NASH)

Wikipedia

Selonsertib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1. Hepatology. 2017 Sep 11. doi: 10.1002/hep.29514. [Epub ahead of print]
The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial.
Loomba R(1), Lawitz E(2), Mantry PS(3), Jayakumar S(4), Caldwell SH(5), Arnold H(6), Diehl AM(7), Djedjos CS(8), Han L(8), Myers RP(8), Subramanian GM(8), McHutchison JG(8), Goodman ZD(9), Afdhal NH(10), Charlton MR(11); GS-US-384-1497 Investigators.
Author information:
(1)University of California at San Diego, San Diego, CA. (2)Texas Liver Institute, University of Texas Health San Antonio, San Antonio, TX. (3)The Liver Institute at Methodist Dallas, Dallas, TX. (4)University of Calgary, Calgary, AB, Canada. (5)University of Virginia, Charlottesville, VA. (6)Gastroenterology Consultants of San Antonio, San Antonio, TX. (7)Duke Clinical Research Institute, Durham, NC. (8)Gilead Sciences, Inc., Foster City, CA. (9)Inova Fairfax Hospital, Falls Church, VA. (10)Beth Israel Deaconess Medical Center, Harvard Medical School, Boston, MA. (11)Intermountain Medical Center, Salt Lake City, UT.
Inhibition of apoptosis signal-regulating kinase 1, a serine/threonine kinase, leads to improvement in inflammation and fibrosis in animal models of nonalcoholic steatohepatitis. We evaluated the safety and efficacy of selonsertib, a selective inhibitor of apoptosis signal-regulating kinase 1, alone or in combination with simtuzumab, in patients with nonalcoholic steatohepatitis and stage 2 or 3 liver fibrosis. In this multicenter phase 2 trial, 72 patients were randomized to receive 24 weeks of open-label treatment with either 6 or 18 mg of selonsertib orally once daily with or without once-weekly injections of 125 mg of simtuzumab or simtuzumab alone. The effect of treatment was assessed by paired pretreatment and posttreatment liver biopsies, magnetic resonance elastography, magnetic resonance imaging-estimated proton density fat fraction, quantitative collagen content, and noninvasive markers of liver injury. Due to the lack of effect of simtuzumab on histology or selonsertib pharmacokinetics, selonsertib groups with and without simtuzumab were pooled. After 24 weeks of treatment, the proportion of patients with a one or more stage reduction in fibrosis in the 18-mg selonsertib group was 13 of 30 (43%; 95% confidence interval, 26-63); in the 6-mg selonsertib group, 8 of 27 (30%; 95% confidence interval, 14-50); and in the simtuzumab-alone group, 2 of 10 (20%; 95% confidence interval, 3-56). Improvement in fibrosis was associated with reductions in liver stiffness on magnetic resonance elastography, collagen content and lobular inflammation on liver biopsy, as well as improvements in serum biomarkers of apoptosis and necrosis. There were no significant differences in adverse events between the treatment groups.CONCLUSION: These findings suggest that selonsertib may reduce liver fibrosis in patients with nonalcoholic steatohepatitis and stage 2-3 fibrosis. (Hepatology 2017).

Explore Compound Types